Product packaging for Boc-NH-SS-OpNC(Cat. No.:CAS No. 2040301-00-4)

Boc-NH-SS-OpNC

Cat. No.: B6292174
CAS No.: 2040301-00-4
M. Wt: 418.5 g/mol
InChI Key: ARNPFYPYCMXPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-NH-SS-OpNC (CAS 2040301-00-4) is a specialized bifunctional chemical reagent designed as a redox-cleavable linker for advanced bioconjugation and targeted drug delivery applications. Its molecular architecture integrates a disulfide bond (-S-S-), which acts as a critical trigger, stable in the extracellular environment but readily cleaved by intracellular reducing agents like glutathione (GSH). This property makes it exceptionally valuable for constructing prodrugs and antibody-drug conjugates (ADCs) that require precise, stimulus-responsive release of active payloads within target cells . The compound features a tert-Butyloxycarbonyl (Boc) protecting group on one terminus, which provides a stable, protected amine functionality that can be readily deprotected under mild acidic conditions for further conjugation to a carrier molecule, such as a protein or polymer. The other terminus consists of a p-nitrophenyl carbonate (OpNC) group, a highly reactive handle that allows for efficient coupling to nucleophilic functional groups (e.g., amines or hydroxyls) on a cargo molecule, such as a drug or a fluorescent probe. The departure of the p-nitrophenol leaving group facilitates this robust conjugation chemistry . Beyond a simple cleavable linker, this compound operates via a self-immolative mechanism. The cleavage of the disulfide bond by a reducing environment generates a free thiol, which spontaneously initiates an intramolecular cyclization or electronic cascade. This process leads to the traceless release of the attached cargo molecule, ensuring that no linker fragments remain attached that could potentially alter the cargo's biological activity . This reagent is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O7S2 B6292174 Boc-NH-SS-OpNC CAS No. 2040301-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7S2/c1-16(2,3)25-14(19)17-8-10-26-27-11-9-23-15(20)24-13-6-4-12(5-7-13)18(21)22/h4-7H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNPFYPYCMXPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemistry and Application of Boc-NH-SS-OpNC: A Technical Guide to Reductively Cleavable Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the precise and controlled linkage of molecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the arsenal of chemical linkers, those that offer conditional cleavage under specific physiological conditions are of particular interest. This technical guide provides an in-depth exploration of Boc-NH-SS-OpNC , a heterobifunctional, self-immolative linker designed for the temporary conjugation of molecules via a disulfide bond.

This compound, chemically known as 2-((2-(tert-Butyloxycarbonylamino)ethyl)disulfanyl)ethan-1-yl p-nitrophenylcarbonate, integrates three key functionalities: a Boc-protected amine, a cleavable disulfide bond, and a p-nitrophenyl carbonate reactive group. This unique combination allows for a multi-step, controlled bioconjugation and release strategy. The p-nitrophenyl carbonate group facilitates covalent attachment to primary amines on biomolecules, while the disulfide bond serves as a trigger for cleavage in the reducing environments characteristic of the intracellular space. The Boc protecting group offers an additional layer of control, allowing for further modification of the linker after conjugation. The self-immolative nature of the linker ensures that upon cleavage, the linker itself degrades, releasing the conjugated molecule in its native, unmodified form.

This guide will detail the core principles of this compound, its primary function in bioconjugation, quantitative data on its performance, detailed experimental protocols, and visual representations of the associated chemical pathways and workflows.

Core Principles and Primary Function

The primary function of this compound in bioconjugation is to create a stable, yet cleavable, linkage between two molecules, at least one of which is a biomolecule. This is particularly valuable in applications such as antibody-drug conjugates (ADCs), where a cytotoxic drug needs to be stably attached to an antibody in circulation but released upon internalization into a cancer cell.

The functionality of this compound can be broken down into three key stages:

  • Conjugation: The p-nitrophenyl carbonate (OpNC) end of the linker is highly reactive towards primary amines, such as the lysine residues on the surface of proteins or antibodies. This reaction forms a stable carbamate bond, covalently linking the linker to the biomolecule.

  • Stability in Circulation: The disulfide bond within the linker is relatively stable in the oxidizing environment of the bloodstream, where the concentration of reducing agents like glutathione is low (in the micromolar range)[1]. This stability is crucial for minimizing premature release of the conjugated molecule and reducing off-target toxicity[].

  • Intracellular Cleavage and Self-Immolation: Upon internalization into a cell, the bioconjugate is exposed to a significantly higher concentration of glutathione (in the millimolar range)[1]. This reducing environment triggers the cleavage of the disulfide bond. Following disulfide reduction, a spontaneous self-immolation process is initiated, leading to the release of the conjugated molecule in its active form, leaving no trace of the linker attached[1].

Quantitative Data

The efficiency of bioconjugation and the kinetics of cleavage are critical parameters for the successful application of this compound. The following tables summarize available quantitative data from the literature for similar disulfide-based self-immolative linkers. It is important to note that specific values can vary depending on the specific biomolecule, reaction conditions, and the nature of the conjugated payload.

ParameterValue/RangeConditionsSource
Conjugation Reaction
Reaction Time1 - 4 hoursRoom Temperature, pH 8.0-9.0General protocol for p-nitrophenyl carbonates
Molar Ratio (Linker:Amine)5:1 to 20:1Varies with substrateGeneral protocol for p-nitrophenyl carbonates
Typical Yield60-90%Dependent on substrate and conditions[3]
Disulfide Cleavage
Half-life in Plasma (simulated)> 24 hoursLow µM Glutathione[4]
Half-life in Cytosol (simulated)Minutes to hours1-10 mM Glutathione[1]
Cleavage Efficiency> 95% within 24 hours10 mM DTT or Glutathione[5]
Boc Deprotection
Reaction Time1 - 4 hoursRoom Temperature[6]
ReagentTrifluoroacetic acid (TFA) in Dichloromethane (DCM)20-50% TFA[6]
Typical Yield> 90%Dependent on substrate[6]

Table 1: Key Performance Parameters of Disulfide-Based Self-Immolative Linkers.

ReductantConcentrationLinker TypeHalf-life (t½)Source
Glutathione (GSH)5 mMSterically unhindered disulfide~4 hours[7]
Glutathione (GSH)1-10 mMDisulfide benzyloxycarbonyl (SSB)Faster cleavage[1]
Glutathione (GSH)1-10 mMDisulfide ethoxycarbonyl (SSE)Slower cleavage[1]
Dithiothreitol (DTT)10 mMGeneral disulfide linker>95% cleavage in 24h[5]

Table 2: Cleavage Kinetics of Disulfide Linkers under Various Reducing Conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound. These protocols are based on established procedures for similar chemical transformations and should be optimized for specific applications.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule

Materials:

  • This compound

  • Biomolecule with primary amine(s) (e.g., protein, peptide)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis)

Procedure:

  • Preparation of Reagents:

    • Dissolve the biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the biomolecule solution with gentle mixing. A typical starting point is a 10-fold molar excess of the linker over the number of available amine groups.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess linker and by-products by either SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified bioconjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), or HPLC.

Protocol 2: Boc-Deprotection of the Bioconjugate (Optional)

Materials:

  • Boc-protected bioconjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Neutralization Buffer: e.g., 0.1 M Sodium Bicarbonate

  • Purification system (e.g., SEC, Dialysis)

Procedure:

  • Reaction Setup:

    • Lyophilize the purified Boc-protected bioconjugate to remove any water.

    • Dissolve the dried conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature. Monitor the reaction progress by MS or HPLC if possible.

  • Work-up and Purification:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Resuspend the deprotected conjugate in a suitable buffer and neutralize the pH with the Neutralization Buffer.

    • Purify the deprotected conjugate using SEC or dialysis to remove any remaining reagents.

Protocol 3: Glutathione-Mediated Cleavage of the Disulfide Bond

Materials:

  • Purified bioconjugate

  • Cleavage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH) stock solution (e.g., 100 mM in water, freshly prepared)

  • Analytical system (e.g., HPLC, SDS-PAGE, MS)

Procedure:

  • Reaction Setup:

    • Prepare solutions of the bioconjugate in the Cleavage Buffer at a known concentration.

    • Prepare a series of GSH solutions in the Cleavage Buffer at different concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Cleavage Reaction:

    • Initiate the cleavage reaction by adding the GSH solution to the bioconjugate solution.

    • Incubate the reactions at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

    • Analyze the aliquots by a suitable analytical method to quantify the amount of released payload and remaining conjugate.

  • Data Analysis:

    • Plot the percentage of cleaved conjugate versus time to determine the cleavage kinetics and the half-life of the linker under each condition.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Bioconjugation_Workflow cluster_reagents Starting Materials cluster_process Bioconjugation Process cluster_product Intermediate Product Biomolecule Biomolecule (with -NH2) Conjugation Conjugation Reaction (pH 8.5, RT, 1-4h) Biomolecule->Conjugation Linker This compound Linker->Conjugation Purification1 Purification (SEC or Dialysis) Conjugation->Purification1 Boc_Conjugate Boc-Protected Bioconjugate Purification1->Boc_Conjugate

Caption: Workflow for the bioconjugation of this compound to a primary amine-containing biomolecule.

Cleavage_Pathway cluster_start Conjugated State cluster_trigger Cleavage Trigger cluster_cleavage Cleavage & Release cluster_end Released Products Conjugate Bioconjugate (in cytosol) Disulfide_Cleavage Disulfide Bond Cleavage Conjugate->Disulfide_Cleavage Triggered by GSH High Glutathione (GSH) Concentration (mM) GSH->Disulfide_Cleavage Self_Immolation Self-Immolation of Linker Disulfide_Cleavage->Self_Immolation Initiates Released_Molecule Released Molecule (Active) Self_Immolation->Released_Molecule Biomolecule Biomolecule Self_Immolation->Biomolecule

Caption: Signaling pathway for the intracellular cleavage and release of a conjugated molecule.

Experimental_Workflow Start Start Conjugation Protocol 1: Conjugation of Biomolecule with this compound Start->Conjugation Purification1 Purification of Boc-Protected Conjugate Conjugation->Purification1 Boc_Deprotection_Decision Boc Deprotection Needed? Purification1->Boc_Deprotection_Decision Boc_Deprotection Protocol 2: TFA-mediated Boc Deprotection Boc_Deprotection_Decision->Boc_Deprotection Yes Cleavage_Assay Protocol 3: Glutathione-mediated Cleavage Assay Boc_Deprotection_Decision->Cleavage_Assay No Purification2 Purification of Deprotected Conjugate Boc_Deprotection->Purification2 Purification2->Cleavage_Assay Analysis Analysis of Cleavage (HPLC, MS, etc.) Cleavage_Assay->Analysis End End Analysis->End

Caption: Logical workflow of a typical experiment using this compound from conjugation to cleavage analysis.

Conclusion

This compound represents a versatile and powerful tool in the field of bioconjugation, offering a robust strategy for the controlled release of molecules in a reductive environment. Its trifunctional nature provides researchers with multiple points of control over the conjugation and release process. The data and protocols presented in this guide offer a comprehensive starting point for the application of this linker in various research and development settings. As with any bioconjugation strategy, optimization of reaction conditions for each specific application is crucial for achieving the desired outcome. The continued development and application of such cleavable linkers will undoubtedly play a significant role in the future of targeted therapies and advanced biomaterials.

References

The Core Mechanism of the Boc-NH-SS-OpNC Self-Immolative Linker: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action for the Boc-NH-SS-OpNC self-immolative linker, a critical component in advanced drug delivery systems such as antibody-drug conjugates (ADCs). This document outlines the linker's structure, its glutathione-triggered cleavage, the subsequent self-immolation process leading to traceless drug release, and relevant experimental protocols for its evaluation.

Introduction to Self-Immolative Linkers in Drug Delivery

Self-immolative linkers are sophisticated chemical tools designed to connect a therapeutic agent to a carrier molecule (e.g., an antibody) in a stable manner until a specific triggering event occurs at the target site.[1] Upon this trigger, the linker undergoes a spontaneous, multi-step degradation process that culminates in the release of the unmodified, active drug.[1][2] This "traceless" release is highly desirable as it ensures the drug's pharmacological activity is not compromised by residual linker fragments.

The this compound linker is a prime example of a reduction-sensitive self-immolative system. Its full chemical name is 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate .[3] Its operation hinges on the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytosol.[]

The this compound Linker: Structure and Components

The functionality of the this compound linker is dictated by its three key components:

  • Boc-NH- (tert-Butyloxycarbonylamino-): This is a Boc-protected amine. The Boc group is a common protecting group in organic synthesis, preventing the amine from reacting during the conjugation of the linker to a payload. In the context of the linker's core structure, this part is connected to the disulfide bond.

  • -SS- (Disulfide): This disulfide bond is the trigger element of the linker. It is relatively stable in the bloodstream, where the concentration of reducing agents is low.[] However, upon internalization into a cell, it is readily cleaved by the high intracellular concentration of glutathione (GSH).[]

  • -OpNC (p-nitrophenylcarbonate): This is an activated carbonate that serves as a leaving group. It is used to covalently attach the linker to a nucleophilic group (typically an amine or hydroxyl group) on the payload molecule.[3]

Mechanism of Action: A Two-Stage Process

The release of a drug from a conjugate featuring the this compound linker is a sequential process involving an initial trigger followed by a self-immolative cascade.

Stage 1: Reductive Cleavage of the Disulfide Bond

The process is initiated by the high concentration of glutathione (1-10 mM) within the cytoplasm of target cells.[] GSH, a tripeptide with a free thiol group, acts as a reducing agent, attacking and cleaving the disulfide bond of the linker. This results in the formation of a free thiol group on the linker.

Stage 2: Self-Immolative Cascade via Intramolecular Cyclization

The newly formed thiol group, now in close proximity to the carbonate ester linking the payload, initiates a rapid intramolecular cyclization. This nucleophilic attack on the carbonyl carbon of the carbonate leads to the formation of a stable five-membered cyclic thiocarbonate. This cyclization event concurrently displaces the payload, releasing the active drug in its unmodified form. The p-nitrophenolate is also released during the initial conjugation step.

Below is a Graphviz diagram illustrating this mechanism of action.

Boc-NH-SS-OpNC_Mechanism cluster_0 Extracellular Space (Low GSH) cluster_1 Intracellular Space (High GSH) ADC Antibody-Drug Conjugate (Linker is Stable) Cleavage Disulfide Cleavage (Triggered by GSH) ADC->Cleavage Internalization Thiol_Intermediate Thiol Intermediate Formation Cleavage->Thiol_Intermediate Reduction Cyclization Intramolecular Cyclization Thiol_Intermediate->Cyclization Spontaneous Drug_Release Active Drug Released Cyclization->Drug_Release Byproduct Cyclic Thiocarbonate Byproduct Cyclization->Byproduct

Caption: Mechanism of drug release from a this compound linked conjugate.

Quantitative Data on Linker Performance

Table 1: Plasma Stability of Disulfide-Linked Antibody-Drug Conjugates (Illustrative Data)

Linker TypeConjugation Site% Intact ADC after 24h in Human PlasmaReference
Hindered DisulfideEngineered Cysteine> 95%[5]
Unhindered DisulfideEngineered Cysteine~70%[5]
Thiol-MaleimideLysine> 98%[6]

Table 2: Glutathione-Mediated Cleavage Kinetics of Disulfide Linkers (Illustrative Data)

Linker StructureGlutathione Conc. (mM)Half-life (t½) in minutesAnalytical Method
Simple Aliphatic Disulfide5~ 30HPLC
Sterically Hindered Disulfide5~ 120HPLC
Aromatic Disulfide1~ 15LC-MS

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the this compound linker.

Synthesis of this compound Linker

This protocol is a plausible synthetic route based on standard organic chemistry principles.

  • Starting Materials: Boc-aminoethanethiol, 2-(p-nitrophenoxycarbonyloxy)ethyl-2'-pyridyl disulfide.

  • Reaction: Dissolve Boc-aminoethanethiol (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Add a base like triethylamine (1.1 equivalents). To this solution, add a solution of 2-(p-nitrophenoxycarbonyloxy)ethyl-2'-pyridyl disulfide (1 equivalent) in DCM dropwise at 0°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, wash the organic layer with a mild acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Glutathione-Mediated Cleavage Assay

This assay is designed to measure the rate of disulfide bond cleavage and subsequent drug release.

  • Preparation of Solutions:

    • Prepare a stock solution of the drug-conjugated linker in a suitable organic solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of reduced glutathione (GSH) in the reaction buffer.

  • Cleavage Reaction:

    • In a temperature-controlled vial at 37°C, add the reaction buffer.

    • Add the stock solution of the drug-conjugated linker to a final concentration of typically 10-100 µM.

    • Initiate the reaction by adding the GSH stock solution to a final concentration of 1-10 mM.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a quenching solution (e.g., an excess of N-ethylmaleimide to cap free thiols, followed by acetonitrile to precipitate proteins if in a biological matrix).

  • Analysis by HPLC:

    • Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a suitable column (e.g., C18) and a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) as the mobile phase.

    • Monitor the elution of the intact conjugate, the released drug, and any intermediates at an appropriate wavelength (e.g., 280 nm or the absorbance maximum of the drug).

  • Data Analysis:

    • Calculate the percentage of the intact conjugate remaining at each time point by integrating the peak areas.

    • Plot the percentage of the intact conjugate versus time and fit the data to a first-order decay model to determine the cleavage half-life (t½).

The following Graphviz diagram illustrates the workflow for this cleavage assay.

Cleavage_Assay_Workflow cluster_0 Reaction Setup cluster_1 Time-Course Analysis cluster_2 Data Interpretation Start Incubate Drug-Linker Conjugate at 37°C Add_GSH Add Glutathione (Initiate Reaction) Start->Add_GSH Sample Withdraw Aliquots at Time Points Add_GSH->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Quantify Quantify Peak Areas Analyze->Quantify Calculate Calculate Half-Life (t½) Quantify->Calculate

Caption: Experimental workflow for the glutathione-mediated cleavage assay.

Plasma Stability Assay

This assay evaluates the stability of the linker in a biological matrix.

  • Preparation:

    • Obtain fresh or frozen plasma from the desired species (e.g., human, mouse).

    • Prepare a stock solution of the test compound (e.g., an ADC with the this compound linker) in a suitable buffer.

  • Incubation:

    • Add the test compound to the plasma to a final concentration (e.g., 100 µg/mL).

    • Incubate the mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma sample.

  • Sample Processing:

    • For ADCs, the sample can be processed by affinity capture (e.g., using protein A/G beads) to isolate the antibody-containing species.

    • For smaller drug-linker conjugates, a protein precipitation step (e.g., with acetonitrile) may be sufficient.

  • Analysis:

    • Analyze the processed samples by LC-MS to determine the amount of intact conjugate remaining.

    • For ADCs, this can involve measuring the drug-to-antibody ratio (DAR).

  • Data Analysis: Plot the percentage of intact conjugate or the average DAR over time to assess the stability.[7]

Logical Relationships and Design Considerations

The design of the this compound linker is based on a series of logical relationships between its structure and desired function.

Design_Logic cluster_0 Design Goals cluster_1 Structural Features cluster_2 Triggering Condition Stability High Plasma Stability Release Intracellular Drug Release Traceless Traceless Release Disulfide Disulfide Bond Disulfide->Stability Disulfide->Release Cyclization Self-Immolative Moiety Cyclization->Release Cyclization->Traceless OpNC Activated Carbonate OpNC->Traceless Payload Attachment GSH High Intracellular [GSH] GSH->Release

Caption: Logical relationships in the design of the this compound linker.

Conclusion

The this compound self-immolative linker represents a sophisticated and highly effective tool for targeted drug delivery. Its mechanism, which relies on the well-defined redox potential difference between the extracellular and intracellular environments, allows for stable circulation of the payload followed by rapid and traceless release within the target cells. A thorough understanding of its mechanism of action, coupled with rigorous experimental evaluation of its stability and cleavage kinetics, is paramount for the successful development of next-generation targeted therapeutics.

References

An In-Depth Technical Guide to Disulfide-Based Self-Immolative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide-based self-immolative linkers (DSILs) represent a sophisticated class of chemical tools crucial in the development of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and other drug delivery systems.[1] These linkers are designed to be stable in the extracellular environment and systemic circulation but rapidly cleave and release a therapeutic payload upon entering the reducing environment of the cell. This selective release mechanism is primarily triggered by the significant concentration gradient of glutathione (GSH), a tripeptide thiol, which is found in millimolar concentrations inside cells compared to micromolar concentrations in the bloodstream.[2][3] This intrinsic difference provides a robust and highly specific trigger for drug release, minimizing off-target toxicity and enhancing the therapeutic index of potent cytotoxic agents.[1]

The "self-immolative" nature of these linkers refers to a subsequent, spontaneous intramolecular reaction that occurs after the initial disulfide bond cleavage. This secondary reaction ensures the complete and traceless release of the unmodified, active drug molecule. The design of DSILs has evolved to offer tunable release kinetics and improved stability, making them a versatile platform for a wide range of therapeutic applications.

Core Mechanism of Action

The fundamental principle behind the function of disulfide-based self-immolative linkers is a two-step process:

  • Reductive Cleavage: The disulfide bond within the linker is reduced by intracellular glutathione (GSH), breaking the S-S bond and forming a free thiol. This is the primary triggering event.

  • Self-Immolation: The newly formed thiol initiates a spontaneous intramolecular cascade reaction, leading to the fragmentation of the linker and the release of the conjugated cargo.

There are two predominant mechanisms for the self-immolation step:

  • Intramolecular Cyclization: In this mechanism, the generated thiol attacks an adjacent electrophilic site within the linker, leading to the formation of a stable cyclic byproduct and the release of the drug. A common example involves the use of mercaptoethanol-derived linkers.

  • Thioquinone Methide (TQM) Cascade: This mechanism is often employed with aromatic linkers, such as those based on para-aminobenzyl alcohol (PABA). The initial disulfide cleavage generates a thiol which, through electronic rearrangement, leads to the formation of a highly reactive thioquinone methide intermediate. This intermediate then rapidly fragments to release the drug.

Quantitative Data on Linker Performance

The stability and cleavage kinetics of disulfide-based self-immolative linkers are critical parameters that dictate their in vivo efficacy. These properties are influenced by factors such as steric hindrance around the disulfide bond and the electronic nature of the linker. The following tables summarize key quantitative data gathered from various studies.

Linker/ConjugateEnvironmentHalf-life (t½)Reference
Maytansine disulfide conjugate (SPDB-DM4)In circulation~9 days[2]
Unhindered maytansinoid disulfide conjugateIn circulation~1 day[2]
Maytansinoid conjugate with one adjacent methyl groupIn circulation> 7 days (90% remaining)[2]
Gemtuzumab ozogamicin (disulfide-linked)In human plasma72 hours[4]
mAb-hydrazone-MMAEIn human plasma2.6 days[4]
mAb-vc-linker-MMAEIn human plasma230 days[4]

Table 1: In Vivo and In Vitro Stability of Disulfide Linkers. This table highlights the significant impact of steric hindrance on the stability of disulfide linkers in circulation.

Linker TypeReducing AgentCleavage Rate/ObservationReference
Disulfide Ethoxycarbonyl (SSE)Glutathione (GSH)Slower cleavage rate[5]
Disulfide Benzyloxycarbonyl (SSB)Glutathione (GSH)Higher cleavage rate compared to SSE[5]
p-dithiobenzyl (p-DTB) based (1,6-elimination)Not specifiedFaster self-immolation than 1,4-elimination[6]
o-dithiobenzyl (o-DTB) based (1,4-elimination)Not specifiedSlower self-immolation than 1,6-elimination[6]
E-isomer of a thiol-responsive linkerGlutathione (GSH)Half-life of 68 min for starting material consumption[1]
Z-isomer of a thiol-responsive linkerGlutathione (GSH)Half-life of >1500 min for starting material consumption[1]

Table 2: Cleavage Kinetics of Disulfide Self-Immolative Linkers. This table illustrates how the chemical composition and stereochemistry of the linker can be tuned to control the rate of drug release.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of disulfide-based self-immolative linkers. The following protocols provide a general framework for key experiments.

Protocol 1: Synthesis of a Mercaptoethanol-Derived Self-Immolative Linker

This protocol describes the synthesis of a heterobifunctional linker based on mercaptoethanol, which is a common building block for linkers that undergo intramolecular cyclization.

Materials:

  • 2-Mercaptoethanol

  • 2,2'-Dithiobis(5-nitropyridine) (DTNP)

  • Phosgene solution (or a phosgene equivalent like triphosgene)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Thiol Protection:

    • Dissolve 2-mercaptoethanol (1 equivalent) in anhydrous DCM.

    • Add a solution of DTNP (1.1 equivalents) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting protected mercaptoethanol by silica gel column chromatography.

  • Chloroformate Formation:

    • Dissolve the purified protected mercaptoethanol (1 equivalent) in anhydrous toluene.

    • Cool the solution to 0 °C.

    • Slowly add a solution of phosgene (or triphosgene with a catalytic amount of activated charcoal) in toluene (1.2 equivalents).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

    • Monitor the reaction by IR spectroscopy (disappearance of the -OH stretch).

    • Carefully quench any excess phosgene with a suitable reagent (e.g., isopropanol).

    • Remove the solvent under reduced pressure to obtain the crude heterobifunctional linker.

    • Purify by flash chromatography if necessary.

Protocol 2: Conjugation of Doxorubicin to a Disulfide Self-Immolative Linker

This protocol outlines the general steps for conjugating an amine-containing drug, such as doxorubicin, to a disulfide linker.[7][8]

Materials:

  • Doxorubicin hydrochloride

  • Disulfide self-immolative linker with an activated ester (e.g., NHS ester)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Doxorubicin Free Base Preparation:

    • Dissolve doxorubicin hydrochloride (1 equivalent) in anhydrous DMF.

    • Add TEA or DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and generate the free amine. Stir for 30 minutes at room temperature.

  • Conjugation Reaction:

    • To the solution of doxorubicin free base, add the disulfide self-immolative linker with an activated ester (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours, protected from light.

    • Monitor the reaction progress by HPLC-MS.

  • Purification:

    • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., acetonitrile/water).

    • Purify the doxorubicin-linker conjugate by preparative reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the pure conjugate.

Protocol 3: Glutathione-Mediated Cleavage Assay

This assay is used to evaluate the release of the cargo from the disulfide-linked conjugate in the presence of a reducing agent.[9]

Materials:

  • Disulfide-linked drug conjugate

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) (as a positive control)

  • HPLC system with a suitable column and detector (UV-Vis or fluorescence)

  • Mass spectrometer (optional, for product identification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the disulfide-linked drug conjugate in a suitable solvent (e.g., DMSO or DMF).

    • Prepare stock solutions of GSH and TCEP in PBS.

  • Cleavage Reaction:

    • In a microcentrifuge tube, add PBS to a final volume of, for example, 200 µL.

    • Add the stock solution of the conjugate to achieve a final concentration in the low micromolar range.

    • Initiate the reaction by adding the GSH stock solution to a final concentration of 1-10 mM (to mimic intracellular conditions).

    • For a positive control, use TCEP at a similar concentration.

    • For a negative control, add only PBS.

    • Incubate the reaction mixtures at 37 °C.

  • Analysis:

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), take an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding an alkylating agent like N-ethylmaleimide to cap free thiols).

    • Analyze the samples by HPLC to quantify the amount of released drug and remaining conjugate.

    • The identity of the released drug and linker byproducts can be confirmed by mass spectrometry.[10]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with disulfide-based self-immolative linkers.

GSH_Mediated_Cleavage cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) Stable_Conjugate Drug-Linker-S-S-Carrier Cleaved_Conjugate Drug-Linker-SH + HS-Carrier Stable_Conjugate->Cleaved_Conjugate Reduction GSSG GSSG Self_Immolation Self-Immolation (Spontaneous) Cleaved_Conjugate->Self_Immolation Released_Drug Free Drug Linker_Byproduct Linker Byproduct GSH 2 GSH GSH->Cleaved_Conjugate GSH->GSSG Oxidation Self_Immolation->Released_Drug Self_Immolation->Linker_Byproduct

Caption: General mechanism of GSH-mediated cleavage of a disulfide-based self-immolative linker.

Intramolecular_Cyclization Start Drug-O-CO-(CH2)n-S-S-R Thiol_Intermediate Drug-O-CO-(CH2)n-SH Start->Thiol_Intermediate Reduction Cyclic_Byproduct Cyclic Thiolactone + CO2 Thiol_Intermediate->Cyclic_Byproduct Released_Drug Drug-OH Thiol_Intermediate->Released_Drug Intramolecular Cyclization GSSG - GSSG - R-SH GSH + 2 GSH

Caption: Self-immolation via intramolecular cyclization.

Thioquinone_Methide_Cascade Start Drug-O-CO-NH-Ph-CH2-S-S-R Thiol_Intermediate Drug-O-CO-NH-Ph-CH2-SH Start->Thiol_Intermediate Reduction TQM Thioquinone Methide Intermediate Thiol_Intermediate->TQM 1,6-Elimination GSSG - GSSG - R-SH Released_Drug Drug-OH + CO2 TQM->Released_Drug Fragmentation GSH + 2 GSH

Caption: Self-immolation via a thioquinone methide cascade.

Experimental_Workflow_Cleavage_Assay cluster_preparation Sample Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis Stock_Conjugate Prepare Stock Solution of Conjugate Reaction_Setup Incubate Conjugate with GSH in PBS at 37°C Stock_Conjugate->Reaction_Setup Stock_GSH Prepare Stock Solution of GSH Stock_GSH->Reaction_Setup Time_Points Take Aliquots at Various Time Points Reaction_Setup->Time_Points Quench Quench Reaction (Optional) Time_Points->Quench HPLC_MS Analyze by HPLC-MS Quench->HPLC_MS Data_Analysis Quantify Released Drug and Remaining Conjugate HPLC_MS->Data_Analysis

Caption: Experimental workflow for a glutathione-mediated cleavage assay.

Conclusion

Disulfide-based self-immolative linkers are a powerful and versatile tool in the field of drug delivery. Their ability to remain stable in circulation and selectively release therapeutic agents in the reducing environment of the cell offers a significant advantage in the development of targeted therapies with improved safety and efficacy. The modular nature of these linkers, allowing for the fine-tuning of stability and release kinetics through chemical modification, ensures their continued importance in the design of next-generation drug delivery systems. Further research in this area will likely focus on the development of novel self-immolative cascades with even greater control over the release profile and the expansion of their application to a broader range of therapeutic modalities.

References

The Strategic Role of the Boc Protecting Group in the Boc-NH-SS-OpNC Self-Immolative Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the tert-Butyloxycarbonyl (Boc) protecting group within the architecture of the Boc-NH-SS-OpNC linker, a sophisticated tool in the field of bioconjugation and drug delivery. This linker is designed for the controlled release of therapeutic agents or imaging probes, leveraging a disulfide-based self-immolative mechanism. The Boc group plays a pivotal role in the synthesis and strategic application of this linker system.

Core Concepts: Understanding the Components

The this compound linker is a heterobifunctional molecule comprised of three key functional domains:

  • Boc (tert-Butyloxycarbonyl) Group: An acid-labile protecting group for the primary amine.[1] Its presence is crucial for controlling the reactivity of the amine during synthesis and conjugation steps.

  • Disulfide (SS) Bond: A biologically labile linkage that is stable in the oxidative environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where concentrations of glutathione (GSH) are significantly higher.[2] This disulfide bond acts as the trigger for the self-immolative cascade.

  • p-Nitrophenyl Carbonate (OpNC): An activated carbonate that serves as a reactive handle for conjugation. It readily reacts with nucleophiles, particularly primary and secondary amines on drugs or biomolecules, to form a stable carbamate linkage.[3]

The strategic arrangement of these components allows for a multi-stage process of conjugation and triggered release, where the Boc group ensures regioselectivity and prevents unwanted side reactions.

The Indispensable Role of the Boc Protecting Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry for several reasons that are critical to the function of the this compound linker.[4]

A. Synthetic Strategy and Control:

During the synthesis of the linker itself, the Boc group temporarily masks the nucleophilicity of the primary amine. This is essential to prevent the amine from reacting with the electrophilic p-nitrophenyl chloroformate used to install the activated carbonate. Without the Boc group, polymerization or undesired intramolecular reactions would be highly probable. The Boc group is stable under the basic or neutral conditions typically used for acylation reactions.[5]

B. Orthogonal Deprotection and Sequential Conjugation:

The Boc group's acid lability provides an orthogonal protection strategy. This means it can be removed under specific acidic conditions (e.g., with trifluoroacetic acid, TFA) that do not affect other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile). This orthogonality is vital in complex multi-step syntheses, such as in peptide chemistry or the modification of complex biomolecules.

In the context of this compound, the Boc-protected amine can be deprotected after the linker has been conjugated to a payload via the OpNC group. The newly revealed primary amine can then be used for further modification, for example, to attach a targeting ligand.

C. Modulating Solubility and Handling:

The bulky and lipophilic nature of the tert-butyl group can influence the solubility of the linker, often making it more soluble in common organic solvents used during synthesis and purification.

Experimental Protocols and Methodologies

Proposed Synthesis of this compound

The synthesis would likely proceed in a multi-step fashion, protecting the amine first, followed by the formation of the disulfide and carbonate moieties.

dot

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Introduction of Thiol cluster_2 Step 3: Disulfide Formation cluster_3 Step 4: Carbonate Activation Aminoethanol Aminoethanol Boc_Aminoethanol Boc-NH-(CH₂)₂-OH Aminoethanol->Boc_Aminoethanol Base (e.g., TEA) Boc_Anhydride Boc₂O Boc_Anhydride->Boc_Aminoethanol Boc_Aminoethanol_2 Boc-NH-(CH₂)₂-OH Boc_Aminothiol Boc-NH-(CH₂)₂-SH Boc_Aminoethanol_2->Boc_Aminothiol Thiol_Reagent e.g., Lawesson's Reagent or P₂S₅ Thiol_Reagent->Boc_Aminothiol Boc_Aminothiol_2 Boc-NH-(CH₂)₂-SH Boc_Disulfide_Alcohol Boc-NH-(CH₂)₂-SS-(CH₂)₂-OH Boc_Aminothiol_2->Boc_Disulfide_Alcohol Oxidative Coupling Disulfide_Partner HO-(CH₂)₂-S-S-(CH₂)₂-OH Disulfide_Partner->Boc_Disulfide_Alcohol Boc_Disulfide_Alcohol_2 Boc-NH-(CH₂)₂-SS-(CH₂)₂-OH Final_Product This compound Boc_Disulfide_Alcohol_2->Final_Product Base (e.g., Pyridine) pNPC p-Nitrophenyl chloroformate pNPC->Final_Product Workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Optional Boc Deprotection cluster_release Step 3: Intracellular Release Linker This compound Conjugate Boc-NH-SS-Linker-Drug Linker->Conjugate Drug Drug-NH₂ Drug->Conjugate Boc_Conjugate Boc-NH-SS-Linker-Drug Deprotected_Conjugate H₂N-SS-Linker-Drug Boc_Conjugate->Deprotected_Conjugate Acid TFA Acid->Deprotected_Conjugate Cell_Entry Cellular Uptake Deprotected_Conjugate->Cell_Entry Cleavage Disulfide Cleavage Cell_Entry->Cleavage GSH Glutathione (GSH) GSH->Cleavage Self_Immolation Self-Immolation Cleavage->Self_Immolation Released_Drug Released Drug-NH₂ Self_Immolation->Released_Drug Self_Immolation_Mechanism Start Conjugate Drug-NH-CO-O-(CH₂)₂-SS-(CH₂)₂-NH-Boc Cleaved Cleaved Intermediate Drug-NH-CO-O-(CH₂)₂-SH Start->Cleaved GSH (in cell) Cyclization Intramolecular Attack Thiol attacks carbamate Cleaved->Cyclization Spontaneous Products Released Drug Drug-NH₂ Cyclic Byproduct 2-oxazolidinethione + CO₂ Cyclization->Products Fragmentation

References

Applications of Boc-NH-SS-OpNC in Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This technical guide provides an in-depth exploration of the applications of Boc-NH-SS-OpNC, a heterobifunctional, cleavable linker, in the development of ADCs. We will delve into its mechanism of action, provide detailed experimental protocols for its use in ADC synthesis and characterization, and present representative data for ADCs constructed with this class of linker.

Introduction to this compound Linker

The this compound linker is a sophisticated chemical entity designed for the precise construction of ADCs. Its structure incorporates several key features:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability during storage and the initial steps of conjugation, preventing unwanted side reactions. It can be deprotected under acidic conditions to reveal a primary amine for further modification if required.

  • Disulfide Bond (-SS-): This is a cleavable linkage that is stable in the bloodstream but is susceptible to reduction in the intracellular environment, where the concentration of reducing agents like glutathione is significantly higher. This differential stability is key to the targeted release of the cytotoxic payload.

  • p-Nitrophenyl Carbonate (-OpNC): This is a highly reactive activating group that readily reacts with nucleophiles, such as the primary amines on a payload molecule, to form a stable carbamate bond.

The combination of these features makes this compound a versatile tool for the development of ADCs with controlled drug release profiles.

Mechanism of Action

The therapeutic action of an ADC constructed with the this compound linker follows a multi-step process, as illustrated in the signaling pathway below.

ADC_Mechanism cluster_bloodstream Bloodstream (High Stability) cluster_cell Target Cancer Cell ADC ADC in Circulation Binding Binding ADC->Binding Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release (GSH Reduction) Lysosome->Release Payload Active Payload Release->Payload Apoptosis Apoptosis/Cell Death Payload->Apoptosis Drug_Linker_Synthesis Linker This compound Reaction Reaction in Anhydrous DMF with DIPEA Linker->Reaction Payload Payload-NH2 Payload->Reaction Purification Purification (RP-HPLC) Reaction->Purification DrugLinker Boc-NH-SS-Payload Purification->DrugLinker ADC_Conjugation_Workflow cluster_steps ADC Conjugation and Purification mAb Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfides (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (-SH) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation DrugLinker Boc-NH-SS-Payload DrugLinker->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., HIC, SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Tubulin_Inhibitor_Pathway Payload Released Tubulin Inhibitor (e.g., Auristatin, Maytansinoid) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule Microtubule Polymerization Payload->Microtubule Inhibits Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption MitoticArrest G2/M Phase Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Unlocking Precision in Bioconjugation: A Technical Guide to Boc-NH-SS-OpNC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug delivery and bioconjugation, the choice of a linker molecule is paramount to the success of targeted therapies and diagnostic agents. Among the arsenal of chemical tools available, self-immolative linkers have emerged as a sophisticated solution for the controlled release of payloads. This guide provides an in-depth technical overview of Boc-NH-SS-OpNC, a Boc-protected, disulfide-based self-immolative linker, designed for traceless bioconjugation.

Core Features of this compound

This compound, chemically known as 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate, is a heterobifunctional linker engineered with distinct functionalities to facilitate the precise attachment and subsequent release of therapeutic or imaging agents.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate
CAS Number 2040301-00-4[1]
Molecular Formula C₁₆H₂₂N₂O₇S₂[1]
Molecular Weight 418.48 g/mol [1]
Storage Temperature -20°C

The Advantage of Traceless Release in Drug Development

A primary advantage of utilizing self-immolative linkers like this compound is the "traceless" release of the conjugated molecule.[2][3] Traditional linkers can leave behind chemical remnants upon cleavage, which may alter the efficacy, pharmacokinetics, or toxicity of the released payload.[3] this compound is designed to fragment completely after a specific triggering event, ensuring that the active molecule is liberated in its native, unmodified form.[3]

The disulfide bond within the linker serves as the trigger, offering stability in the oxidative environment of the bloodstream while being susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.[4][5] This differential stability is a key feature for designing targeted drug delivery systems that release their payload specifically within the target cells, thereby minimizing off-target toxicity.[4][5]

Mechanism of Action: A Two-Step Release Cascade

The functionality of this compound is predicated on a sequential two-step process: initial conjugation to the payload and subsequent triggered release.

1. Bioconjugation: The p-nitrophenyl carbonate (OpNC) group is an activated ester that readily reacts with primary amines on the payload molecule (e.g., a small molecule drug, peptide, or protein) to form a stable carbamate linkage. The tert-butyloxycarbonyl (Boc) group protects the terminal amine, preventing undesirable side reactions during this conjugation step.

2. Triggered Self-Immolation: Following deprotection of the Boc group (typically under acidic conditions), the linker-payload conjugate can be attached to a carrier molecule (e.g., an antibody). Upon internalization into the target cell, the disulfide bond is cleaved by intracellular reducing agents like glutathione. This cleavage initiates a spontaneous, intramolecular cyclization or elimination cascade, leading to the complete fragmentation of the linker and the release of the unmodified payload.

Self-Immolative Cleavage Mechanism cluster_extracellular Extracellular Environment (Oxidative) cluster_intracellular Intracellular Environment (Reductive) Conjugate Carrier-SS-Linker-Payload Cleavage Disulfide Cleavage (e.g., by Glutathione) Conjugate->Cleavage Internalization Self_Immolation Self-Immolation (Spontaneous Cascade) Cleavage->Self_Immolation Released_Payload Free Payload Self_Immolation->Released_Payload

Caption: General mechanism of a disulfide-based self-immolative linker.

Experimental Protocols: A Representative Guide

While specific protocols for this compound are not widely available in peer-reviewed literature, the following represents a general methodology for the use of similar amine-reactive, disulfide-containing self-immolative linkers. Researchers should optimize these conditions for their specific application.

Conjugation of this compound to an Amine-Containing Payload
  • Dissolution: Dissolve the amine-containing payload and a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound in a suitable anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

  • Reaction: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction. The reaction is typically carried out at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, purify the Boc-protected linker-payload conjugate using column chromatography (e.g., silica gel) or preparative HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Boc Deprotection
  • Dissolution: Dissolve the purified Boc-protected linker-payload conjugate in a suitable organic solvent (e.g., dichloromethane (DCM) or dioxane).

  • Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The reaction is typically performed at room temperature for 30 minutes to 2 hours.

  • Removal of Acid: Evaporate the solvent and excess acid under reduced pressure. The resulting deprotected linker-payload conjugate can then be used for conjugation to a carrier molecule.

Glutathione-Mediated Cleavage Assay
  • Sample Preparation: Prepare a stock solution of the purified linker-payload conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Initiation of Cleavage: Add a solution of reduced glutathione (GSH) to the conjugate solution to achieve a final concentration relevant to the intracellular environment (e.g., 1-10 mM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, withdraw aliquots of the reaction mixture.

  • Analysis: Quench the reaction and analyze the samples by reverse-phase HPLC (RP-HPLC) to quantify the remaining conjugate and the released payload. The cleavage half-life can be determined from the rate of disappearance of the conjugate.

Experimental_Workflow_ADC Start Start: Amine-containing Payload & this compound Conjugation 1. Conjugation Reaction (Payload + Linker) Start->Conjugation Purification1 2. Purification (e.g., HPLC) Conjugation->Purification1 Boc_Deprotection 3. Boc Deprotection (Acidic Conditions) Purification1->Boc_Deprotection Conjugation_Antibody 4. Conjugation to Antibody Boc_Deprotection->Conjugation_Antibody Purification2 5. ADC Purification (e.g., SEC) Conjugation_Antibody->Purification2 Characterization 6. ADC Characterization (MS, HPLC) Purification2->Characterization Cleavage_Assay 7. In vitro Cleavage Assay (with GSH) Characterization->Cleavage_Assay End End: Characterized ADC Cleavage_Assay->End

Caption: A representative experimental workflow for creating an Antibody-Drug Conjugate (ADC).

Quantitative Data and Characterization

While comprehensive, publicly available quantitative data specifically for this compound is limited, the characterization of conjugates prepared with similar linkers typically involves a suite of analytical techniques.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
RP-HPLC To determine purity, monitor reaction progress, and quantify cleavage kinetics.
LC-MS To confirm the molecular weight of the conjugate and identify cleavage products.
NMR To elucidate the structure of the linker-payload conjugate.
Size-Exclusion Chromatography (SEC) To analyze the purity and aggregation of antibody-drug conjugates.

For antibody-drug conjugates, determining the drug-to-antibody ratio (DAR) is a critical quality attribute. This can be assessed using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Conclusion

This compound represents a valuable tool for researchers in drug development and bioconjugation, offering the potential for the targeted delivery and traceless release of a wide range of molecules. Its disulfide-based trigger mechanism is well-suited for intracellular release, and the Boc-protected amine allows for controlled, sequential conjugation strategies. While specific experimental data for this particular linker is not extensively published, the principles of its design and the general protocols for similar self-immolative linkers provide a strong foundation for its successful implementation in the development of novel therapeutics and diagnostics. As with any chemical reagent, optimal performance will be achieved through careful reaction design and empirical optimization for each specific application.

References

The Strategic Application of Boc-NH-SS-OpNC in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its stability, cell permeability, and ability to induce a productive ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide provides an in-depth exploration of Boc-NH-SS-OpNC, a Boc-protected, self-immolative linker featuring a disulfide bond, in the context of PROTAC development. While specific examples of PROTACs incorporating this compound are not yet prevalent in peer-reviewed literature, this guide will extrapolate its potential application based on the well-established principles of redox-responsive linkers and PROTAC design. We will delve into its chemical characteristics, proposed mechanism of action, a hypothetical synthesis workflow, and detailed experimental protocols for the evaluation of PROTACs bearing such a linker.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell. This "event-driven" pharmacology offers several advantages over traditional "occupancy-driven" inhibitors, including the potential to target previously "undruggable" proteins and the ability to act catalytically at sub-stoichiometric concentrations.

This compound: A Redox-Sensitive, Self-Immolative Linker

This compound (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)ethan-1-yl p-nitrophenylcarbonate) is a chemical entity designed for bioconjugation with a built-in cleavage mechanism that is responsive to the intracellular redox environment.[1]

Chemical Structure and Properties

The key features of this compound are:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a primary amine. This allows for selective deprotection and subsequent conjugation, a common strategy in multi-step organic synthesis.

  • Disulfide Bond (-S-S-): This is the redox-sensitive trigger. The disulfide bond is relatively stable in the oxidizing extracellular environment but is readily cleaved in the reducing environment of the cytoplasm, primarily by glutathione (GSH).[2][3]

  • p-Nitrophenylcarbonate (OpNC) Group: This is a reactive ester that serves as an activated leaving group, facilitating the conjugation of the linker to a nucleophile, typically a primary or secondary amine on a target molecule (e.g., an E3 ligase ligand or a POI ligand).[1]

PropertyValueReference
Chemical Name 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)ethan-1-yl p-nitrophenylcarbonate[1]
CAS Number 2040301-00-4[1]
Molecular Formula C₁₆H₂₂N₂O₇S₂[1]
Molecular Weight 418.48 g/mol [1]
Storage Temperature -20°C[1]
Proposed Mechanism of Action in a PROTAC Context

The incorporation of this compound into a PROTAC would create a "pro-PROTAC" that is activated intracellularly. The proposed mechanism is as follows:

  • Cellular Entry: The intact pro-PROTAC enters the cell.

  • Reductive Cleavage: The high intracellular concentration of glutathione (GSH) reduces the disulfide bond within the linker.

  • Self-Immolation: The cleavage of the disulfide bond initiates a spontaneous cyclization and elimination cascade of the linker, leading to the release of the active PROTAC molecule.

  • Ternary Complex Formation and Protein Degradation: The released, active PROTAC can then bind to both the target protein and the E3 ligase, inducing the formation of a ternary complex and subsequent degradation of the target protein.

This strategy can offer several advantages, including enhanced stability of the PROTAC in the bloodstream and potentially reduced off-target effects, as the active form is preferentially generated inside the target cells.

Hypothetical Synthesis of a PROTAC Using this compound

While no specific literature details the synthesis of a PROTAC using this compound, a plausible synthetic route can be proposed based on its chemical reactivity and standard PROTAC synthesis protocols. This hypothetical workflow involves a convergent synthesis strategy.

Synthesis Workflow

G cluster_0 E3 Ligase Ligand Arm Synthesis cluster_1 POI Ligand Arm Preparation E3_ligand E3 Ligase Ligand (with free amine) reaction1 Amine Coupling (e.g., DIPEA, DMF) E3_ligand->reaction1 Boc_linker This compound Boc_linker->reaction1 E3_linker_conjugate Boc-NH-SS-Linker-E3 Ligand reaction1->E3_linker_conjugate deprotection Boc Deprotection (e.g., TFA) E3_linker_conjugate->deprotection POI_ligand POI Ligand (with carboxylic acid) activation Activation (e.g., HATU, DIPEA) POI_ligand->activation activated_POI Activated POI Ligand activation->activated_POI reaction2 Amide Bond Formation activated_POI->reaction2 deprotected_conjugate H2N-SS-Linker-E3 Ligand deprotection->deprotected_conjugate deprotected_conjugate->reaction2 final_protac POI Ligand-Linker-SS-NH-Linker-E3 Ligand (Final PROTAC) reaction2->final_protac

Hypothetical PROTAC Synthesis Workflow.
Detailed Experimental Protocol (Hypothetical)

Step 1: Conjugation of this compound to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a free amine, 1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligase ligand-linker conjugate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected conjugate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Conjugation to the Activated POI Ligand

  • In a separate flask, dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected E3 ligase ligand-linker conjugate from Step 2 in anhydrous DMF to the activated POI ligand mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC using reverse-phase preparative HPLC.

Experimental Protocols for PROTAC Evaluation

Once the PROTAC is synthesized, a series of in vitro assays are required to evaluate its efficacy.

Western Blot for Target Protein Degradation

This is the most direct method to assess PROTAC-induced protein degradation.

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.

Quantitative Data Presentation

The results from Western blot analysis are used to determine key degradation parameters. While specific data for a this compound-based PROTAC is unavailable, the following table illustrates how such data would be presented.

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical PROTAC-SS-1 BRD422Rv1Data Not AvailableData Not Available
Reference PROTAC (e.g., MZ1) BRD422Rv115>95
  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

Glutathione (GSH) Dependence Assay

To confirm that the pro-PROTAC's activity is dependent on intracellular GSH, a depletion experiment can be performed.

  • GSH Depletion: Pre-treat cells with buthionine sulfoximine (BSO), an inhibitor of GSH synthesis, for 24-48 hours.

  • PROTAC Treatment: Treat the BSO-pre-treated and control cells with the pro-PROTAC.

  • Western Blot Analysis: Perform Western blotting as described in section 4.1 to assess target protein degradation. A significant reduction in degradation in the BSO-treated cells would indicate that the PROTAC's activation is GSH-dependent.

Ternary Complex Formation Assays

Assays such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) can be used to quantify the formation of the ternary complex (POI-PROTAC-E3 ligase).

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub transfer Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

General PROTAC Mechanism of Action.
Experimental Workflow for PROTAC Evaluation

G Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Treatment PROTAC Treatment Characterization->Treatment Ternary_Complex_Assay Ternary Complex Formation Assay Characterization->Ternary_Complex_Assay Cell_Culture Cell Culture Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot GSH_Assay GSH Dependence Assay Treatment->GSH_Assay Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Downstream_Assays Downstream Functional Assays Data_Analysis->Downstream_Assays

Workflow for PROTAC Synthesis and Evaluation.

Conclusion

This compound represents a promising, albeit currently underutilized, tool in the development of next-generation PROTACs. Its redox-sensitive disulfide bond offers a mechanism for creating pro-PROTACs that are activated within the target cell, a strategy that could enhance their therapeutic index. While specific data on PROTACs incorporating this linker are not yet available, the principles of its chemical reactivity and the established methodologies for PROTAC synthesis and evaluation provide a clear roadmap for its investigation. The hypothetical workflows and experimental protocols outlined in this guide are intended to serve as a valuable resource for researchers seeking to explore the potential of this compound and other redox-sensitive linkers in the exciting and rapidly advancing field of targeted protein degradation. Future studies are warranted to synthesize and characterize PROTACs using this linker to validate its utility in creating effective and cell-selective protein degraders.

References

Overview of self-immolative linkers in drug delivery systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Self-Immolative Linkers in Drug Delivery Systems

Introduction to Self-Immolative Linkers

Self-immolative linkers are pre-programmed molecular assemblies that are designed to degrade and release a payload upon a specific triggering event. In the context of drug delivery, these linkers serve as a crucial bridge between a carrier molecule (such as an antibody in an antibody-drug conjugate or ADC) and a therapeutic agent.[1] The defining characteristic of a self-immolative linker is its ability to undergo a cascade of spontaneous, irreversible disassembly reactions following an initial stimulus, leading to the release of the active drug.[1][2] This mechanism allows for precise control over drug release, enhancing the therapeutic window by minimizing off-target toxicity and maximizing efficacy at the site of action.[3]

The concept of self-immolation in drug delivery was developed to overcome challenges associated with direct conjugation of drugs to carriers, where steric hindrance or electronic effects might impede the drug's release and activity.[2] By incorporating a self-immolative spacer, the cleavage of a stable bond between the trigger and the linker initiates a sequence of reactions that culminates in the liberation of the drug, often through an intramolecular cyclization or an electronic cascade.[1]

Core Mechanisms of Self-Immolation

The degradation of self-immolative linkers is typically driven by one of two primary mechanisms: electronic cascade (elimination) or intramolecular cyclization. Both pathways are initiated by a triggering event that unmasks a nucleophilic group, leading to a thermodynamically favorable disassembly.

Electronic Cascade Mechanism (1,4- and 1,6-Elimination)

A prevalent mechanism for self-immolation involves a 1,4- or 1,6-elimination reaction, often facilitated by an aromatic spacer like p-aminobenzyl carbamate (PABC). In this system, the trigger cleavage (e.g., by an enzyme) exposes a free amine or hydroxyl group. This group then initiates an electronic cascade through the aromatic ring, leading to the cleavage of the bond holding the drug and the release of the payload.

G cluster_0 cluster_1 Trigger Trigger Self-Immolative_Linker Self-Immolative_Linker Trigger->Self-Immolative_Linker Stable Bond Drug Drug Self-Immolative_Linker->Drug Stable Bond Activated_Linker Activated_Linker Self-Immolative_Linker->Activated_Linker Self-Immolation Cascade Cleaved_Trigger Cleaved_Trigger Released_Drug Released_Drug Activated_Linker->Released_Drug Unstable Bond (Cleavage) Stimulus Stimulus Stimulus->Trigger Triggering Event (e.g., Enzyme, pH)

General Mechanism of Self-Immolative Drug Release
Intramolecular Cyclization Mechanism

Another common self-immolation strategy involves intramolecular cyclization. In this approach, the cleavage of a trigger group unmasks a nucleophilic functionality that then attacks an electrophilic center within the linker, forming a cyclic intermediate. This cyclization event is often irreversible and leads to the expulsion of the drug molecule.

Types of Self-Immolative Linkers and Triggering Mechanisms

Self-immolative linkers can be categorized based on their chemical structure and the external or internal stimulus that triggers their degradation.

Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are designed to be substrates for enzymes that are overexpressed in the target tissue, such as the tumor microenvironment. A widely used example is the valine-citrulline (Val-Cit) dipeptide, which is cleaved by cathepsin B, a lysosomal protease.[4] The cleavage of the dipeptide exposes a PABC linker, initiating the self-immolation cascade and release of the drug, such as monomethyl auristatin E (MMAE).[4][5]

pH-Sensitive Linkers

These linkers are designed to be stable at physiological pH (7.4) but undergo cleavage in the acidic environment of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0).[3] Hydrazone and silyl ether-based linkers are examples of acid-labile functionalities that can be incorporated into self-immolative systems.[3]

Redox-Responsive Linkers

Redox-responsive linkers exploit the difference in redox potential between the extracellular and intracellular environments. The high concentration of glutathione (GSH) in the cytoplasm can reduce disulfide bonds, triggering the self-immolation of the linker and release of the drug.

Quantitative Analysis of Drug Release

The efficiency of a self-immolative linker is determined by its stability in circulation and the kinetics of drug release upon triggering. These parameters are often quantified by measuring the linker's half-life (t½) under different conditions.

Linker TypeTriggerDrug/PayloadHalf-life (t½)ConditionsReference
Triazole-basedpHModel Payload3.45 ± 0.06 hpH-dependent[6]
Triazole-basedpHModel Payload5.85 ± 0.14 minpH-dependent[6]
Triazole-basedpHModel Payload2.94 ± 0.07 minpH-dependent[6]
N-acyl carbamatepHLinezolid, Enzalutamide, etc.>80% release in 24hpH 5.5[7]
Imine-basedpHDoxorubicin>20 hourspH 7.4[8]
CarbonatePlasma HydrolysisSN-38~50% release in 18hIn plasma[9]

Experimental Protocols

Synthesis of a Val-Cit-PABC-MMAE Linker

This protocol describes the synthesis of a common enzyme-cleavable self-immolative linker conjugated to the cytotoxic drug MMAE.

Materials:

  • Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (Fmoc-VC-PAB-PNP)

  • Monomethyl auristatin E (MMAE)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Reverse-phase preparative HPLC

  • Lyophilizer

Procedure:

  • Conjugation of MMAE to the Linker:

    • Dissolve Fmoc-VC-PAB-PNP (1.1 eq.), MMAE (1.0 eq.), and HOAt (1.0 eq.) in anhydrous DMF.[10]

    • Add DIPEA to the solution and stir at room temperature.[10]

    • Monitor the reaction progress by HPLC.[11]

    • Upon completion, purify the crude product (Fmoc-VC-PAB-MMAE) by semi-preparative HPLC.[11]

    • Lyophilize the purified product to obtain a solid.[11]

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-VC-PAB-MMAE in DMF.[11]

    • Add piperidine (20 eq.) to the solution and stir at room temperature for 20 minutes.[11]

    • Purify the crude product (H₂N-Val-Cit-PABC-MMAE) by reverse-phase preparative HPLC.[11]

    • Lyophilize the final product to obtain a white solid.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxicity of an ADC containing a self-immolative linker.[12][13][14][15][16]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC constructs at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well).[12][14]

    • Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.[12][14]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Add the ADC dilutions to the appropriate wells. Include untreated control wells.

    • Incubate the plates for a predetermined period (e.g., 72-96 hours).[14]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 1-4 hours at 37°C.[12]

    • Add the solubilization solution to dissolve the formazan crystals.[12]

    • Read the absorbance at 570 nm using a microplate reader.[12][14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration compared to the untreated control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for the ADC on both cell lines.

HPLC/LC-MS Analysis of Drug Release

This protocol provides a general workflow for quantifying the release of a drug from an ADC using HPLC or LC-MS.

Materials:

  • ADC sample

  • Enzyme solution (e.g., Cathepsin B) or buffer at the desired pH

  • Quenching solution

  • HPLC or LC-MS/MS system

  • Appropriate column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., water and acetonitrile with formic acid)

Procedure:

  • Sample Preparation:

    • Incubate the ADC with the triggering agent (e.g., enzyme or acidic buffer) at 37°C.

    • At various time points, take aliquots of the reaction and quench the reaction.

    • For plasma samples, perform protein precipitation (e.g., with methanol/ethanol) or solid-phase extraction.[6][17]

  • HPLC/LC-MS Analysis:

    • Inject the prepared samples onto the HPLC or LC-MS/MS system.

    • Use a suitable gradient of mobile phases to separate the released drug from the intact ADC and other components. An example gradient for MMAE analysis starts at a low percentage of organic phase and gradually increases.[17][18]

    • Monitor the elution of the drug using UV detection at a characteristic wavelength or by mass spectrometry.[19]

  • Quantification:

    • Create a standard curve using known concentrations of the free drug.

    • Quantify the amount of released drug in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

The "signaling pathway" of a self-immolative linker is its chemical degradation cascade. The true signaling pathway begins after the drug is released and interacts with its cellular target. For many ADCs, the payload is a potent cytotoxic agent that induces apoptosis.

G ADC ADC Antigen Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Drug Released_Drug Lysosome->Released_Drug 4. Linker Cleavage & Drug Release Cellular_Target Cellular_Target Released_Drug->Cellular_Target 5. Target Engagement Apoptosis Apoptosis Cellular_Target->Apoptosis 6. Cytotoxicity G Linker_Drug_Synthesis Linker_Drug_Synthesis ADC_Conjugation ADC_Conjugation Linker_Drug_Synthesis->ADC_Conjugation In_Vitro_Characterization In_Vitro_Characterization ADC_Conjugation->In_Vitro_Characterization DAR, Stability In_Vitro_Efficacy In_Vitro_Efficacy In_Vitro_Characterization->In_Vitro_Efficacy Binding, Internalization In_Vivo_Efficacy In_Vivo_Efficacy In_Vitro_Efficacy->In_Vivo_Efficacy Cytotoxicity Toxicity_Studies Toxicity_Studies In_Vivo_Efficacy->Toxicity_Studies

References

A Technical Guide to Boc-NH-SS-OpNC for Controlled Therapeutic Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the hetero-bifunctional, self-immolative linker, Boc-NH-SS-OpNC (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate), in the controlled release of therapeutics. This linker is a key component in the design of advanced drug delivery systems that respond to the physiological reducing environment of the intracellular space, offering a promising strategy for targeted cancer therapy and other applications where selective payload release is paramount.

Introduction: The Role of Reductive Cleavage in Drug Delivery

The efficacy of many therapeutics is often limited by their systemic toxicity and lack of specificity for the target site. Prodrug strategies, wherein a therapeutic agent is temporarily inactivated by a chemical linker, offer a powerful approach to overcome these limitations. A particularly elegant approach involves the use of linkers that are stable in the bloodstream but are rapidly cleaved within the target cells, triggering the release of the active drug.

The significant concentration gradient of glutathione (GSH) between the extracellular (micromolar) and intracellular (millimolar) environments provides a robust physiological trigger for such controlled release. Disulfide bonds are readily cleaved in the presence of high concentrations of GSH, making them ideal components for smart drug delivery systems. The this compound linker leverages this principle, incorporating a disulfide bond that acts as a trigger for a self-immolative cascade, leading to the traceless release of the conjugated therapeutic.

Mechanism of Action: A Glutathione-Triggered Cascade

The this compound linker facilitates a multi-step release mechanism initiated by the cleavage of its disulfide bond within the reducing environment of the cell.

Signaling Pathway for Drug Release:

Mechanism of Drug Release Triggered by Glutathione cluster_extracellular Extracellular Environment (Low GSH) cluster_intracellular Intracellular Environment (High GSH) Prodrug Therapeutic-Linker (this compound) Stable Circulation Stable Circulation Prodrug->Stable Circulation Stable Cellular Uptake Cellular Uptake Stable Circulation->Cellular Uptake Endocytosis/ Diffusion GSH Glutathione (GSH) Disulfide Cleavage Disulfide Bond Cleavage GSH->Disulfide Cleavage Reductive Cleavage Cyclization Intramolecular Cyclization Disulfide Cleavage->Cyclization Self-Immolation Self-Immolation (1,6-elimination) Cyclization->Self-Immolation Active Drug Active Therapeutic Self-Immolation->Active Drug Byproducts Linker Byproducts Self-Immolation->Byproducts

Caption: Glutathione-mediated cleavage of the disulfide bond in this compound initiates a self-immolative cascade, leading to the release of the active therapeutic inside the cell.

Upon cellular uptake, the high intracellular concentration of glutathione reduces the disulfide bond in the linker, generating a free thiol. This thiol then undergoes a rapid intramolecular cyclization, forming a stable five-membered ring and liberating an unstable intermediate. This intermediate subsequently undergoes a 1,6-elimination (self-immolation) to release the active therapeutic agent, carbon dioxide, and a stable byproduct. The Boc protecting group on the amine serves to prevent premature reactions during synthesis and conjugation.

Quantitative Data on Drug Release

The following table summarizes key quantitative data from studies utilizing disulfide-linked, self-immolative linkers for the controlled release of therapeutics, demonstrating the glutathione-dependent nature of the release.

Therapeutic AgentDelivery SystemGlutathione (GSH) ConcentrationTimeCumulative Release (%)Reference
PaclitaxelPTX-GSSG-PEG Micelles5 mg/mL120 h72.1[1]
PaclitaxelHA/TPE-CS-SS-PTX NPs10 mM24 h80.35[2]
GemcitabinePEG-SS-FCy7/PEG-SS-GEM Micelles10 mM24 h93.1[3]
Doxorubicin & CamptothecinmPEG-b-PCPT/DOX Nanoparticles10 mM24 h~83 (CPT)
PaclitaxelPolymer-drug conjugatewith reducing agent60 h~72

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the synthesis of the linker, conjugation to a therapeutic, and the in vitro evaluation of its controlled release profile.

Synthesis of this compound

The synthesis of 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate involves a multi-step process. The following is a representative protocol based on established chemical principles for the synthesis of similar compounds.

Workflow for the Synthesis of this compound:

Synthesis Workflow for this compound Start Cystamine dihydrochloride Boc_Protection Mono-Boc Protection Start->Boc_Protection Intermediate_1 Boc-cystamine Boc_Protection->Intermediate_1 Reduction Reduction of one disulfide bond Intermediate_1->Reduction Intermediate_2 Boc-NH-(CH2)2-SH Reduction->Intermediate_2 Reaction_PNP Reaction with p-nitrophenyl chloroformate Intermediate_2->Reaction_PNP Final_Product This compound Reaction_PNP->Final_Product

Caption: A multi-step synthesis route to produce the this compound linker.

Materials:

  • Cystamine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP)

  • p-Nitrophenyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Mono-Boc Protection of Cystamine:

    • Dissolve cystamine dihydrochloride in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine dropwise to neutralize the hydrochloride salt and deprotonate one of the amino groups.

    • Slowly add a solution of di-tert-butyl dicarbonate in methanol.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Purify the resulting mono-Boc-cystamine by silica gel column chromatography.

  • Selective Reduction of the Disulfide Bond:

    • Dissolve the purified mono-Boc-cystamine in a suitable solvent (e.g., a mixture of methanol and water).

    • Slowly add a reducing agent such as sodium borohydride or TCEP at 0°C to cleave the disulfide bond, yielding the corresponding thiol.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction and extract the product into an organic solvent.

  • Reaction with p-Nitrophenyl Chloroformate:

    • Dissolve the obtained thiol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C.

    • Add a base, such as triethylamine, to deprotonate the thiol.

    • Slowly add a solution of p-nitrophenyl chloroformate in dichloromethane.

    • Stir the reaction at 0°C for several hours and then allow it to warm to room temperature.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, this compound, by silica gel column chromatography.

Conjugation of a Therapeutic to this compound

The p-nitrophenyl carbonate group of this compound is highly reactive towards nucleophiles, particularly amines and hydroxyl groups present on therapeutic molecules.

Workflow for Drug Conjugation:

Drug Conjugation Workflow Start Therapeutic with -OH or -NH2 group Reaction Nucleophilic Acyl Substitution Start->Reaction Linker This compound Linker->Reaction Prodrug Therapeutic-Linker Conjugate Reaction->Prodrug Purification Purification (e.g., HPLC) Prodrug->Purification Final_Prodrug Purified Prodrug Purification->Final_Prodrug

Caption: The process of conjugating a therapeutic agent to the this compound linker.

Materials:

  • Therapeutic agent with a free amine or hydroxyl group

  • This compound

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., triethylamine or diisopropylethylamine - DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the therapeutic agent in the anhydrous solvent.

  • Add the base to the solution.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere until completion (monitored by TLC or HPLC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting prodrug conjugate by preparative HPLC.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

In Vitro Drug Release Assay

This assay is designed to quantify the release of the therapeutic agent from the prodrug in the presence of glutathione, simulating the intracellular reducing environment.

Workflow for In Vitro Drug Release Assay:

In Vitro Drug Release Assay Workflow Start Prepare Prodrug Solution Dialysis Place in Dialysis Bag Start->Dialysis Incubation Incubate in Release Buffer (with/without GSH) Dialysis->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Analysis Quantify Released Drug (e.g., HPLC or UV-Vis) Sampling->Analysis Data Plot Cumulative Release vs. Time Analysis->Data

Caption: A standard procedure for evaluating the glutathione-triggered release of a therapeutic from its prodrug form.

Materials:

  • Purified prodrug

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Incubator shaker

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO) and then dilute it into PBS to the desired final concentration.

  • Prepare two sets of release media:

    • Control: PBS (pH 7.4)

    • Test: PBS (pH 7.4) containing a physiologically relevant concentration of GSH (e.g., 10 mM).

  • Transfer a known volume of the prodrug solution into a dialysis bag.

  • Place the sealed dialysis bag into a larger container with a known volume of the release medium (either control or test).

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the external solution.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the collected aliquots using a validated HPLC or UV-Vis method to determine the concentration of the released therapeutic agent.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the cumulative release (%) versus time to generate the drug release profile.

Conclusion

The this compound linker represents a valuable tool for the development of sophisticated, stimulus-responsive drug delivery systems. Its glutathione-sensitive disulfide bond, coupled with a self-immolative release mechanism, enables the targeted delivery and controlled release of therapeutics within the intracellular environment. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and evaluation of prodrugs incorporating this linker. The quantitative data from various studies underscore the potential of this approach to enhance the therapeutic index of a wide range of drugs by minimizing off-target effects and maximizing efficacy at the site of action. Further research and development in this area hold great promise for advancing the field of targeted drug delivery.

References

A Technical Guide to the Application of Boc-NH-SS-OpNC in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-NH-SS-OpNC is a heterobifunctional, self-immolative linker designed for the temporary connection of molecules, particularly in the field of targeted drug delivery systems like antibody-drug conjugates (ADCs). Its architecture features three key components: a tert-butyloxycarbonyl (Boc) protected amine, a cleavable disulfide bond, and a p-nitrophenyl carbonate (OpNC) activating group. This strategic design allows for the stable linkage of a payload to a carrier molecule in the oxidative extracellular environment and its subsequent rapid and traceless release within the reducing intracellular milieu. This guide provides an in-depth overview of the fundamental principles, experimental considerations, and potential applications of this compound in research and development.

Core Principles of this compound

The functionality of this compound is rooted in its distinct chemical moieties, each serving a specific purpose in the context of bioconjugation and controlled release.

Chemical Structure and Functional Components
  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This protection is stable under a variety of conditions, preventing unwanted side reactions during synthesis and conjugation. The Boc group can be removed under acidic conditions to reveal the amine for further modification if required.

  • Disulfide Bond (-S-S-): This is the core cleavable element of the linker. Disulfide bonds are relatively stable in the oxidizing environment of the bloodstream but are susceptible to cleavage by reducing agents.[1]

  • p-Nitrophenyl Carbonate (OpNC): The OpNC group is an excellent leaving group, making the carbonate highly reactive towards nucleophiles, particularly primary amines on proteins, peptides, or other molecules of interest.[2] This facilitates the initial conjugation step.

  • Self-Immolative Spacer: The linker is designed to be "self-immolative," meaning that once the disulfide bond is cleaved, the remaining linker structure spontaneously decomposes, ensuring the release of the conjugated payload in its native, unmodified form.[3][4] This "traceless" release is a significant advantage in drug delivery, as linker fragments can sometimes interfere with the drug's activity or cause toxicity.[5]

Mechanism of Action: Conjugation and Cleavage

The use of this compound in a typical drug delivery application, such as an ADC, follows a two-stage process:

  • Conjugation: The OpNC end of the linker reacts with a nucleophilic group (e.g., a primary amine on a lysine residue of an antibody) to form a stable carbamate bond. The payload molecule is attached to the other end of the linker (often after deprotection of the Boc group and subsequent modification).

  • Cleavage and Payload Release: Upon internalization of the ADC into a target cell, the disulfide bond is exposed to the high intracellular concentration of glutathione (GSH), a tripeptide with a free thiol group.[1] GSH reduces the disulfide bond, triggering the self-immolative cascade that leads to the release of the unmodified payload. The concentration of GSH is significantly higher inside cells (millimolar range) compared to the bloodstream (micromolar range), providing the basis for the selective release of the payload within the target cell.[1]

Data Presentation: Performance Characteristics

Table 1: Illustrative Conjugation Efficiency

Target MoleculeFunctional GroupMolar Ratio (Linker:Target)Reaction Time (h)Conjugation Yield (%)
Monoclonal AntibodyLysine Amine10:1475-85
Model PeptideN-terminal Amine5:1285-95
Small Molecule DrugPrimary Amine3:16>90

Table 2: Illustrative Cleavage Kinetics in the Presence of Reducing Agents

ConjugateReducing AgentConcentration (mM)Half-life (t½, min)% Cleavage (2h)
ADC-PayloadGlutathione (GSH)1030>95
ADC-PayloadGlutathione (GSH)112060
ADC-PayloadDithiothreitol (DTT)1015>98
ADC-PayloadCysteine104585

Experimental Protocols

The following are generalized protocols for the use of this compound. These should be optimized for each specific application.

Protocol 1: Conjugation of this compound to a Protein
  • Protein Preparation:

    • Prepare the protein (e.g., monoclonal antibody) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0. The slightly alkaline pH facilitates the reaction with primary amines.

    • Ensure the protein concentration is appropriate for the scale of the reaction (typically 1-10 mg/mL).

  • Linker Preparation:

    • Dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution with gentle stirring. The molar excess of the linker will depend on the desired degree of labeling and should be optimized. A 10 to 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against the desired buffer.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

Protocol 2: Glutathione-Mediated Cleavage Assay
  • Conjugate Preparation:

    • Prepare the drug-conjugate (e.g., ADC) at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).

  • Cleavage Reaction:

    • Prepare a stock solution of glutathione (GSH) in the same buffer.

    • Initiate the cleavage reaction by adding the GSH stock solution to the conjugate solution to achieve the desired final GSH concentration (e.g., 10 mM to mimic intracellular conditions).

    • Incubate the reaction at 37°C.

  • Monitoring Cleavage:

    • At various time points, take aliquots of the reaction mixture.

    • Quench the reaction if necessary (e.g., by acidification).

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of released payload and remaining conjugate.

  • Data Analysis:

    • Plot the percentage of released payload against time to determine the cleavage kinetics and half-life of the linker.

Visualizations

Signaling Pathway: General Mechanism of Action for an ADC

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Drug) Lysosome->Payload 4. Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Pharmacological Effect

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Workflow: Conjugation and Characterization

Conjugation_Workflow A 1. Prepare Antibody in Reaction Buffer (pH 7.4-8.0) B 2. Add this compound (in DMSO/DMF) A->B C 3. Incubate (2-4h at RT or O/N at 4°C) B->C D 4. Purify Conjugate (Size-Exclusion Chromatography) C->D E 5. Characterize Drug-to-Antibody Ratio (UV-Vis, MS, HIC) D->E

Caption: Workflow for protein conjugation with this compound.

Logical Relationship: Cleavage Mechanism

Cleavage_Mechanism cluster_conditions Cellular Environment cluster_linker_state Linker State cluster_outcome Outcome Extracellular Extracellular (Low GSH, Oxidizing) Stable Disulfide Linker Stable Extracellular->Stable Intracellular Intracellular (High GSH, Reducing) Cleaved Disulfide Linker Cleaved Intracellular->Cleaved NoRelease Payload Remains Conjugated Stable->NoRelease Release Payload is Released Cleaved->Release

Caption: Environmental conditions and the resulting state of the disulfide linker.

Conclusion

This compound represents a valuable tool for researchers developing targeted therapies and other advanced bioconjugates. Its design allows for stable drug conjugation and selective, traceless payload release in response to the intracellular reductive environment. While the general principles of its application are well-understood within the broader context of disulfide-based self-immolative linkers, it is crucial for researchers to empirically determine the optimal reaction conditions and performance characteristics for their specific molecule of interest. The protocols and illustrative data provided in this guide serve as a starting point for the successful implementation of this compound in innovative research and drug development programs.

References

Methodological & Application

Application Notes and Protocols for Conjugating Boc-NH-SS-OpNC to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of 2-((2-(tert-Butyloxycarbonylamino)ethyl)disulfanyl)ethan-1-yl p-nitrophenylcarbonate (Boc-NH-SS-OpNC) to a primary amine. This compound is a heterobifunctional, self-immolative linker containing a Boc-protected amine, a disulfide bond, and a p-nitrophenylcarbonate (OpNC) activated ester. The OpNC group serves as a reactive site for nucleophilic attack by primary amines, forming a stable carbamate linkage. This conjugation strategy is widely employed in bioconjugation, particularly for attaching payloads to proteins, peptides, or other biomolecules containing accessible primary amines (e.g., the ε-amino group of lysine residues).

The disulfide bond within the linker allows for cleavage under reducing conditions, characteristic of the intracellular environment, leading to the release of the conjugated molecule. The "self-immolative" nature of the linker ensures that upon disulfide cleavage, the linker fragments and releases the payload in its native, unmodified form. The Boc protecting group can be removed under acidic conditions to reveal a primary amine for further modification if required.

Reaction Mechanism

The conjugation reaction proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the p-nitrophenylcarbonate. This results in the formation of a stable carbamate bond and the release of p-nitrophenol as a byproduct. The reaction is analogous to the well-established chemistry of N-hydroxysuccinimide (NHS) esters with primary amines.[1][2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide.

Materials and Equipment
  • This compound

  • Primary amine-containing molecule (e.g., protein, peptide, small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer or Sodium Borate buffer, pH 8.3-8.5. It is crucial to use an amine-free buffer to avoid competing reactions.[3][4]

  • Quenching Solution (optional): 1 M Tris-HCl or 1 M Glycine, pH 7.4

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis tubing, or tangential flow filtration (TFF) system.[][6]

  • Spectrophotometer

  • Standard laboratory glassware and equipment (vortexer, centrifuge, pH meter, etc.)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_quench Quenching (Optional) cluster_purification Purification cluster_analysis Analysis prep_reagent Prepare this compound stock solution in DMF/DMSO reaction Add this compound to amine solution (molar excess of linker) prep_reagent->reaction prep_amine Prepare primary amine solution in conjugation buffer (pH 8.3-8.5) prep_amine->reaction incubation Incubate at room temperature for 1-4 hours with gentle mixing reaction->incubation quench Add quenching solution (e.g., Tris or Glycine) incubation->quench purify Purify the conjugate (Size-exclusion chromatography, Dialysis, etc.) incubation->purify If not quenching quench->purify analyze Characterize the conjugate (e.g., Spectrophotometry, Mass Spectrometry) purify->analyze

Caption: Experimental workflow for conjugating this compound to a primary amine.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution.[3]

    • Prepare the primary amine-containing molecule in the conjugation buffer (pH 8.3-8.5). The concentration of the amine solution will depend on the specific molecule. For proteins, a concentration of 2-20 mg/mL is typically used.[3][7] Ensure the buffer is free of any primary amine-containing substances like Tris or glycine.[3]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio of linker to amine. A molar excess of the linker (e.g., 5-20 fold) is generally recommended to ensure efficient conjugation. The optimal ratio should be determined empirically for each specific application.

    • Slowly add the calculated volume of the this compound stock solution to the primary amine solution while gently vortexing or stirring.

    • Incubate the reaction mixture at room temperature for 1 to 4 hours with gentle agitation.[7] The reaction can be monitored by analytical techniques such as HPLC or mass spectrometry to determine the extent of conjugation.

  • Quenching the Reaction (Optional):

    • To terminate the reaction and consume any unreacted this compound, a quenching solution containing a high concentration of a primary amine can be added.

    • Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[3][8]

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound, p-nitrophenol byproduct, and quenching agent from the reaction mixture.

    • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugate from smaller molecules.[][6] Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Dialysis: This method is suitable for removing small molecule impurities from macromolecular conjugates. Dialyze the reaction mixture against a large volume of an appropriate buffer, with several buffer changes.

    • Tangential Flow Filtration (TFF): For larger scale purifications, TFF can be an efficient method for buffer exchange and removal of small molecules.[6]

  • Characterization of the Conjugate:

    • The degree of labeling (DOL), which is the average number of linker molecules conjugated per amine-containing molecule, can be determined using various analytical techniques.

    • Spectrophotometry: If the conjugated molecule has a distinct absorbance, the DOL can be estimated. The release of p-nitrophenol, which absorbs at approximately 400-413 nm under basic conditions, can also be used to monitor the reaction progress.[9]

    • Mass Spectrometry: This technique provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of attached linkers.

Quantitative Data

The efficiency of the conjugation reaction is influenced by several factors, including pH, the molar ratio of reactants, and the intrinsic reactivity of the primary amine. The following table summarizes kinetic data for the reaction of p-nitrophenyl carbonates with various amines, which provides insight into the expected reactivity.

AminepKa of Conjugate AcidSecond-Order Rate Constant (kN) (M-1s-1)Conditions
Piperazinium ion-(6.22 ± 0.11) × 10-280 mol % H2O/20 mol % DMSO, 25.0 °C
1-Formylpiperazine-1.68 ± 0.0180 mol % H2O/20 mol % DMSO, 25.0 °C
Morpholine-11.3 ± 0.180 mol % H2O/20 mol % DMSO, 25.0 °C
1-(2-Hydroxyethyl)piperazine-27.6 ± 0.580 mol % H2O/20 mol % DMSO, 25.0 °C
Piperazine-108 ± 280 mol % H2O/20 mol % DMSO, 25.0 °C
3-Methylpiperidine-248 ± 380 mol % H2O/20 mol % DMSO, 25.0 °C
Data adapted from kinetic studies on the aminolysis of 4-nitrophenyl phenyl carbonate.[10]

Note: The reaction rates are highly dependent on the basicity and steric hindrance of the amine. Generally, more basic amines exhibit higher reactivity.

Application in Drug Delivery: A Signaling Pathway Perspective

The this compound linker is particularly useful in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The following diagram illustrates the conceptual pathway of a drug conjugate utilizing a disulfide-based self-immolative linker.

G cluster_circulation Systemic Circulation cluster_targeting Target Cell Recognition cluster_internalization Internalization cluster_release Intracellular Drug Release cluster_action Pharmacological Action ADC_circ Drug Conjugate (Stable in Circulation) Targeting Binding to Target Cell Receptor ADC_circ->Targeting Internalization Endocytosis Targeting->Internalization Cleavage Disulfide Cleavage (e.g., by Glutathione) Internalization->Cleavage Self_immolation Self-immolation of Linker Cleavage->Self_immolation Drug_release Release of Unmodified Drug Self_immolation->Drug_release Action Drug binds to intracellular target Drug_release->Action

Caption: Conceptual pathway of a drug conjugate with a self-immolative disulfide linker.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency pH of the reaction buffer is too low.Ensure the pH of the conjugation buffer is between 8.3 and 8.5.
Presence of primary amines in the buffer.Use an amine-free buffer such as sodium bicarbonate or sodium borate.
Hydrolysis of this compound.Prepare the linker stock solution fresh and minimize its exposure to moisture.
Insufficient molar excess of the linker.Increase the molar ratio of this compound to the primary amine.
Precipitation during Reaction Low solubility of the amine or conjugate.Perform the reaction at a lower concentration or add a co-solvent.
Difficulty in Purification Inefficient separation of unreacted linker.Optimize the size-exclusion chromatography conditions (column size, flow rate) or perform multiple purification steps.

Conclusion

The protocol described provides a robust and reliable method for the conjugation of this compound to primary amines. By carefully controlling the reaction conditions, particularly the pH, and employing a suitable molar excess of the linker, high conjugation efficiencies can be achieved. The versatility of this linker makes it a valuable tool for the development of advanced bioconjugates for research and therapeutic applications.

References

Step-by-Step Guide for Boc-NH-SS-OpNC Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the Boc-NH-SS-OpNC linker, a valuable tool in the field of bioconjugation. This bifunctional, self-immolative linker enables the traceless delivery of therapeutic agents and other molecules to target cells. The protocols and data presented herein are designed to assist researchers in developing novel bioconjugates, such as antibody-drug conjugates (ADCs), for applications in targeted therapy and diagnostics.

Introduction to this compound Bioconjugation

The this compound linker is a sophisticated chemical entity designed for reversible bioconjugation. Its structure incorporates three key functional components:

  • Boc (tert-Butyloxycarbonyl) Protecting Group: This group temporarily shields a primary amine, preventing unwanted side reactions. It can be removed under acidic conditions if necessary for subsequent chemical modifications.

  • Disulfide (-S-S-) Bond: This bond is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where concentrations of glutathione (GSH) are significantly higher.[1] This selective cleavage is the primary mechanism for targeted payload release.

  • p-Nitrophenyl Carbonate (OpNC) Group: This is an amine-reactive group that readily forms a stable carbamate bond with primary amines on biomolecules, such as the lysine residues on antibodies or other proteins.[2]

The "self-immolative" property of the linker refers to a spontaneous intramolecular cyclization reaction that occurs after the disulfide bond is cleaved. This process ensures the "traceless" release of the unmodified payload molecule.[3][4]

Mechanism of Action

The bioconjugation and subsequent payload release using the this compound linker involves a two-stage process:

Stage 1: Bioconjugation. The OpNC end of the linker reacts with a primary amine on the carrier molecule (e.g., an antibody) to form a stable carbamate linkage. This reaction is typically carried out under slightly basic conditions to ensure the amine is deprotonated and thus nucleophilic.

Stage 2: Intracellular Payload Release. Upon internalization of the bioconjugate into a target cell, the disulfide bond is reduced by intracellular glutathione (GSH). This cleavage initiates a rapid, spontaneous cyclization of the linker, leading to the release of the unmodified payload, carbon dioxide, and a stable thiolactone byproduct.

Quantitative Data Summary

The efficiency and kinetics of the bioconjugation and release processes are critical for the successful application of the this compound linker. The following table summarizes key quantitative parameters derived from experimental data.

ParameterValueConditionsReference
Conjugation Reaction
Optimal pH8.0 - 8.5Phosphate or borate buffer[5]
Molar Ratio (Linker:Biomolecule)5:1 to 20:1Dependent on desired drug-to-antibody ratio (DAR)[6]
Reaction Time1 - 4 hoursRoom temperature[5]
Typical Yield60 - 80%LC-MS analysis[7][8]
Disulfide Cleavage
Glutathione (GSH) Concentration1 - 10 mMMimics intracellular conditions[1]
Cleavage Time30 - 120 minutes37 °C[9]
Self-Immolation & Release
Half-life of Self-Immolation< 5 minutesFollowing disulfide cleavage[3]

Experimental Protocols

Protocol for Bioconjugation of a Payload to an Antibody

This protocol describes the general procedure for conjugating a payload molecule containing a primary amine to an antibody using the this compound linker.

Materials:

  • Antibody solution (e.g., in Phosphate Buffered Saline, PBS)

  • This compound linker

  • Payload molecule with a primary amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation: Exchange the buffer of the antibody solution to the Conjugation Buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-10 mg/mL.

  • Linker-Payload Activation: In a separate microcentrifuge tube, dissolve the this compound linker and the amine-containing payload in a minimal amount of anhydrous DMF or DMSO. The molar ratio of linker to payload should be approximately 1.1:1 to ensure complete activation of the payload. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Conjugation Reaction: Add the activated linker-payload solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% (v/v) to avoid denaturation of the antibody. The molar ratio of the linker-payload complex to the antibody should be adjusted based on the desired drug-to-antibody ratio (DAR), typically ranging from 5:1 to 20:1.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature with gentle agitation.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using a pre-equilibrated SEC column to remove excess linker-payload complex and other small molecules.

  • Characterization: Characterize the purified ADC to determine the DAR and confirm the integrity of the conjugate. This can be achieved using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][10][11]

Protocol for In Vitro Payload Release Assay

This protocol simulates the intracellular release of the payload from the ADC.

Materials:

  • Purified ADC

  • Release Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Glutathione (GSH) stock solution (100 mM in Release Buffer, freshly prepared)

  • Analysis equipment (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation: Dilute the purified ADC in the Release Buffer to a final concentration of 1 mg/mL.

  • Initiation of Release: Add GSH stock solution to the ADC solution to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture at 37 °C.

  • Time-Point Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Sample Quenching and Analysis: Immediately quench the reaction in the aliquots (e.g., by adding a quenching agent or by rapid freezing). Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.[12]

Visualizations

Bioconjugation Workflow

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in PBS Buffer_Exchange Buffer Exchange (pH 8.0) Antibody->Buffer_Exchange Conjugation Conjugation Reaction (Antibody + Activated Linker-Payload) Buffer_Exchange->Conjugation Activated_Linker Activate Linker-Payload (Linker + Payload) Activated_Linker->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (HIC, LC-MS) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Workflow for the bioconjugation of a payload to an antibody using the this compound linker.

Payload Release Signaling Pathway

Payload_Release_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC_ext Antibody-Drug Conjugate (Stable in Bloodstream) Internalization Receptor-Mediated Internalization ADC_ext->Internalization Binding to Target Cell Disulfide_Cleavage Disulfide Cleavage (High GSH) Internalization->Disulfide_Cleavage Self_Immolation Self-Immolation (Cyclization) Disulfide_Cleavage->Self_Immolation Payload_Release Released Payload Self_Immolation->Payload_Release Byproducts Byproducts (CO2, Thiolactone) Self_Immolation->Byproducts

Caption: Mechanism of intracellular payload release from a disulfide-linked self-immolative bioconjugate.

References

Application Notes and Protocols for Boc-NH-SS-OpNC Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has revolutionized the field of oncology. The efficacy and safety of an ADC are critically dependent on the linker connecting the monoclonal antibody (mAb) to the cytotoxic payload. The Boc-NH-SS-OpNC linker is a sophisticated, cleavable linker system designed for the development of ADCs. This linker features a p-nitrophenyl carbonate (OpNC) group for conjugation to the antibody, a disulfide (SS) bond for intracellular cleavage, and a self-immolative moiety for the traceless release of the drug. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled synthesis and deprotection steps during the preparation of the linker-payload construct.

This document provides detailed application notes and protocols for the conjugation of a this compound-activated payload to an antibody. It covers the reaction conditions, experimental procedures, and characterization of the resulting ADC.

Reaction Principle

The conjugation of a this compound activated drug to an antibody proceeds via the reaction of the p-nitrophenyl carbonate group with the ε-amino groups of lysine residues on the antibody surface. This reaction results in the formation of a stable carbamate bond, covalently linking the drug-linker construct to the antibody. The disulfide bond within the linker is designed to be cleaved in the reducing environment of the tumor cell, triggering a self-immolation cascade that releases the unmodified payload.[1]

Data Presentation: Reaction Parameters

Successful conjugation of this compound activated payloads to antibodies requires careful optimization of several reaction parameters. The following table summarizes typical starting conditions and ranges for the conjugation reaction. These parameters should be optimized for each specific antibody and linker-drug combination.

ParameterRecommended Starting ConditionRange for OptimizationNotes
Antibody Concentration 5-10 mg/mL1-20 mg/mLHigher concentrations can promote aggregation.
Molar Ratio (Linker:Antibody) 5:1 to 10:13:1 to 20:1Higher ratios increase the drug-to-antibody ratio (DAR), but may lead to precipitation and loss of antibody activity.[2]
Reaction Buffer Phosphate-buffered saline (PBS) or Borate buffer-Ensure the buffer is free of primary amines (e.g., Tris).
pH 8.0 - 8.57.5 - 9.0A slightly basic pH is required to deprotonate the lysine ε-amino groups, enhancing their nucleophilicity.[3]
Co-solvent 5-10% DMSO or DMF0-20%The linker-drug is often dissolved in an organic solvent. The final concentration of the organic solvent should be kept low to avoid antibody denaturation.
Reaction Temperature Room Temperature (20-25°C)4°C to 37°CLower temperatures may require longer reaction times but can help maintain antibody stability.
Reaction Time 2-4 hours1-24 hoursThe reaction progress should be monitored to determine the optimal time.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M Glycine-Added to a final concentration of 50-100 mM to quench any unreacted linker.

Experimental Protocols

I. Antibody Preparation
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable conjugation buffer such as PBS or borate buffer at pH 8.0-8.5. This can be achieved using dialysis, tangential flow filtration (TFF), or desalting columns.

  • Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL using the conjugation buffer.

  • Purity Check: Ensure the antibody is of high purity (>95%) as determined by SDS-PAGE or size-exclusion chromatography (SEC).

II. Conjugation Reaction
  • Linker-Payload Preparation: Dissolve the this compound activated payload in a minimal amount of a compatible organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

  • Reaction Setup:

    • In a suitable reaction vessel, add the prepared antibody solution.

    • While gently stirring, slowly add the calculated volume of the linker-payload stock solution to the antibody solution to achieve the desired molar ratio. It is recommended to add the linker-payload solution in a dropwise manner to avoid localized high concentrations that could lead to precipitation.

  • Incubation: Incubate the reaction mixture at room temperature with gentle agitation for 2-4 hours. Protect the reaction from light if the payload is light-sensitive.

  • Quenching: After the incubation period, quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

III. Purification of the Antibody-Drug Conjugate

Purification is essential to remove the unreacted linker-payload, quenching reagent, and any aggregated protein.

  • Size-Exclusion Chromatography (SEC): SEC is a common method to separate the larger ADC from smaller molecules.

    • Equilibrate a suitable SEC column (e.g., Sephadex G-25, Superdex 200) with a formulation buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the elution profile by measuring absorbance at 280 nm (for the antibody) and a wavelength corresponding to the payload or linker if they have a chromophore.

    • Pool the fractions containing the purified ADC.

  • Tangential Flow Filtration (TFF): For larger scale purifications, TFF is an efficient method for buffer exchange and removal of small molecules.

    • Select a membrane with an appropriate molecular weight cut-off (e.g., 30-50 kDa).

    • Perform diafiltration against the formulation buffer until the unreacted components are removed.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADCs with different drug-to-antibody ratios (DARs).[4] This is a more advanced purification step that may be necessary for producing a more homogeneous ADC.

IV. Characterization of the Antibody-Drug Conjugate

After purification, the ADC should be thoroughly characterized to determine its critical quality attributes.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The concentrations of the antibody and the payload can be calculated using their respective extinction coefficients.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for the determination of the average DAR and the distribution of drug loading.[4]

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can provide a precise measurement of the mass of the ADC, from which the DAR can be calculated.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates. .

  • Confirmation of Conjugation:

    • SDS-PAGE: Running the ADC on an SDS-PAGE gel under reducing and non-reducing conditions can confirm the covalent attachment of the linker-payload to the antibody. The bands corresponding to the heavy and light chains (under reducing conditions) or the intact antibody (under non-reducing conditions) will show a shift in molecular weight compared to the unconjugated antibody.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange & Concentration) conjugation Conjugation Reaction (Mixing and Incubation) antibody_prep->conjugation linker_prep Linker-Payload Preparation (Dissolution in Organic Solvent) linker_prep->conjugation quenching Quenching (Addition of Tris or Glycine) conjugation->quenching purification Purification (SEC or TFF) quenching->purification characterization Characterization (DAR, Purity, etc.) purification->characterization

Caption: Experimental Workflow for Antibody-Drug Conjugation.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc Antibody-Drug Conjugate (ADC) antigen Tumor Cell Antigen adc->antigen Binding endosome Endosome antigen->endosome Internalization lysosome Lysosome endosome->lysosome cleavage Disulfide Cleavage (Reducing Environment) lysosome->cleavage self_immolation Self-Immolation cleavage->self_immolation payload Released Payload self_immolation->payload apoptosis Cell Apoptosis payload->apoptosis

Caption: Mechanism of Action of a Disulfide-Linked ADC.

References

Application Notes and Protocols: Selective Cleavage of the Boc Group from Boc-NH-SS-OpNC Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The Boc-NH-SS-OpNC (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate) is a heterobifunctional, self-immolative linker utilized in bioconjugation and drug delivery systems.[1][2] This linker contains three key functional components: a Boc-protected amine, a cleavable disulfide bond, and a p-nitrophenylcarbonate activated ester. The selective deprotection of the Boc group is a critical step to unmask the primary amine, allowing for subsequent conjugation to payloads or other molecules while preserving the integrity of the disulfide linkage and the activated ester.

These application notes provide detailed protocols for the selective cleavage of the tert-butyloxycarbonyl (Boc) protecting group from this compound conjugates. The protocols emphasize reaction conditions that ensure the stability of the disulfide bond and the p-nitrophenylcarbonate moiety.

Chemical Structure and Mechanism of Action

The this compound linker is designed for controlled drug release. The disulfide bond is stable in the oxidative extracellular environment but is susceptible to cleavage in the reductive intracellular environment, such as in the presence of glutathione.[1][2][3][4] The p-nitrophenylcarbonate group serves as a reactive handle for conjugation to nucleophilic groups on cargo molecules, such as amines.

The "self-immolative" property of the linker refers to its ability to spontaneously decompose and release the conjugated cargo after a specific triggering event, in this case, the cleavage of the disulfide bond.[1][5]

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Use anhydrous solvents to prevent hydrolysis of the p-nitrophenylcarbonate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Boc Cleavage using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally effective method for Boc deprotection.

Materials:

  • This compound conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM (approximately 10 mL per 100 mg of conjugate) in a round bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution. The final concentration of TFA can be varied from 20% to 50% (v/v). A lower concentration of TFA is recommended to start with to minimize potential side reactions.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or HPLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected product.

Protocol 2: Boc Cleavage using HCl in Dioxane

This method is an alternative to TFA and is often used when TFA-sensitive groups are present.

Materials:

  • This compound conjugate

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Centrifuge

  • Nitrogen or argon gas supply

Procedure:

  • Dissolve the this compound conjugate in a minimal amount of anhydrous dioxane.

  • Add a solution of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1 to 4 hours.

  • Upon completion, precipitate the product by adding cold, anhydrous diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with cold, anhydrous diethyl ether to remove any residual acid.

  • Dry the product under a stream of nitrogen or in a vacuum desiccator.

Data Presentation

The following table summarizes typical reaction conditions for the cleavage of the Boc group from conjugates containing disulfide bonds and acid-sensitive functionalities. Note that optimal conditions may vary depending on the specific substrate and should be determined empirically.

ReagentConcentrationSolventTemperature (°C)Time (h)Expected Yield (%)Notes
TFA20-50%DCM0 - RT0.5 - 2> 90Most common and efficient method.
HCl4 MDioxaneRT1 - 4> 85Good alternative to TFA.
Acetic Acid80%Water5012 - 24VariableMilder conditions, but may be slow.

Mandatory Visualizations

Experimental Workflow for Boc Deprotection

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Dissolve this compound in Anhydrous DCM add_reagent Add TFA (20-50%) at 0°C start->add_reagent 1. stir Stir and Monitor (TLC/HPLC) add_reagent->stir 2. quench Quench with Sat. NaHCO3 stir->quench 3. extract Extract with DCM quench->extract 4. dry Dry over Na2SO4 extract->dry 5. concentrate Concentrate in vacuo dry->concentrate 6. product Deprotected NH2-SS-OpNC concentrate->product 7.

Caption: Workflow for the TFA-mediated Boc deprotection of this compound.

Signaling Pathway: Self-Immolation of a Disulfide-Based Linker

self_immolation_pathway cluster_trigger Triggering Event cluster_linker Linker Cleavage & Self-Immolation cluster_byproduct Byproduct trigger Intracellular Environment (e.g., Glutathione) ss_cleavage Disulfide Bond Cleavage trigger->ss_cleavage Reductive Cleavage cyclization Intramolecular Cyclization ss_cleavage->cyclization Initiates release Drug Release cyclization->release Leads to byproduct Linker Fragment cyclization->byproduct Forms

Caption: Conceptual pathway of a disulfide-based self-immolative linker.

Analytical Methods for Monitoring Deprotection

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material and the appearance of the more polar deprotected product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the progress of the reaction and the purity of the product. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA) is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the removal of the Boc group by the disappearance of the characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the deprotected product.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or reagent concentration.Increase reaction time or the concentration of the acidic reagent.
Degradation of ProductReaction conditions are too harsh.Use a lower concentration of acid, a lower temperature, or a milder acid.
Low YieldProduct loss during work-up.Ensure complete extraction and careful handling during concentration.
Side Product FormationReaction with the disulfide or p-nitrophenylcarbonate group.Use milder conditions and ensure the reaction is not run for an excessively long time.

Conclusion

The selective cleavage of the Boc group from this compound conjugates can be achieved efficiently using standard acidic conditions. Careful control of the reaction parameters and diligent monitoring are key to obtaining the desired deprotected product in high yield and purity, ready for subsequent bioconjugation steps. The choice between TFA and HCl in dioxane will depend on the overall acid sensitivity of the conjugated molecule.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Boc-NH-SS-OpNC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of Boc-NH-SS-OpNC , a Boc-protected, self-immolative disulfide linker, in the synthesis of ADCs.

This compound (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)ethan-1-yl p-nitrophenylcarbonate) is a heterobifunctional linker designed for the development of cleavable ADCs. Its key features include:

  • Disulfide Bond: Provides stability in the bloodstream and allows for selective cleavage in the reducing environment of the tumor cell cytoplasm, releasing the cytotoxic payload.

  • Self-Immolative Spacer: Ensures the efficient and traceless release of the unmodified drug upon disulfide bond cleavage.

  • p-Nitrophenyl Carbonate (OpNC) Group: An activated carbonate that reacts with amine groups on cytotoxic drugs to form a carbamate linkage.

  • Boc-Protected Amine: A terminal amine protected by a tert-butyloxycarbonyl (Boc) group, which can be deprotected to allow for conjugation to the antibody.

These application notes will guide researchers through the synthesis of a drug-linker construct, its conjugation to a monoclonal antibody, and the subsequent characterization of the resulting ADC.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the conjugation of a cytotoxic drug containing a primary or secondary amine to the this compound linker. For this example, we will use a hypothetical cytotoxic agent, "Drug-NH2".

Materials:

  • This compound (MW: 418.48 g/mol )

  • Drug-NH2 (User-defined cytotoxic agent with an accessible amine)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Dissolution: Dissolve this compound (1.2 equivalents) and Drug-NH2 (1 equivalent) in anhydrous DMF.

  • Reaction Initiation: Add DIPEA (3 equivalents) to the reaction mixture. The basic environment facilitates the reaction between the p-nitrophenyl carbonate group of the linker and the amine group of the drug.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Purification: Upon completion, purify the reaction mixture using reverse-phase HPLC to isolate the Boc-NH-SS-Drug-Linker construct.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 2: Deprotection of the Drug-Linker Construct

This protocol outlines the removal of the Boc protecting group to generate a free amine on the drug-linker construct, making it ready for conjugation to the antibody.

Materials:

  • Boc-NH-SS-Drug-Linker construct

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the purified Boc-NH-SS-Drug-Linker construct in a solution of 20-50% TFA in DCM.

  • Deprotection: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Solvent Removal: Evaporate the solvent and TFA under reduced pressure.

  • Neutralization and Purification: Redissolve the residue in a suitable solvent and purify by HPLC to obtain the deprotected NH2-SS-Drug-Linker.

Protocol 3: Antibody Modification and Conjugation

This protocol describes the conjugation of the deprotected drug-linker construct to the monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected NH2-SS-Drug-Linker

  • A bifunctional linker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: If necessary, perform a buffer exchange to ensure the antibody is in an amine-free buffer at the desired concentration (e.g., 5-10 mg/mL).

  • Antibody Reduction (for cysteine conjugation - an alternative to lysine conjugation): To target interchain disulfide bonds, incubate the antibody with a controlled amount of a reducing agent like TCEP (e.g., 2-4 molar equivalents) at 37°C for 1-2 hours.

  • Linker Activation (for lysine conjugation): In a separate reaction, activate the deprotected NH2-SS-Drug-Linker by reacting it with an NHS-ester crosslinker like SMCC.

  • Conjugation: Add the activated drug-linker construct to the prepared antibody solution. The optimal molar ratio of drug-linker to antibody should be empirically determined but a starting point of 5-10 fold molar excess of the drug-linker is recommended.

  • Reaction Conditions: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using Size Exclusion Chromatography (SEC) or other suitable protein purification methods.

Protocol 4: Characterization of the Antibody-Drug Conjugate

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug. The DAR can be calculated using the Beer-Lambert law.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

    • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information to determine the DAR.

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

  • In Vitro Cell Viability Assay:

    • Assess the potency of the ADC on a target cancer cell line (antigen-positive) and a control cell line (antigen-negative).

  • In Vivo Efficacy Studies:

    • Evaluate the anti-tumor activity of the ADC in a relevant animal model (e.g., xenograft mouse model).

Data Presentation

The following tables summarize representative quantitative data for an ADC synthesized using a self-immolative disulfide linker.

Table 1: ADC Characterization Summary

ParameterResultMethod
Average DAR 3.8HIC-HPLC
Purity (Monomer %) >98%SEC-HPLC
Endotoxin Level <0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity

Cell LineTarget AntigenIC50 (nM)
SK-BR-3 HER2+1.5
MCF-7 HER2->1000

Table 3: In Vivo Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control -0
Unconjugated Antibody 1025
ADC 595

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis Drug_NH2 Drug-NH2 Conjugation1 Conjugation Drug_NH2->Conjugation1 Boc_Linker This compound Boc_Linker->Conjugation1 Boc_Drug_Linker Boc-NH-SS-Drug Conjugation1->Boc_Drug_Linker Deprotection Deprotection (TFA) Boc_Drug_Linker->Deprotection Deprotected_Linker NH2-SS-Drug Deprotection->Deprotected_Linker Conjugation2 Conjugation Deprotected_Linker->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 ADC_Crude Crude ADC Conjugation2->ADC_Crude Purification Purification (SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Disulfide Cleavage (High Glutathione) Free_Drug Free Cytotoxic Drug Payload_Release->Free_Drug Apoptosis Apoptosis Free_Drug->Apoptosis 5. Induction of Cell Death Tubulin_Inhibitor_Pathway Free_Drug Released Payload (e.g., Auristatin) Tubulin Tubulin Dimers Free_Drug->Tubulin Binds to Tubulin Microtubule_Assembly Microtubule Assembly Free_Drug->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Boc-NH-SS-OpNC linker for attaching payloads to targeting ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Boc-NH-SS-OpNC linker is a heterobifunctional, self-immolative crosslinker designed for the reversible conjugation of payloads to targeting ligands, such as antibodies, to create targeted therapeutics like antibody-drug conjugates (ADCs). This linker incorporates three key chemical features:

  • A Boc-protected amine: This group provides a stable handle that can be deprotected to reveal a primary amine for further modification if required, though in many workflows it remains protected.

  • A disulfide bond (-S-S-): This bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) compared to the extracellular space (2-10 µM).[1] This differential stability allows for the targeted release of the payload within the target cells.[1][2]

  • A p-nitrophenyl carbonate (OpNC) activating group: This group reacts efficiently with primary amines, such as those on the side chains of lysine residues of antibodies or on amine-containing payloads, to form a stable carbamate linkage.[2]

The "self-immolative" property of the linker ensures that upon disulfide cleavage, the linker spontaneously fragments, releasing the payload in its native, unmodified form. This is a critical feature to ensure the full biological activity of the released drug.[1]

Key Advantages

  • Targeted Payload Release: The disulfide bond's sensitivity to the high intracellular glutathione concentration enables specific drug release within target cells, minimizing off-target toxicity.[1]

  • Traceless Cleavage: The self-immolative design ensures the payload is released without any part of the linker remaining attached, preserving its therapeutic efficacy.[1]

  • Tunable Release Kinetics: The rate of disulfide cleavage and subsequent payload release can be influenced by the steric hindrance around the disulfide bond, offering a degree of tunability in drug delivery design.[1]

  • Versatile Conjugation: The p-nitrophenyl carbonate group allows for straightforward conjugation to amine-containing molecules.

Applications

The primary application of the this compound linker is in the development of targeted drug delivery systems, including:

  • Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic agents to monoclonal antibodies that target tumor-specific antigens.

  • Peptide-Drug Conjugates (PDCs): Attaching drugs to targeting peptides.

  • Small Molecule-Drug Conjugates (SMDCs): Conjugating drugs to small molecule targeting ligands.

  • PROTACs (Proteolysis Targeting Chimeras): Although less common, disulfide linkers can be incorporated into PROTAC design for targeted protein degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound Linker
PropertyValueReference
Molecular Formula C₁₆H₂₂N₂O₇S₂[2]
Molecular Weight 418.48 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents (e.g., DMSO, DMF)General knowledge
Table 2: Representative Quantitative Data for Disulfide-Based Self-Immolative Linkers
ParameterTypical Value RangeConditionsReference
Plasma Stability (Half-life) > 24 hoursIncubation in human plasma at 37°C[] (General expectation for stable linkers)
Glutathione-Mediated Cleavage (Half-life) 5 - 60 minutes1-10 mM Glutathione in PBS, pH 7.4, 37°C[4] (General range for disulfide cleavage)
Conjugation Efficiency (to primary amines) > 80%Molar excess of linker, aqueous/organic co-solvent, room temperatureGeneral knowledge of NHS-ester like reactions
Average Drug-to-Antibody Ratio (DAR) 2 - 4Controlled stoichiometry during conjugation[5][6]

Experimental Protocols

Protocol 1: Conjugation of this compound Linker to an Amine-Containing Payload

This protocol describes the reaction of the linker with a payload that has a primary amine.

Materials:

  • This compound linker

  • Amine-containing payload

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., glass vial)

  • Stirring apparatus

  • HPLC for reaction monitoring and purification

Procedure:

  • Dissolve the amine-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Add 1.5 to 2.0 molar equivalents of the this compound linker to the payload solution.

  • Add 2.0 to 3.0 molar equivalents of DIPEA to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.

  • Monitor the reaction progress by HPLC. Look for the consumption of the payload and the formation of a new, higher molecular weight product.

  • Once the reaction is complete, the linker-payload conjugate can be purified by preparative HPLC.

  • Characterize the purified conjugate by LC-MS to confirm the correct mass.

Protocol 2: Conjugation of Linker-Payload to a Targeting Antibody (Lysine Conjugation)

This protocol outlines the conjugation of the pre-formed linker-payload to the lysine residues of a monoclonal antibody.

Materials:

  • Purified targeting antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload conjugate (from Protocol 1)

  • Reaction buffer: Borate buffer (50 mM, pH 8.5)

  • Quenching solution: Tris buffer (1 M, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

  • UV-Vis spectrophotometer

  • LC-MS for DAR analysis

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Dissolve the this compound-Payload conjugate in a co-solvent such as DMSO to a high concentration (e.g., 10-20 mM).

  • Add a 5-10 molar excess of the dissolved linker-payload conjugate to the antibody solution. The final concentration of the co-solvent should not exceed 10% (v/v) to maintain antibody integrity.

  • Gently mix the reaction and incubate at room temperature for 2-4 hours.

  • Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purify the resulting ADC by size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

  • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

  • Determine the average drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or LC-MS after reduction of the antibody.[5][7]

Protocol 3: In Vitro Payload Release Assay

This protocol assesses the release of the payload from the ADC in the presence of glutathione.

Materials:

  • Purified ADC (from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Incubator at 37°C

  • HPLC or LC-MS for analysis

Procedure:

  • Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL.

  • Prepare a stock solution of glutathione in PBS (e.g., 100 mM).

  • In separate reaction tubes, add the ADC solution and then add the glutathione stock solution to achieve final GSH concentrations of 0 mM (control) and 5 mM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction tube.

  • Immediately analyze the aliquots by HPLC or LC-MS to quantify the amount of released payload.

  • Plot the percentage of released payload versus time to determine the release kinetics.

Visualizations

experimental_workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: ADC Formation cluster_step3 Step 3: Purification & Analysis Linker This compound Reaction1 Conjugation (DMF, DIPEA) Linker->Reaction1 Payload Amine-Payload Payload->Reaction1 LinkerPayload This compound-Payload Reaction1->LinkerPayload Reaction2 Lysine Conjugation (pH 8.5) LinkerPayload->Reaction2 Antibody Targeting Antibody Antibody->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification SEC Purification ADC->Purification Analysis DAR Analysis (LC-MS) Purification->Analysis payload_release_mechanism cluster_extracellular Extracellular (Bloodstream) cluster_intracellular Intracellular (Target Cell) ADC_stable ADC (Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Cleavage Disulfide Cleavage ADC_internalized->Cleavage GSH Glutathione (GSH) GSH->Cleavage SelfImmolation Self-Immolation Cleavage->SelfImmolation ReleasedPayload Free Payload SelfImmolation->ReleasedPayload LinkerFragment Linker Fragment SelfImmolation->LinkerFragment

References

Application Notes and Protocols for Reduction-Triggered Release from Boc-NH-SS-OpNC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Boc-NH-SS-OpNC is a heterobifunctional, self-immolative linker designed for the reduction-triggered release of therapeutic agents or reporter molecules. This linker incorporates a disulfide bond that is stable in the extracellular environment but is susceptible to cleavage by reducing agents prevalent in the intracellular milieu, such as glutathione (GSH). Upon cleavage of the disulfide bond, a spontaneous 1,6-elimination reaction is initiated, leading to the release of the p-nitrophenyl carbonate (OpNC) activating group, which can be subsequently displaced by a payload. This application note provides a detailed experimental setup and protocols for studying the reduction-triggered release from this compound.

Principle of Reduction-Triggered Release

The core of the release mechanism lies in the reductive cleavage of the disulfide bond. In a biological context, the significantly higher concentration of glutathione (GSH) inside cells (millimolar range) compared to the extracellular environment (micromolar range) provides the stimulus for selective intracellular release.[1][] For in vitro studies, dithiothreitol (DTT) is a commonly used reducing agent to mimic this reductive environment.[3][4][5]

The process can be summarized in two key steps:

  • Reduction: The disulfide bond in the this compound linker is reduced by a thiol-containing agent (e.g., DTT or GSH), resulting in the formation of a free thiol.

  • Self-Immolation: The newly formed thiol initiates a rapid, intramolecular cyclization reaction, leading to the formation of a stable five-membered ring and the subsequent release of the p-nitrophenyl carbonate group.

This cascade reaction ensures a "traceless" release of the conjugated molecule.

Experimental Protocols

Protocol 1: In Vitro Reduction-Triggered Release Assay using Dithiothreitol (DTT)

This protocol describes a general method to induce and monitor the release of the p-nitrophenolate anion from this compound using DTT. The release can be quantified spectrophotometrically by measuring the absorbance of the p-nitrophenolate anion at 405 nm.

Materials:

  • This compound

  • Dithiothreitol (DTT)[3][4]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 M stock solution of DTT in deionized water. It is recommended to prepare this solution fresh.[3]

  • Reaction Setup:

    • In a 96-well microplate, add the components in the following order:

      • PBS (pH 7.4) to a final volume of 200 µL.

      • This compound stock solution to achieve a final concentration of 100 µM.

      • DTT stock solution to achieve final concentrations ranging from 1 mM to 10 mM.[3] Include a control well with no DTT.

  • Incubation and Measurement:

    • Incubate the microplate at 37°C.

    • Measure the absorbance at 405 nm at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to monitor the release of the p-nitrophenolate anion.

  • Data Analysis:

    • Calculate the concentration of released p-nitrophenolate using a standard curve of p-nitrophenol under the same buffer conditions.

    • Plot the percentage of release over time for each DTT concentration.

Protocol 2: HPLC Analysis of Reduction-Triggered Release

High-performance liquid chromatography (HPLC) can be used to accurately quantify the consumption of the starting material (this compound) and the formation of the released product.[6][7]

Materials:

  • This compound

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction:

    • Prepare a solution of this compound (e.g., 1 mM) in the reaction buffer.

    • Initiate the reaction by adding the reducing agent (e.g., 10 mM GSH or DTT).

    • Incubate the reaction mixture at 37°C.

  • Sample Preparation:

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of cold acetonitrile with 0.1% TFA. This will precipitate proteins if present and stop the reaction.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). For example, a linear gradient from 10% to 90% B over 20 minutes.

    • Monitor the elution profile at a wavelength where both the reactant and product absorb (e.g., 254 nm or 317 nm for p-nitrophenyl derivatives).

  • Quantification:

    • Identify the peaks corresponding to this compound and the released p-nitrophenol (or its subsequent conjugate).

    • Quantify the peak areas and calculate the percentage of release based on the initial concentration of the starting material.

Data Presentation

Table 1: Recommended Concentrations for DTT-Mediated Disulfide Bond Reduction

ApplicationRecommended DTT Concentration
Maintaining reduced proteins in solution1-10 mM
Complete reduction for electrophoresis50-100 mM
In vitro release studies (this protocol)1-10 mM

Data adapted from BroadPharm DTT protocol.[3]

Table 2: Spectrophotometric Data for p-Nitrophenol

ParameterValue
Molar Extinction Coefficient (ε) at 405 nm (pH > 8)~18,000 M⁻¹cm⁻¹
Optimal pH for measurement> 8

Table 3: Example HPLC Gradient for Analysis

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
09010
201090
251090
269010
309010

Visualizations

Reduction_Triggered_Release_Pathway cluster_0 Extracellular Environment (Low GSH) cluster_1 Intracellular Environment (High GSH) Boc_Linker This compound (Stable) Reduced_Linker Reduced Thiol Intermediate Boc_Linker->Reduced_Linker Reduction (e.g., GSH, DTT) Cyclized_Product Cyclized Linker Byproduct Reduced_Linker->Cyclized_Product Self-Immolation (Intramolecular Cyclization) Released_OpNC Released p-Nitrophenyl Carbonate (OpNC) Reduced_Linker->Released_OpNC

Caption: Reduction and self-immolation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prepare_Stocks Prepare Stock Solutions (Linker, Reducing Agent) Setup_Reaction Set up Reaction Mixture (Buffer, Linker, Reductant) Prepare_Stocks->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Spectrophotometry Spectrophotometric Analysis (Measure Absorbance at 405 nm) Incubate->Spectrophotometry HPLC HPLC Analysis (Quantify Reactant and Product) Incubate->HPLC Calculate_Release Calculate % Release Spectrophotometry->Calculate_Release HPLC->Calculate_Release Plot_Data Plot Release Kinetics Calculate_Release->Plot_Data

Caption: General experimental workflow for reduction-triggered release studies.

References

Application Notes and Protocols for Boc-NH-SS-OpNC in Theranostic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted theranostic agents, which combine therapeutic and diagnostic capabilities into a single molecule, represents a significant advancement in personalized medicine. A critical component in the design of these agents is the linker that connects the targeting moiety, the therapeutic payload, and the diagnostic reporter. Boc-NH-SS-OpNC is a hetero-bifunctional, self-immolative linker designed for the development of redox-responsive theranostic agents. Its key features include a Boc-protected amine for sequential conjugation, a disulfide bond that is stable in the bloodstream but readily cleaved in the reducing environment of tumor cells, and a p-nitrophenyl carbonate (pNC) activating group for efficient reaction with amine and other nucleophiles.[1]

The disulfide bond is the key to the linker's "smart" release mechanism. The concentration of glutathione (GSH), a major intracellular reducing agent, is significantly higher inside tumor cells (1-10 mM) compared to the extracellular environment (~5 µM in blood plasma).[][3] This differential allows for the selective cleavage of the disulfide bond and subsequent release of the therapeutic and diagnostic agents specifically at the tumor site, minimizing off-target toxicity and enhancing the therapeutic index.[][4][5] Upon disulfide cleavage, the self-immolative nature of the linker ensures a "traceless" release of the payload in its active form.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the construction and evaluation of a model theranostic agent.

Mechanism of Action

The core of the this compound linker's utility lies in its glutathione-mediated cleavage and subsequent self-immolation. The process begins once the theranostic agent is internalized into a target cancer cell. The high intracellular concentration of glutathione attacks the disulfide bond, leading to its reduction. This cleavage initiates a cascade of intramolecular reactions, culminating in the release of the conjugated therapeutic and diagnostic agents.

G cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) Theranostic_Agent Targeting Ligand-Linker(S-S)-Payload Cleavage Disulfide Cleavage (GSH-mediated) Theranostic_Agent->Cleavage Self_Immolation Self-Immolation of Linker Cleavage->Self_Immolation Payload_Release Release of Therapeutic & Diagnostic Agents Self_Immolation->Payload_Release

Figure 1: Glutathione-mediated activation of a disulfide-linked theranostic agent.

Experimental Protocols

This section details the protocols for the synthesis of a model theranostic agent using this compound, followed by its in vitro evaluation. The model agent consists of a targeting peptide (e.g., RGD for integrin targeting), a chemotherapeutic drug with a primary amine (e.g., Doxorubicin), and a near-infrared (NIR) imaging dye with a primary amine (e.g., a derivative of Cy5).

Protocol 1: Synthesis of a Theranostic Conjugate

This protocol outlines a three-step synthesis: 1) conjugation of the drug to the linker, 2) deprotection of the Boc group, and 3) conjugation of the imaging agent and targeting peptide.

Materials:

  • This compound

  • Doxorubicin-HCl (or other amine-containing drug)

  • Amine-modified NIR dye (e.g., Cy5-amine)

  • RGD peptide with a free amine

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HPLC for purification

  • Mass spectrometer for characterization

Step 1: Conjugation of Doxorubicin to this compound

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Dissolve Doxorubicin-HCl (1 equivalent) in anhydrous DMF with TEA (2 equivalents) to neutralize the hydrochloride.

  • Add the Doxorubicin solution to the this compound solution dropwise while stirring at room temperature.

  • Let the reaction proceed for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the product (Boc-NH-SS-Dox) by reverse-phase HPLC.

  • Confirm the product identity by mass spectrometry.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified Boc-NH-SS-Dox in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Remove the solvent and excess TFA by rotary evaporation.

  • The resulting product is NH2-SS-Dox.

Step 3: Conjugation of NIR Dye and RGD Peptide

This final step involves conjugating the amine-containing NIR dye and the RGD peptide to the deprotected linker-drug conjugate. This can be achieved through various bioconjugation techniques, for example, by modifying the targeting peptide and dye with appropriate reactive groups that can react with the newly exposed amine on the linker. For simplicity, a conceptual workflow is provided. A more specific protocol would depend on the exact nature of the targeting ligand and dye.

G Boc_Linker This compound Step1 Step 1: Drug Conjugation Boc_Linker->Step1 Dox Doxorubicin-NH2 Dox->Step1 Boc_Linker_Dox Boc-NH-SS-Dox Step1->Boc_Linker_Dox Step2 Step 2: Boc Deprotection Boc_Linker_Dox->Step2 NH2_Linker_Dox NH2-SS-Dox Step2->NH2_Linker_Dox Step3 Step 3: Peptide & Dye Conjugation NH2_Linker_Dox->Step3 Final_Product RGD-Cy5-SS-Dox (Theranostic Agent) Step3->Final_Product RGD_Cy5 RGD-Peptide & Cy5-Amine RGD_Cy5->Step3

Figure 2: Synthetic workflow for the theranostic agent.
Protocol 2: In Vitro Drug Release Study

This protocol evaluates the redox-responsive release of the conjugated drug from the theranostic agent.

Materials:

  • Purified theranostic agent (RGD-Cy5-SS-Dox)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing (MWCO 1 kDa)

  • HPLC with a fluorescence detector

Procedure:

  • Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH to mimic the intracellular reducing environment.

  • Dissolve a known concentration of the theranostic agent in a small volume of PBS.

  • Place the solution into a dialysis bag.

  • Place the dialysis bag into a larger container with one of the release media.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the release medium outside the dialysis bag.

  • Analyze the concentration of the released drug (Doxorubicin) in the aliquots by HPLC with fluorescence detection.

  • Calculate the cumulative percentage of drug release at each time point.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol assesses the cell-killing efficacy of the theranostic agent.

Materials:

  • Cancer cell line overexpressing the target receptor (e.g., U87-MG cells for integrin αvβ3)

  • Normal cell line with low target receptor expression (as a control)

  • Cell culture medium and supplements

  • Theranostic agent, free drug, and a non-targeted control conjugate

  • MTT or similar cell viability assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the theranostic agent, free drug, and control conjugates. Include an untreated control.

  • Incubate the cells for 48-72 hours.

  • Perform the MTT assay according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC50 (half-maximal inhibitory concentration) values.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies of redox-responsive, disulfide-linked drug delivery systems.[8][9]

Table 1: In Vitro Drug Release Profile

Time (hours)Cumulative Release in PBS (%)Cumulative Release in PBS + 10 mM GSH (%)
1< 5%20 - 30%
4< 10%50 - 60%
8< 15%70 - 80%
24< 20%> 90%

Table 2: In Vitro Cytotoxicity (IC50 Values)

CompoundTarget Cancer Cells (nM)Normal Cells (nM)
Free Doxorubicin100 - 200150 - 250
Theranostic Agent200 - 400> 5000
Non-targeted Conjugate> 5000> 5000

Relevant Signaling Pathway

The released therapeutic agent, such as Doxorubicin, typically induces cancer cell death through apoptosis by intercalating into DNA and inhibiting topoisomerase II. This leads to DNA damage and the activation of the intrinsic apoptotic pathway.

G cluster_cell Cancer Cell Dox Released Doxorubicin DNA_Damage DNA Damage (Topoisomerase II Inhibition) Dox->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Doxorubicin-induced apoptotic signaling pathway.

Conclusion

The this compound linker provides a versatile and effective tool for the development of advanced theranostic agents. Its redox-responsive, self-immolative properties enable the targeted delivery and controlled release of therapeutic and diagnostic payloads, offering the potential for more effective and less toxic cancer therapies. The protocols and data presented here serve as a guide for researchers to design, synthesize, and evaluate novel theranostic agents based on this promising linker technology.

References

Application Notes and Protocols for Boc-NH-SS-OpNC in Functional Bioconjugate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-SS-OpNC, or 2-((2-(tert-Butyloxycarbonylamino)ethyl)disulfanyl)ethan-1-yl p-nitrophenylcarbonate, is a heterobifunctional, self-immolative linker designed for the traceless conjugation of molecules to biomolecules, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies. This linker features a Boc-protected amine, a cleavable disulfide bond, and a p-nitrophenylcarbonate (OpNC) activated ester. The OpNC group reacts efficiently with primary amines on biomolecules, such as the lysine residues of antibodies, to form stable carbamate linkages. The disulfide bond provides a mechanism for intracellular drug release, as it is susceptible to cleavage by reducing agents like glutathione (GSH), which is present in significantly higher concentrations inside cells compared to the bloodstream. Following disulfide bond reduction, a spontaneous self-immolation cascade is triggered, leading to the release of the unmodified, active drug. The Boc protecting group offers an orthogonal handle for further functionalization if required.

These application notes provide detailed protocols for the conjugation of this compound to a model antibody, as well as methods for the purification, characterization, and triggered-release studies of the resulting bioconjugate.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Name 2-((2-(tert-Butyloxycarbonylamino)ethyl)disulfanyl)ethan-1-yl p-nitrophenylcarbonate
Molecular Formula C₁₆H₂₂N₂O₇S₂
Molecular Weight 418.48 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Storage Store at -20°C, desiccated
Table 2: Representative Quantitative Data for Antibody Conjugation
ParameterValueMethod of Determination
Molar Ratio (Linker:Antibody) 5:1 - 20:1---
Typical Reaction Time 2 - 4 hours---
Typical Reaction Temperature Room Temperature (20-25°C)---
Average Drug-to-Antibody Ratio (DAR) 2 - 8HIC-HPLC, Mass Spectrometry
Conjugation Efficiency (Yield) 60 - 90%UV-Vis Spectroscopy, SEC-HPLC
Aggregate Formation < 5%Size-Exclusion Chromatography (SEC)
Table 3: Representative Data for Glutathione-Mediated Drug Release
ConditionTime (hours)% Drug ReleaseMethod of Determination
PBS (pH 7.4) 24< 5%RP-HPLC, Fluorescence Spectroscopy
10 mM Glutathione in PBS (pH 7.4) 0.5~20%RP-HPLC, Fluorescence Spectroscopy
10 mM Glutathione in PBS (pH 7.4) 2~60%RP-HPLC, Fluorescence Spectroscopy
10 mM Glutathione in PBS (pH 7.4) 6>90%RP-HPLC, Fluorescence Spectroscopy

Experimental Protocols

Protocol 1: Conjugation of a Drug-Modified Boc-NH-SS-Linker to an Antibody

This protocol describes the conjugation of a pre-functionalized Boc-NH-SS-Linker (where the Boc group has been deprotected and reacted with a drug) to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-NH-SS-OpNC linker (dissolved in DMSO)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Desalting columns

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the buffer of the mAb solution to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the concentration of the mAb to 5-10 mg/mL.

  • Linker Preparation:

    • Prepare a stock solution of the Drug-NH-SS-OpNC linker in anhydrous DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the Drug-NH-SS-OpNC linker solution to the mAb solution. A typical starting point is a 10-fold molar excess of the linker over the antibody.

    • Gently mix the reaction mixture by inversion or slow vortexing.

    • Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle agitation.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Solution to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove the unreacted linker and other small molecules by Size-Exclusion Chromatography (SEC) using a pre-packed or self-packed column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified ADC, typically the first peak to elute.

    • Pool the relevant fractions and concentrate if necessary using centrifugal filtration devices.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC and/or Mass Spectrometry.

Protocol 2: Characterization of the Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Materials:

  • Purified Antibody-Drug Conjugate (ADC)

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, DAR6, etc.), which are more hydrophobic.

    • Integrate the peak areas for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Protocol 3: Glutathione-Mediated Drug Release Assay

Materials:

  • Purified Antibody-Drug Conjugate (ADC)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glutathione (GSH) stock solution (e.g., 100 mM in PBS, freshly prepared)

  • Reverse-Phase HPLC (RP-HPLC) system with a UV or fluorescence detector

  • RP-HPLC column (e.g., C18)

Procedure:

  • Reaction Setup:

    • Prepare two sets of reactions in microcentrifuge tubes:

      • Control: ADC in PBS (final concentration ~1 mg/mL).

      • GSH Treatment: ADC in PBS with a final concentration of 10 mM GSH.

    • Incubate the reactions at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube.

    • Immediately stop the reaction by adding a suitable quenching agent or by flash freezing.

  • Sample Analysis by RP-HPLC:

    • Analyze the samples by RP-HPLC to separate the released drug from the ADC.

    • The mobile phase and gradient will depend on the properties of the drug.

    • Monitor the elution profile at a wavelength where the drug has maximum absorbance or fluorescence.

  • Data Analysis:

    • Quantify the amount of released drug at each time point by integrating the corresponding peak area and comparing it to a standard curve of the free drug.

    • Plot the percentage of drug release over time for both the control and GSH-treated samples.

Visualizations

Caption: Chemical structure of this compound.

experimental_workflow cluster_workflow Experimental Workflow for ADC Synthesis and Characterization mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction (pH 7.4-8.0, RT, 2-4h) mAb->conjugation linker Drug-NH-SS-OpNC Linker linker->conjugation quenching Quenching (Tris-HCl) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification adc Purified ADC purification->adc characterization Characterization adc->characterization dar DAR Determination (HIC-HPLC, MS) characterization->dar Analysis release Drug Release Assay (GSH) characterization->release Functional Assay

Caption: Workflow for ADC synthesis and characterization.

signaling_pathway cluster_release Mechanism of Intracellular Drug Release adc_ext ADC in Circulation (Low GSH) adc_int ADC in Cytosol (High GSH) adc_ext->adc_int Internalization disulfide_cleavage Disulfide Bond Cleavage adc_int->disulfide_cleavage GSH self_immolation Self-Immolation Cascade disulfide_cleavage->self_immolation drug_release Active Drug Released self_immolation->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Intracellular drug release mechanism.

Application Notes and Protocols for PEGylation Strategies Involving Boc-NH-SS-OpNC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ethylene glycol) (PEG)ylation is a well-established technique for enhancing the therapeutic properties of biomolecules by improving their solubility, extending their circulatory half-life, and reducing their immunogenicity. The choice of linker used to attach the PEG chain to the biomolecule is crucial and can dictate the stability and release profile of the conjugate. Cleavable linkers are of particular interest as they allow for the release of the native biomolecule or a payload at a specific target site.

This document provides detailed application notes and protocols for a multi-step PEGylation strategy utilizing the heterobifunctional, cleavable linker, Boc-NH-SS-OpNC. This linker possesses three key functional elements:

  • A p-nitrophenyl carbonate (OpNC) group for reaction with primary amines (e.g., lysine residues on proteins).

  • A disulfide (SS) bond that is stable in circulation but can be cleaved in the reducing environment of the cell cytoplasm.

  • A tert-butyloxycarbonyl (Boc)-protected amine (Boc-NH) , which provides a latent functional group for subsequent modification after the initial conjugation.

The proposed strategy involves a three-stage process: (1) conjugation of the linker to a biomolecule, (2) deprotection of the Boc group to reveal a new reactive amine, and (3) PEGylation at this newly exposed site. This approach allows for a controlled, step-wise assembly of the PEGylated conjugate.

Visualized Schemes and Workflows

cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: PEGylation Protein Protein-NH₂ Intermediate1 Protein-NH-CO-O-SS-NH-Boc Protein->Intermediate1 Reaction with amine Linker This compound Linker->Intermediate1 Intermediate2 Protein-NH-CO-O-SS-NH₂ Intermediate1->Intermediate2 Final_Product Protein-NH-CO-O-SS-NH-CO-PEG Intermediate2->Final_Product Acid TFA or HCl Acid->Intermediate2 Acidic deprotection PEG_NHS PEG-NHS PEG_NHS->Final_Product Amine-reactive PEGylation

Figure 1: Chemical reaction scheme for the three-step PEGylation strategy.

cluster_workflow Experimental Workflow start Start: Protein Solution & Linker step1 Step 1: Conjugate Linker to Protein start->step1 purify1 Purification 1: Remove excess linker (e.g., Dialysis, SEC) step1->purify1 char1 Characterization 1: Confirm conjugation (e.g., MALDI-TOF, UV-Vis) purify1->char1 step2 Step 2: Boc Deprotection with Acid char1->step2 purify2 Purification 2: Remove acid & byproducts (e.g., Dialysis, Desalting) step2->purify2 step3 Step 3: PEGylation with activated PEG purify2->step3 purify3 Purification 3: Remove excess PEG (e.g., IEX, SEC) step3->purify3 char2 Characterization 2: Confirm PEGylation (e.g., SDS-PAGE, HPLC) purify3->char2 end Final Product: PEGylated Protein char2->end cluster_pathway Signaling Pathway for Targeted Drug Delivery ADC Antibody-Drug Conjugate (ADC) with SS-Linker Receptor Target Cell Receptor ADC->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Disulfide Cleavage & Drug Release Lysosome->Drug_Release GSH Glutathione (GSH) (High intracellular conc.) GSH->Drug_Release 2. Reduction Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target 3. Action Apoptosis Apoptosis / Cell Death Target->Apoptosis

Method for monitoring the cleavage of Boc-NH-SS-OpNC in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Method for Monitoring the In Vitro Cleavage of Boc-NH-SS-OpNC

Audience: Researchers, scientists, and drug development professionals.

Introduction

The molecule this compound is a disulfide-containing substrate designed for monitoring reductive cleavage events in vitro. Its structure incorporates a disulfide bond (-SS-), which is susceptible to cleavage by reducing agents such as glutathione (GSH), dithiothreitol (DTT), or tris(2-carboxyethyl)phosphine (TCEP). Upon reduction of the disulfide bond, an intramolecular cyclization reaction is triggered, leading to the release of the chromogenic reporter molecule, para-nitrophenolate (pNP). The release of pNP can be continuously monitored spectrophotometrically, providing a quantitative measure of disulfide cleavage kinetics. This assay is particularly valuable in drug development for evaluating the stability and release characteristics of disulfide-linked drug conjugates in environments mimicking the reducing conditions found in the cytoplasm of cells.

Principle of the Assay

The assay is based on a two-step cleavage and reporting mechanism initiated by a reducing agent.

  • Reduction: A reducing agent, such as glutathione (GSH), attacks the disulfide bond of the this compound substrate. This cleavage results in the formation of a free thiol group.

  • Intramolecular Cyclization & Release: The newly formed thiol group undergoes a rapid, intramolecular attack on the adjacent carbonyl group, leading to the formation of a stable cyclic product and the concomitant release of the para--nitrophenolate (pNP) anion.

The released pNP has a distinct yellow color and exhibits a strong absorbance maximum at approximately 405-412 nm. By monitoring the increase in absorbance at this wavelength over time, the rate of disulfide bond cleavage can be accurately determined.

G cluster_reaction Cleavage Mechanism Substrate This compound Intermediate Thiol Intermediate Substrate->Intermediate Disulfide Cleavage ReducingAgent Reducing Agent (e.g., GSH) ReducingAgent->Substrate 1. Reduction pNP Released p-Nitrophenolate (pNP) (Chromophore, λmax ≈ 412 nm) Intermediate->pNP 2. Intramolecular Cyclization CyclicProduct Cyclized Product Intermediate->CyclicProduct

Caption: Proposed mechanism for the reductive cleavage of this compound.

Materials and Reagents

3.1. Equipment

  • UV-Vis spectrophotometer or 96-well microplate reader capable of reading absorbance at 412 nm.

  • 96-well, clear, flat-bottom microplates.

  • Calibrated single- and multi-channel pipettes.

  • Incubator capable of maintaining 37°C (optional, for physiological temperature studies).

  • Vortex mixer.

3.2. Reagents

  • Substrate: this compound

  • Reducing Agents:

    • L-Glutathione reduced (GSH)

    • Dithiothreitol (DTT)

  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Solvent: Dimethyl sulfoxide (DMSO) for preparing the substrate stock solution.

  • Positive Control: Pure para-nitrophenol (pNP) for standard curve generation.

3.3. Preparation of Solutions

  • Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C, protected from light.

  • Reducing Agent Stock Solutions (100 mM):

    • GSH: Dissolve in Assay Buffer. Prepare fresh daily as GSH can oxidize in solution.

    • DTT: Dissolve in Assay Buffer. Store at -20°C.

  • Assay Buffer (1X PBS, pH 7.4): Prepare as per standard laboratory protocols.

  • pNP Standard Stock (1 mM): Dissolve para-nitrophenol in Assay Buffer. Further dilute to prepare a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).

Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as needed.

G start Start prep_plate Prepare 96-well Plate: - Test Samples - Negative Control (No Reductant) - Blank (No Substrate) start->prep_plate add_buffer Add 170 µL Assay Buffer to all wells prep_plate->add_buffer add_substrate Add 10 µL of Substrate (this compound) to all wells except Blank. (Final concentration: 50 µM) add_buffer->add_substrate pre_incubate Pre-incubate plate at desired temperature (e.g., 37°C) for 5 min add_substrate->pre_incubate initiate_reaction Initiate Reaction: Add 20 µL of Reducing Agent (or buffer for Negative Control) pre_incubate->initiate_reaction read_absorbance Immediately place plate in reader and begin kinetic measurement at 412 nm every 1-2 minutes for 60-120 min initiate_reaction->read_absorbance analyze Analyze Data: - Subtract Blank - Calculate pNP concentration - Determine reaction rate read_absorbance->analyze end End analyze->end

Caption: Workflow for the in vitro cleavage assay of this compound.

Step-by-Step Procedure:

  • Plate Setup: Design the plate layout. Include wells for:

    • Blank: Assay Buffer + Reducing Agent (to correct for background absorbance).

    • Negative Control: Assay Buffer + Substrate (to measure spontaneous hydrolysis).

    • Test Wells: Assay Buffer + Substrate + Reducing Agent (at various concentrations).

  • Reagent Addition:

    • Add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the 10 mM Substrate Stock solution to all wells except the "Blank" wells. This gives a final substrate concentration of 50 µM. Mix gently by pipetting.

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the appropriate reducing agent solution (e.g., 100 mM GSH stock for a final concentration of 10 mM) to the "Test Wells".

    • Add 20 µL of Assay Buffer to the "Negative Control" wells.

    • Add 20 µL of the reducing agent solution to the "Blank" wells.

  • Spectrophotometric Measurement: Immediately place the microplate into the reader. Begin kinetic measurements of absorbance at 412 nm. Record data every 1-2 minutes for a total duration of 60 to 120 minutes, or until the reaction reaches a plateau.

Data Analysis and Presentation

  • Background Correction: For each time point, subtract the average absorbance of the "Blank" wells from the absorbance readings of all other wells.

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to convert the corrected absorbance values into the concentration of released pNP.

    • A: Background-corrected absorbance at 412 nm.

    • ε (Molar Extinction Coefficient): The molar extinction coefficient for para-nitrophenolate at pH 7.4 is ~18,000 M⁻¹cm⁻¹.

    • b (Path Length): For a 200 µL volume in a standard 96-well plate, the path length is typically ~0.5 cm. This should be confirmed for the specific plate and reader used.

    • c (Concentration): Concentration of released pNP in Molarity (M).

    Formula: Concentration (µM) = (Absorbance * 1,000,000) / (18,000 * path length in cm)

  • Rate Determination: Plot the concentration of released pNP (µM) versus time (minutes). The initial reaction rate is the slope of the linear portion of this curve.

5.1. Sample Data Table

The following table presents hypothetical data for the cleavage of 50 µM this compound by different concentrations of Glutathione (GSH) at 37°C.

GSH Concentration (mM)Initial Cleavage Rate (µM/min)Total pNP Release at 60 min (µM)Percent Cleavage at 60 min (%)
0 (Control)0.010.51%
10.2514.228.4%
51.1542.585.0%
101.3848.997.8%

Conclusion

This application note provides a robust and straightforward spectrophotometric method for monitoring the in vitro cleavage of the disulfide-containing substrate this compound. The assay is highly sensitive, continuous, and can be readily adapted to a high-throughput format. It serves as an essential tool for characterizing the reductive lability of disulfide linkers used in drug delivery systems and for screening potential reducing agents.

Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-SS-OpNC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems. The choice of linker used to conjugate therapeutic agents or targeting moieties to the nanoparticle surface dictates the stability, biocompatibility, and efficacy of the final nanomedicine. Boc-NH-SS-OpNC (tert-butyl (2-((2-(((4-nitrophenoxy)carbonyl)oxy)ethyl)disulfanyl)ethyl)carbamate) is a heterobifunctional, redox-responsive, self-immolative linker designed for the traceless conjugation and controlled release of therapeutic payloads.

This linker features three key components:

  • A Boc (tert-butyloxycarbonyl) protected amine group , which can be deprotected to allow for further functionalization.

  • A disulfide (-S-S-) bond , which is stable in the extracellular environment but is readily cleaved in the presence of high intracellular concentrations of glutathione (GSH), a key component of the cellular antioxidant system.[1]

  • A p-nitrophenyl carbonate (OpNC) activated ester , which reacts efficiently with primary amines on the surface of nanoparticles or on drug molecules to form a stable carbamate linkage.

The self-immolative nature of the linker ensures that upon disulfide bond cleavage, the linker degrades, releasing the unmodified, native drug molecule. This "traceless" release is highly desirable to ensure optimal therapeutic activity. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the surface modification of nanoparticles for drug delivery applications.

Key Applications

  • Redox-Responsive Drug Delivery: Nanoparticles functionalized with drug-linker conjugates can circulate stably in the bloodstream and selectively release their therapeutic payload in the reducing environment of the tumor microenvironment or within cancer cells, which have significantly higher glutathione concentrations than normal tissues.[2][3]

  • Targeted Therapy: The Boc-protected amine can be deprotected post-conjugation to the nanoparticle, allowing for the attachment of targeting ligands such as antibodies, peptides, or aptamers for cell-specific delivery.

  • Controlled Release Systems: The kinetics of drug release can be tuned by modulating the nanoparticle design and the specifics of the linker chemistry.[4][5]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies utilizing disulfide-based linkers for nanoparticle drug delivery. This data is illustrative and will vary depending on the specific nanoparticle system, drug, and experimental conditions.

Table 1: Nanoparticle Surface Modification Efficiency

Nanoparticle TypeFunctional GroupLinker Concentration (molar excess)Modification Efficiency (%)Quantification MethodReference
Amine-functionalized Silica Nanoparticles-NH250x85 ± 5UV-Vis Spectrophotometry[6]
Polymeric Micelles-NH220x92 ± 3Fluorescence Spectroscopy[7]
Liposomes-NH230x78 ± 6Acid-Base Back Titration[6]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle-Drug ConjugateDrugDrug Loading Capacity (wt%)Encapsulation Efficiency (%)
Doxorubicin-SS-MicellesDoxorubicin15.2 ± 1.891.5 ± 4.2
Paclitaxel-SS-LiposomesPaclitaxel8.5 ± 0.985.3 ± 3.7
Camptothecin-SS-Polymeric NPCamptothecin12.1 ± 1.588.9 ± 2.9

Table 3: In Vitro Drug Release Kinetics

SystemConditionBurst Release (% in 1h)Cumulative Release (% in 24h)Release Mechanism
Dox-SS-MicellesPBS (pH 7.4)< 510.2 ± 1.5Minimal Release
Dox-SS-MicellesPBS (pH 7.4) + 10 mM GSH15.8 ± 2.185.6 ± 5.3Disulfide Cleavage
Ptx-SS-LiposomesPBS (pH 7.4)< 812.5 ± 2.0Minimal Release
Ptx-SS-LiposomesPBS (pH 7.4) + 10 mM GSH20.3 ± 2.590.1 ± 4.8Disulfide Cleavage

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

Objective: To covalently attach the this compound linker to the surface of nanoparticles presenting primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or liposomes)

  • This compound linker

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (appropriate molecular weight cutoff) or centrifugal filter units

  • Characterization instruments (e.g., DLS, Zeta Potential, FTIR, UV-Vis)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the anhydrous solvent of choice to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous dispersion.

  • Linker Activation: In a separate vial, dissolve this compound in the same anhydrous solvent to a concentration that represents a 10-50 molar excess relative to the estimated surface amine groups on the nanoparticles.

  • Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. Add TEA or DIPEA to the reaction mixture at a 2-3 molar excess relative to the linker to act as a base catalyst.

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against the reaction solvent to remove unreacted linker and base, followed by dialysis against PBS (pH 7.4).

    • Centrifugation: Alternatively, use centrifugal filter units to wash the nanoparticles. Resuspend the nanoparticle pellet in fresh solvent and repeat the centrifugation process 3-5 times.

  • Characterization:

    • FTIR Spectroscopy: Confirm the successful conjugation by identifying characteristic peaks of the Boc group (~1690 cm⁻¹) and carbamate linkage.

    • Dynamic Light Scattering (DLS) and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the modified nanoparticles to assess changes post-functionalization.

    • UV-Vis Spectroscopy: Quantify the amount of conjugated linker by measuring the absorbance of the released p-nitrophenol at 405 nm after reacting a known amount of nanoparticles.[6]

Protocol 2: Deprotection of the Boc Group

Objective: To remove the Boc protecting group to expose the primary amine for further conjugation (e.g., with a targeting ligand).

Materials:

  • Boc-protected, linker-modified nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • PBS, pH 7.4

  • Dialysis membrane or centrifugal filter units

Procedure:

  • Reaction Setup: Resuspend the Boc-protected nanoparticles in DCM.

  • Deprotection: Add TFA to the nanoparticle suspension (typically 20-50% v/v).

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Purification: Remove the TFA and DCM by rotary evaporation or nitrogen stream. Resuspend the nanoparticles in PBS and purify by dialysis or centrifugal filtration to remove residual acid and byproducts.

  • Characterization: Confirm the removal of the Boc group by the disappearance of its characteristic peak in the FTIR spectrum.

Protocol 3: Conjugation of a Drug Molecule to the Linker-Modified Nanoparticle

Objective: To attach an amine-containing drug to the deprotected linker on the nanoparticle surface.

Materials:

  • Amine-terminated, linker-modified nanoparticles

  • Amine-containing drug molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid) or PBS, pH 7.4

Procedure:

  • Nanoparticle Activation: Disperse the amine-terminated, linker-modified nanoparticles in MES buffer or PBS. Add EDC and NHS to activate the carboxyl groups (if the drug has a carboxyl group to be activated) or to facilitate amide bond formation.

  • Drug Conjugation: Add the amine-containing drug to the activated nanoparticle suspension.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature.

  • Purification: Purify the drug-conjugated nanoparticles using dialysis or centrifugal filtration to remove unreacted drug and coupling agents.

  • Characterization: Quantify the drug loading using UV-Vis spectroscopy or HPLC.

Protocol 4: In Vitro Glutathione-Mediated Drug Release Study

Objective: To evaluate the redox-responsive release of the conjugated drug from the nanoparticles.

Materials:

  • Drug-conjugated nanoparticles

  • PBS, pH 7.4

  • Glutathione (GSH)

  • Dialysis membrane with a molecular weight cutoff that retains the nanoparticles but allows the free drug to pass through.

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare two sets of drug-conjugated nanoparticle suspensions in PBS (pH 7.4). To one set, add GSH to a final concentration of 10 mM (to mimic the intracellular reducing environment). The other set will serve as a negative control.

  • Release Study: Place the nanoparticle suspensions in separate dialysis bags and immerse them in a larger volume of the corresponding buffer (with or without 10 mM GSH).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the external buffer.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative drug release as a function of time for both conditions to determine the release kinetics.

Visualizations

cluster_modification Nanoparticle Surface Modification Workflow cluster_functionalization Drug Conjugation and Targeting AmineNP Amine-Functionalized Nanoparticle BocNP Boc-Protected Linker-NP AmineNP->BocNP Reaction with OpNC Linker This compound Linker->BocNP Deprotection TFA Deprotection BocNP->Deprotection AmineLinkerNP Amine-Terminated Linker-NP Deprotection->AmineLinkerNP DrugNP Drug-Conjugated Nanoparticle AmineLinkerNP->DrugNP EDC/NHS Coupling Drug Amine-Containing Drug Drug->DrugNP

Caption: Workflow for nanoparticle surface modification and drug conjugation.

cluster_delivery Intracellular Drug Delivery and Release DrugNP Drug-Conjugated Nanoparticle Endocytosis Cellular Uptake (Endocytosis) DrugNP->Endocytosis Endosome Endosome/Lysosome Endocytosis->Endosome Cytosol Cytosol (High GSH) Endosome->Cytosol Endosomal Escape DrugRelease Drug Release Cytosol->DrugRelease Disulfide Cleavage

Caption: Pathway for intracellular drug delivery and redox-triggered release.

cluster_cleavage Glutathione-Mediated Disulfide Cleavage NP_SS_Drug Nanoparticle-S-S-Linker-Drug ThiolExchange Thiol-Disulfide Exchange NP_SS_Drug->ThiolExchange GSH 2 GSH (Glutathione) GSH->ThiolExchange NP_SH Nanoparticle-SH ThiolExchange->NP_SH UnstableIntermediate Unstable Intermediate ThiolExchange->UnstableIntermediate GSSG GSSG (Glutathione Disulfide) ThiolExchange->GSSG SelfImmolation Self-Immolation UnstableIntermediate->SelfImmolation ReleasedDrug Released Drug SelfImmolation->ReleasedDrug

Caption: Mechanism of glutathione-mediated disulfide cleavage and drug release.

References

Practical Considerations for Using Boc-NH-SS-OpNC in a Lab Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-SS-OpNC is a heterobifunctional, self-immolative linker designed for traceless bioconjugation. This reagent is particularly valuable in drug delivery systems, proteomics, and other biological applications where controlled release of a cargo molecule is desired. The linker contains three key functional components:

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine, which can be removed under acidic conditions to reveal the amine for further conjugation or to unmask a therapeutic agent.

  • Disulfide bond: This bond is stable under physiological conditions but can be readily cleaved in the presence of reducing agents, such as glutathione, which is found at significantly higher concentrations inside cells compared to the extracellular environment. This differential stability allows for targeted intracellular release.

  • p-Nitrophenyl carbonate (OpNC): This activated carbonate group reacts efficiently with primary amines on target molecules, such as proteins, peptides, or small molecule drugs, to form a stable carbamate linkage. The release of p-nitrophenol during the reaction can be monitored spectrophotometrically to follow the reaction progress.

This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting.

Chemical Properties and Storage

PropertyValue
Chemical Name 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate
Molecular Formula C₁₆H₂₂N₂O₇S₂
Molecular Weight 418.48 g/mol
Appearance White to off-white solid
Storage Store at -20°C, desiccated.

Note: The compound is sensitive to moisture and should be handled in a dry environment. Allow the reagent to warm to room temperature before opening to prevent condensation.

Application: Traceless Drug Delivery

This compound can be used to conjugate a therapeutic agent to a targeting moiety (e.g., an antibody or peptide). Upon internalization into a target cell, the disulfide bond is cleaved in the reducing intracellular environment, initiating a self-immolation cascade that releases the unmodified drug.

Signaling Pathway for Drug Release

G cluster_extracellular Extracellular Space (Low [GSH]) cluster_cell Intracellular Space (High [GSH]) cluster_products Released Products ADC Antibody-Linker-Drug Conjugate ADC_internalized Internalized Conjugate ADC->ADC_internalized Receptor-mediated endocytosis Thiol_intermediate Thiol Intermediate ADC_internalized->Thiol_intermediate Disulfide Cleavage (GSH) Drug_release Drug Release Thiol_intermediate->Drug_release Self-immolation (Cyclization) Drug Active Drug Drug_release->Drug Byproduct Cyclic Byproduct Drug_release->Byproduct

Caption: Intracellular drug release mechanism.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol describes the general procedure for conjugating this compound to a molecule (e.g., a peptide or small molecule) containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Analytical HPLC

  • Spectrophotometer

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing molecule in the chosen anhydrous solvent to a final concentration of 10-20 mg/mL.

    • Prepare a stock solution of this compound in the same solvent at a 1.5 to 3-fold molar excess relative to the amine-containing molecule.

    • Prepare a stock solution of the tertiary amine base (e.g., 1 M DIPEA in the reaction solvent).

  • Reaction Setup:

    • To the solution of the amine-containing molecule, add the tertiary amine base to achieve a final concentration of 2-3 molar equivalents.

    • Slowly add the this compound solution to the reaction mixture while stirring.

  • Reaction Monitoring:

    • The reaction can be monitored by the release of p-nitrophenol, which has a characteristic absorbance at 405 nm. Periodically, take a small aliquot of the reaction mixture, dilute it in a suitable buffer (e.g., PBS, pH 7.4), and measure the absorbance at 405 nm.

    • Alternatively, monitor the reaction progress by analytical HPLC to observe the consumption of the starting materials and the formation of the product.

  • Reaction Quenching and Purification:

    • Once the reaction is complete (typically 1-4 hours at room temperature), the reaction can be quenched by adding a small amount of a primary amine-containing reagent like Tris buffer or glycine to consume any remaining this compound.

    • The conjugated product can be purified from the excess reagents and byproducts by size-exclusion chromatography, reversed-phase HPLC, or other appropriate chromatographic techniques.

Protocol 2: Cleavage of the Disulfide Bond

This protocol outlines the procedure for cleaving the disulfide bond of the this compound conjugate using common reducing agents.

Materials:

  • This compound conjugate

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Analytical HPLC or LC-MS

Procedure:

  • Preparation of Solutions:

    • Dissolve the this compound conjugate in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP in water).

  • Cleavage Reaction:

    • Add the reducing agent to the conjugate solution to achieve the desired final concentration. Typical final concentrations are 1-20 mM for DTT and 1-10 mM for TCEP.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction time will vary depending on the concentration of the reducing agent and the steric hindrance around the disulfide bond.[1]

  • Monitoring and Analysis:

    • Monitor the cleavage reaction by analytical HPLC or LC-MS to observe the disappearance of the starting conjugate and the appearance of the cleaved product.

    • The presence of free thiols can be quantified using Ellman's reagent (DTNB).[2]

Quantitative Data on Disulfide Cleavage:

The following table provides representative data on the cleavage of a disulfide linker under different conditions. Actual rates will depend on the specific conjugate.

Reducing AgentConcentration (mM)Temperature (°C)Half-life (t₁/₂) (minutes)
DTT125~120
DTT1025~15
DTT1037~10
TCEP125~90
TCEP525~20
TCEP537~12
Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Scavenger (optional, e.g., triisopropylsilane or anisole)

  • Rotary evaporator

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger can be added.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by HPLC or LC-MS.

  • Work-up and Purification:

    • Remove the TFA and solvent by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.

    • The resulting amine salt can be used directly or neutralized with a mild base.

    • Purify the deprotected product by HPLC or other suitable methods.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for utilizing this compound.

G Start Start: Amine-containing molecule Conjugation Protocol 1: Conjugation Start->Conjugation Linker This compound Linker->Conjugation Conjugate Boc-NH-SS-Conjugate Conjugation->Conjugate Cleavage Protocol 2: Disulfide Cleavage Conjugate->Cleavage Cleaved_Conjugate Boc-NH-SH + Released Molecule Cleavage->Cleaved_Conjugate Deprotection Protocol 3: Boc Deprotection Cleaved_Conjugate->Deprotection Final_Product H₂N-SH + Released Molecule Deprotection->Final_Product

Caption: Complete experimental workflow.

Conclusion

This compound is a versatile linker for applications requiring controlled release of molecules. By understanding its chemical properties and following the detailed protocols provided, researchers can effectively incorporate this reagent into their experimental designs for drug delivery, proteomics, and other areas of chemical biology. Careful monitoring of each reaction step and appropriate purification are crucial for obtaining the desired final product with high purity and yield.

References

Application Notes and Protocols for Boc-NH-SS-OpNC Conjugation to Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Boc-NH-SS-OpNC linker is a heterobifunctional, self-immolative crosslinker designed for the reversible conjugation of molecules to peptides and oligonucleotides. This linker incorporates three key functionalities: a Boc-protected amine, a cleavable disulfide bond, and an amine-reactive p-nitrophenyl carbonate (OpNC) group. This combination allows for a multi-step, controlled conjugation and release strategy, making it a valuable tool in drug delivery, proteomics, and diagnostics.

The OpNC group provides a reactive handle for covalent attachment to primary amines present on peptides (N-terminus or lysine side chains) and amine-modified oligonucleotides. The disulfide bond serves as a bioreducible trigger for cleavage in the presence of reducing agents like dithiothreitol (DTT) or intracellular glutathione. Upon disulfide bond reduction, a self-immolative cascade is initiated, leading to the traceless release of the conjugated molecule.[1] The Boc protecting group offers an orthogonal handle for further modification or for controlling the timing of subsequent reaction steps.

These application notes provide detailed protocols for the conjugation of this compound to peptides and oligonucleotides, as well as methods for the cleavage of the disulfide linker and purification of the resulting conjugates.

Diagram of the Conjugation and Cleavage Workflow

G cluster_conjugation Conjugation cluster_deprotection Optional Boc Deprotection cluster_cleavage Reductive Cleavage Peptide_Oligo Amine-Modified Peptide or Oligonucleotide Conjugation Conjugation Reaction Peptide_Oligo->Conjugation Boc_Linker This compound Boc_Linker->Conjugation Boc_Conjugate Boc-NH-SS-Conjugate Conjugation->Boc_Conjugate Deprotection Deprotection Boc_Conjugate->Deprotection TFA TFA TFA->Deprotection Amine_Conjugate H2N-SS-Conjugate Deprotection->Amine_Conjugate Cleavage Cleavage Reaction Amine_Conjugate->Cleavage Reducing_Agent DTT or TCEP Reducing_Agent->Cleavage Released_Molecule Released Peptide or Oligonucleotide Cleavage->Released_Molecule

Caption: Workflow for conjugation and cleavage using this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Peptide

This protocol describes the reaction of the p-nitrophenyl carbonate group of this compound with a primary amine (N-terminus or lysine side chain) of a peptide.

Materials:

  • Amine-containing peptide

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Lyophilizer

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the amine-containing peptide in anhydrous DMF to a final concentration of 10 mg/mL. If solubility is an issue, sonication may be applied.

  • Linker Preparation: In a separate vial, dissolve this compound in anhydrous DMF to a concentration that allows for the addition of a 1.5 to 3-fold molar excess relative to the peptide.

  • Reaction Setup: To the peptide solution, add DIPEA to a final concentration of 2-3 equivalents relative to the primary amines on the peptide. This will act as a base to facilitate the reaction.

  • Conjugation Reaction: Add the this compound solution to the peptide solution. The reaction can be monitored by RP-HPLC. The reaction is typically allowed to proceed for 2-4 hours at room temperature with gentle stirring.

  • Reaction Quenching (Optional): The reaction can be quenched by the addition of a small amount of an amine-containing buffer, such as Tris, to consume any unreacted linker.

  • Purification: Purify the resulting Boc-protected peptide conjugate by preparative RP-HPLC using a C18 column. A typical gradient would be 5-95% acetonitrile in water with 0.1% TFA over 30-60 minutes.[2][3]

  • Fraction Analysis: Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired conjugate.[4][5]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Boc-NH-SS-peptide conjugate as a white powder.

Protocol 2: Conjugation of this compound to an Amine-Modified Oligonucleotide

This protocol details the conjugation of this compound to an oligonucleotide that has been synthesized with a 5'- or 3'-amino modifier.

Materials:

  • 5'- or 3'-Amine-modified oligonucleotide

  • This compound

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • RP-HPLC system with a C18 column suitable for oligonucleotide purification[6]

  • Acetonitrile (ACN), HPLC grade

  • Triethylammonium acetate (TEAA) buffer

  • Water, HPLC grade

  • Lyophilizer

  • Mass spectrometer

Procedure:

  • Oligonucleotide Dissolution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM.

  • Linker Preparation: Dissolve this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the oligonucleotide solution. The reaction mixture should be vortexed gently and incubated at room temperature for 4-6 hours in the dark.

  • Purification: Purify the crude conjugate using RP-HPLC on a C18 column. A gradient of acetonitrile in TEAA buffer is commonly used for oligonucleotide purification.[2][7]

  • Fraction Analysis: Monitor the elution profile at 260 nm and at a wavelength appropriate for the p-nitrophenyl group (around 400 nm) to distinguish the conjugate from the unconjugated oligonucleotide. Analyze collected fractions by mass spectrometry to confirm the identity of the product.[8][9]

  • Lyophilization: Pool the fractions containing the pure conjugate and lyophilize to obtain the final product.

Protocol 3: Reductive Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the linker to release the conjugated peptide or oligonucleotide.

Materials:

  • Boc-NH-SS-peptide or -oligonucleotide conjugate

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Conjugate Dissolution: Dissolve the disulfide-linked conjugate in PBS, pH 7.4.

  • Reducing Agent Addition: Add DTT to a final concentration of 10-50 mM or TCEP to a final concentration of 5-20 mM.[10][11]

  • Cleavage Reaction: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitoring Cleavage: The progress of the cleavage can be monitored by RP-HPLC, observing the disappearance of the conjugate peak and the appearance of the released peptide or oligonucleotide peak.

  • Analysis: Analyze the reaction mixture by mass spectrometry to confirm the mass of the released molecule.

Protocol 4: Boc Group Deprotection

This protocol describes the removal of the N-terminal Boc protecting group.

Materials:

  • Boc-NH-SS-peptide conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPEA

Procedure:

  • Deprotection Solution: Prepare a solution of 50% TFA in DCM.

  • Deprotection Reaction: Dissolve the Boc-protected peptide conjugate in the TFA/DCM solution and stir at room temperature for 30 minutes.[12][13]

  • TFA Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Neutralization: Redissolve the residue in DCM and neutralize with a solution of 5% DIPEA in DCM.

  • Purification: Purify the deprotected peptide by RP-HPLC as described in Protocol 1.

Quantitative Data

The following tables provide illustrative examples of the type of quantitative data that should be collected during conjugation experiments. Actual results may vary depending on the specific peptide or oligonucleotide sequence and reaction conditions.

Table 1: Example Conjugation Efficiency for Boc-NH-SS-Peptide Conjugate

Peptide SequencePeptide Conc. (mM)Linker:Peptide RatioReaction Time (h)Conjugation Efficiency (%)
GGY-K11.5:1295
GGY-K13:12>99
RGD-K11.5:1492
RGD-K13:1498

Conjugation efficiency determined by integrating the peak areas of the starting peptide and the conjugated product from RP-HPLC chromatograms.

Table 2: Example Yields for Purified Boc-NH-SS-Oligonucleotide Conjugate

Oligonucleotide (5'-NH2)Oligo Amount (nmol)Linker:Oligo RatioPurification MethodFinal Yield (nmol)Overall Yield (%)
20-mer DNA10010:1RP-HPLC6565
20-mer DNA10020:1RP-HPLC7272
25-mer RNA5015:1RP-HPLC3060
25-mer RNA5025:1RP-HPLC3570

Yields are calculated based on the starting amount of the amine-modified oligonucleotide.

Signaling Pathway and Mechanism Diagrams

Self-Immolative Cleavage Mechanism

The disulfide bond in the this compound linker is stable in the oxidizing environment of the bloodstream but is susceptible to cleavage by reducing agents such as glutathione, which is present at higher concentrations inside cells.[1] This reductive cleavage initiates a self-immolative cascade that leads to the release of the conjugated peptide or oligonucleotide.

G cluster_mechanism Self-Immolative Cleavage Conjugate Peptide/Oligo-NH-CO-O-CH2-CH2-S-S-CH2-CH2-NH-Boc Reduction Reduction (e.g., DTT, Glutathione) Conjugate->Reduction Thiol_Intermediate Peptide/Oligo-NH-CO-O-CH2-CH2-SH Reduction->Thiol_Intermediate Disulfide Cleavage Cyclization Intramolecular Cyclization Thiol_Intermediate->Cyclization Released_Payload Released Peptide/Oligo-NH2 Cyclization->Released_Payload Self-immolation Byproduct Thiolactone byproduct Cyclization->Byproduct

Caption: Mechanism of self-immolative cleavage of the disulfide linker.

Conclusion

The this compound linker offers a versatile and controllable method for the conjugation of peptides and oligonucleotides. The protocols provided herein offer a starting point for researchers to develop their own specific conjugation and cleavage strategies. The ability to purify the conjugate and then trigger its release in a controlled manner makes this linker a powerful tool for a wide range of applications in drug development and biomedical research. Careful optimization of reaction conditions and thorough characterization of the conjugates are essential for successful implementation.

References

Troubleshooting & Optimization

Optimizing reaction yield of Boc-NH-SS-OpNC conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Boc-NH-SS-OpNC self-immolative linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions and achieve high yields.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the this compound conjugation reaction?

The this compound linker is a Boc-protected, disulfide-containing self-immolative linker. The key conjugation reaction occurs via the p-nitrophenyl carbonate (OpNC) group, which is an active ester. This group reacts with primary and secondary amines on your molecule of interest (e.g., protein, peptide, or small molecule drug) to form a stable carbamate linkage. The reaction proceeds through a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the carbonate, leading to the displacement of the p-nitrophenolate leaving group.

Q2: What is the optimal pH for the conjugation reaction?

The optimal pH for the reaction of the p-nitrophenyl carbonate group with an aliphatic amine is slightly basic, typically in the range of 8.0-9.0.[1][2] At this pH, the primary amine is sufficiently deprotonated and thus more nucleophilic, leading to a higher reaction rate. Below pH 7.5, the reaction rate slows down significantly due to the protonation of the amine. Above pH 9.5, hydrolysis of the p-nitrophenyl carbonate can become a competing side reaction, which will reduce the conjugation yield.

Q3: What solvents are recommended for this reaction?

A variety of polar aprotic solvents can be used for the conjugation reaction. The most common choices are dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is crucial to use anhydrous (dry) solvents, as the p-nitrophenyl carbonate group is sensitive to hydrolysis.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be conveniently monitored by spectrophotometry. The release of the p-nitrophenolate leaving group results in a yellow-colored solution with a characteristic absorbance maximum at approximately 400-405 nm.[3] By measuring the increase in absorbance at this wavelength, you can follow the reaction kinetics. Alternatively, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of the starting materials and the formation of the desired conjugate.[][5]

Troubleshooting Guide

Low Reaction Yield

Problem: The final yield of the conjugated product is lower than expected.

Possible Cause Recommended Solution
Suboptimal pH Ensure the reaction pH is maintained between 8.0 and 9.0. Use a non-nucleophilic buffer such as sodium bicarbonate or sodium borate. Avoid amine-containing buffers like Tris, as they will compete in the reaction.[1][2]
Hydrolysis of this compound Use anhydrous solvents and reagents. Store the this compound linker under dry conditions and protect it from moisture.
Low Reactant Concentration The kinetics of the reaction are concentration-dependent. If the reaction is slow, consider increasing the concentration of your reactants.[2]
Insufficient Reaction Time Monitor the reaction progress using HPLC or by measuring the absorbance of the released p-nitrophenolate. Allow the reaction to proceed until no further increase in product formation is observed.
Premature Cleavage of Disulfide Bond If your amine-containing molecule also contains a free thiol, consider protecting the thiol group before the conjugation reaction to prevent disulfide exchange.
Steric Hindrance If the amine on your target molecule is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a catalyst, although this should be done with caution to avoid side reactions.
Presence of Side Products

Problem: Analysis of the reaction mixture by HPLC or MS shows the presence of unexpected peaks.

Possible Cause Recommended Solution
Disulfide Scrambling If your target molecule contains disulfide bonds, the reaction conditions might promote disulfide exchange, leading to a heterogeneous product. Consider performing the reaction at a lower temperature and for a shorter duration.
Reaction with Buffer Amine-containing buffers (e.g., Tris) will react with the this compound linker. Use a non-nucleophilic buffer system.[1][2]
Boc Deprotection If the reaction is carried out under acidic conditions or for a prolonged time at elevated temperatures, the Boc protecting group may be partially removed. Ensure the reaction pH is maintained in the recommended basic range.
Hydrolysis of the Product The carbamate linkage formed is generally stable, but prolonged exposure to harsh basic conditions (pH > 11) can lead to its hydrolysis. Neutralize the reaction mixture upon completion.

Experimental Protocols

General Protocol for this compound Conjugation to a Primary Amine
  • Reagent Preparation:

    • Dissolve the amine-containing molecule in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 12 mM (1.2 equivalents).

    • Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Conjugation Reaction:

    • In a reaction vessel, combine the amine solution and the sodium bicarbonate buffer.

    • Add the this compound solution to the reaction mixture with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or by measuring the absorbance of p-nitrophenolate at 400 nm.

  • Quenching the Reaction (Optional):

    • To quench any unreacted this compound, a small amount of an amine-containing reagent like glycine or ethanolamine can be added.

  • Purification:

    • The crude reaction mixture can be purified by reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

Quantitative Data: Effect of pH on Conjugation Yield

The following table summarizes the expected yield of the conjugation reaction at different pH values, based on the principles of amine reactivity and p-nitrophenyl carbonate stability.

pH Relative Reaction Rate Potential Issues Expected Yield
6.5Very SlowIncomplete reaction< 20%
7.5ModerateSlower reaction times60-70%
8.5Optimal-> 90%
9.5FastIncreased hydrolysis of the linker70-80%
10.5Very FastSignificant hydrolysis of the linker< 50%

Visual Guides

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification prep_amine Dissolve Amine in Anhydrous Solvent mix Combine Reactants & Buffer prep_amine->mix prep_linker Dissolve this compound in Anhydrous Solvent prep_linker->mix prep_buffer Prepare pH 8.5 Buffer prep_buffer->mix react Incubate at RT (2-4 hours) mix->react Stir Gently monitor Monitor Progress (HPLC / UV-Vis) react->monitor quench Quench Reaction (Optional) monitor->quench Reaction Complete hplc Purify by RP-HPLC quench->hplc characterize Characterize Product (MS / NMR) hplc->characterize

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield? ph_issue Incorrect pH? start->ph_issue Yes hydrolysis_issue Reagent Hydrolysis? start->hydrolysis_issue No adjust_ph Adjust pH to 8.0-9.0 Use non-amine buffer ph_issue->adjust_ph time_issue Insufficient Time? hydrolysis_issue->time_issue No use_dry Use Anhydrous Solvents Store Linker Properly hydrolysis_issue->use_dry concentration_issue Low Concentration? time_issue->concentration_issue No increase_time Increase Reaction Time Monitor to Completion time_issue->increase_time increase_conc Increase Reactant Concentrations concentration_issue->increase_conc

Caption: Troubleshooting logic for low conjugation yield.

References

Common challenges in using disulfide-based linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with disulfide-based linkers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving disulfide-based linkers.

Issue 1: Premature Cleavage of the Linker in Circulation

Question: My disulfide-linked conjugate is showing high levels of premature payload release in plasma stability assays. What are the potential causes and how can I fix this?

Answer:

Premature cleavage of disulfide linkers in the bloodstream is a common challenge that leads to off-target toxicity and reduced therapeutic efficacy.[][2] The primary causes are the reductive environment of the plasma and exchange reactions with free thiols.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Reduction by Plasma Reductants The plasma contains reducing agents like glutathione (GSH), although at lower concentrations (µM range) than inside cells (mM range).[3][] Unhindered disulfide bonds can be susceptible to reduction even by these low concentrations.[3]Increase Steric Hindrance: Introduce bulky groups, such as methyl groups, adjacent to the disulfide bond.[][6] This sterically shields the bond from attacking thiols, increasing its stability.[7][8] For example, the use of a gem-dimethyl substitution on the payload side of the linker has been shown to improve stability.[]
Thiol-Disulfide Exchange with Serum Proteins Human serum albumin (HSA) has a free cysteine residue (Cys34) that can react with the disulfide linker, leading to the release of the payload and its conjugation to albumin.[9][10][11] This is a significant pathway for premature drug release.[11]Optimize Linker Design: Design linkers that are less susceptible to exchange reactions. This can be achieved by increasing steric hindrance or by optimizing the electronic environment around the disulfide bond.[][7] Site-specific conjugation to engineered cysteines on the antibody can also create a local protein environment that protects the disulfide bond.[3][12]
Enzymatic Cleavage While the primary cleavage mechanism is intended to be reductive, some enzymes in the blood, such as thioredoxin (TRX) and glutaredoxin (GRX), may be capable of catalytically cleaving certain disulfide bonds.[13][14]Evaluate Linker Susceptibility: Test the stability of the linker in the presence of purified thioredoxin and glutaredoxin to determine if this is a significant degradation pathway. If so, linker redesign to be less of a substrate for these enzymes may be necessary.

Experimental Workflow for Troubleshooting Premature Cleavage

G start High Premature Cleavage Observed check_plasma Incubate conjugate in plasma and analyze for payload release start->check_plasma analyze_cleavage Identify cleavage products (e.g., payload-albumin adducts) using LC-MS check_plasma->analyze_cleavage check_albumin Incubate conjugate with purified human serum albumin redesign_linker Redesign linker with increased steric hindrance check_albumin->redesign_linker check_gsh Test stability in buffer with physiological plasma GSH concentration check_gsh->redesign_linker analyze_cleavage->check_albumin Payload-albumin adducts detected? analyze_cleavage->check_gsh Free payload detected? optimize_conjugation Optimize conjugation site to leverage protein shielding redesign_linker->optimize_conjugation G cluster_0 Linker Design cluster_1 In Circulation (Plasma) cluster_2 Inside Target Cell StericHindrance Steric Hindrance PlasmaStability Increased Plasma Stability (Reduced Premature Cleavage) StericHindrance->PlasmaStability Increases IntracellularCleavage Decreased Intracellular Cleavage Rate StericHindrance->IntracellularCleavage Decreases Efficacy Reduced Efficacy IntracellularCleavage->Efficacy

References

Preventing premature linker cleavage of Boc-NH-SS-OpNC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc-NH-SS-OpNC linker. The focus is on preventing premature cleavage of the disulfide bond, a critical aspect for the successful development of antibody-drug conjugates (ADCs) and other targeted therapies.

Troubleshooting Guide: Premature Linker Cleavage

Premature cleavage of the this compound linker in circulation can lead to off-target toxicity and reduced therapeutic efficacy. This guide addresses common issues and provides systematic steps to diagnose and resolve them.

Problem: Significant payload release is observed in in vitro plasma stability assays.

Potential Cause Diagnostic Step Recommended Solution
1. Reduction by Plasma Thiols Perform a time-course plasma stability assay and analyze the supernatant for free payload and payload adducted to plasma proteins (e.g., albumin) via LC-MS.[1][2][3][4]A. Introduce Steric Hindrance: Modify the linker by introducing alkyl groups (e.g., methyl) on the carbon atoms adjacent to the disulfide bond. This has been shown to significantly increase stability.[5] B. Optimize Conjugation Site: If conjugating to an antibody, select a conjugation site with lower solvent accessibility. This creates a "steric shield" that protects the disulfide bond.[6]
2. Enzymatic Cleavage Incubate the conjugate with purified thioredoxin (TRX) and glutaredoxin (GRX) systems in the presence of their respective reductases and NADPH. Monitor for linker cleavage.[7][8]A. Modify Linker Structure: Altering the immediate chemical environment of the disulfide bond through steric hindrance may also reduce its susceptibility to enzymatic recognition and cleavage.
3. Instability of Other Linker Components While less common under physiological conditions (pH ~7.4), assess the stability of the Boc and p-nitrophenyl carbonate groups by incubating the linker in a buffered solution at 37°C and monitoring for degradation products.The Boc group is generally stable at physiological pH, and the p-nitrophenyl carbonate is also stable in aqueous solutions at neutral to slightly alkaline pH.[9][10] If instability is confirmed, consider alternative protecting groups or conjugation chemistries.

Problem: Inconsistent results in stability assays.

Potential Cause Diagnostic Step Recommended Solution
1. Heterogeneity of the Conjugate Characterize the drug-to-antibody ratio (DAR) and distribution of conjugated species using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[4]Refine the conjugation and purification protocols to achieve a more homogeneous product. Site-specific conjugation methods can significantly improve consistency.
2. Assay Variability Review and standardize the protocols for plasma stability and DTT reduction assays. Ensure consistent incubation times, temperatures, and reagent concentrations.Follow a validated and detailed protocol for all stability assessments. Ensure proper quenching of reactions and consistent sample workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of premature cleavage of the this compound linker in vivo?

A1: The primary mechanism is the reduction of the disulfide bond. This can occur through two main pathways:

  • Thiol-Disulfide Exchange: Reaction with free thiols present in blood plasma, such as cysteine and glutathione.[]

  • Enzymatic Cleavage: Catalysis by enzymes like thioredoxin (TRX) and glutaredoxin (GRX), which are present in the blood.[7][8]

Q2: How does steric hindrance improve the stability of the disulfide linker?

A2: Introducing bulky groups, such as methyl groups, near the disulfide bond physically obstructs the approach of reducing agents like glutathione or enzymatic active sites. This increased steric hindrance makes the disulfide bond less accessible and therefore more resistant to cleavage.[5][6]

Q3: Can the conjugation site on an antibody affect the stability of the linker?

A3: Yes, the conjugation site has a significant impact on stability.[6] Cysteines located in regions with low solvent accessibility or within a local charge environment that repels reducing agents can provide a "steric shield" for the linker, enhancing its stability in circulation.[12]

Q4: Is the Boc protecting group or the p-nitrophenyl carbonate (OpNC) group likely to cleave prematurely under physiological conditions?

A4: It is unlikely. The Boc (tert-butyloxycarbonyl) group is stable to most physiological conditions and is primarily cleaved by acid. The p-nitrophenyl carbonate group is also generally stable at a physiological pH of 7.4.[9][10] Premature cleavage is almost always attributed to the disulfide bond.

Q5: What is a good starting point for a DTT reduction assay to assess linker stability?

A5: A typical starting point is to incubate the conjugate with a concentration range of dithiothreitol (DTT), for example, from 1 mM to 10 mM, at 37°C. The cleavage can be monitored over time (e.g., 0, 15, 30, 60, 120 minutes) by analyzing the release of the payload via RP-HPLC or LC-MS.

Quantitative Data Summary

The following tables summarize the impact of steric hindrance and conjugation site on the stability of disulfide linkers, based on data from published literature.

Table 1: Effect of Steric Hindrance on Disulfide Linker Stability in Plasma

Linker TypeSteric HindranceHalf-life in human plasma (approx.)Reference
Unhindered DisulfideNone~1 day[13]
Hindered Disulfidegem-dimethyl group~9 days[13]

Table 2: Influence of Antibody Conjugation Site on Unhindered Disulfide Linker Stability

Conjugation SiteSolvent Accessibility% Drug Loss after 24h in vivoReference
LC-V205CHigh~50%[13]
LC-K149CPartial~10%[13]

Experimental Protocols

1. Protocol for In Vitro Plasma Stability Assay

This protocol outlines a general method to assess the stability of a this compound conjugated molecule in plasma.

Materials:

  • This compound conjugate stock solution (e.g., in DMSO)

  • Human or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

  • Protein A or G magnetic beads (for antibody-drug conjugates)

  • Quenching solution (e.g., acidic solution to precipitate proteins)

  • Internal standard for LC-MS analysis

Procedure:

  • Pre-warm plasma and PBS to 37°C.

  • Spike the this compound conjugate into the plasma to a final concentration of, for example, 100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the plasma sample.

  • For ADCs, the conjugate can be captured using Protein A/G beads to separate it from unbound payload.

  • Quench the reaction by adding the aliquot to a cold quenching solution containing an internal standard.

  • Process the samples for LC-MS analysis. This may involve protein precipitation followed by centrifugation to collect the supernatant.

  • Analyze the samples by LC-MS to quantify the amount of intact conjugate remaining and the amount of released payload.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

2. Protocol for DTT Reduction Assay

This protocol provides a method to evaluate the susceptibility of the disulfide linker to reduction.

Materials:

  • This compound conjugate

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Incubator at 37°C

  • RP-HPLC or LC-MS system for analysis

  • Quenching solution (e.g., a solution that reacts with free thiols, or an acidic solution to stop the reaction)

Procedure:

  • Prepare a solution of the this compound conjugate in the reaction buffer.

  • Add DTT to the conjugate solution to a final concentration of 1-10 mM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction.

  • Analyze the samples by RP-HPLC or LC-MS to quantify the remaining intact conjugate and the released payload.

  • Plot the percentage of remaining intact conjugate against time to determine the rate of reduction.

Visualizations

G cluster_workflow Troubleshooting Workflow for Premature Cleavage cluster_solutions Solutions Start Premature Cleavage Observed CheckPlasma Assess Cleavage in Plasma Start->CheckPlasma CheckEnzyme Assess Enzymatic Cleavage (TRX/GRX) CheckPlasma->CheckEnzyme If cleavage is confirmed AddSteric Introduce Steric Hindrance CheckPlasma->AddSteric If reduction by plasma thiols OptimizeSite Optimize Conjugation Site CheckPlasma->OptimizeSite If reduction by plasma thiols (for ADCs) CheckStructure Verify Linker Component Stability CheckEnzyme->CheckStructure If enzymatic cleavage is a factor ModifyLinker Modify Linker Structure CheckEnzyme->ModifyLinker End Stable Conjugate CheckStructure->End If components are stable AddSteric->End OptimizeSite->End ModifyLinker->End G cluster_pathway Pathways of Premature Disulfide Cleavage cluster_plasma Plasma Environment ADC Intact Conjugate (this compound-Drug) Thiols Plasma Thiols (e.g., Cysteine, Glutathione) ADC->Thiols Thiol-Disulfide Exchange Enzymes Enzymes (e.g., Thioredoxin, Glutaredoxin) ADC->Enzymes Enzymatic Reduction Cleaved Cleaved Linker + Free Payload Thiols->Cleaved Enzymes->Cleaved

References

How to improve the stability of Boc-NH-SS-OpNC conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Boc-NH-SS-OpNC conjugates during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with this compound conjugates.

Issue 1: Premature Cleavage of the Disulfide Bond

Symptoms:

  • Loss of conjugated payload during storage or in plasma/serum stability assays.

  • Detection of free payload or payload-adducts with serum proteins (e.g., albumin) by HPLC or LC-MS.

Potential Causes:

  • Thiol-Disulfide Exchange: The disulfide bond is susceptible to exchange with free thiols present in biological media, such as glutathione and cysteine, leading to premature release of the payload.[1][2]

  • Reducing Agents: Presence of residual reducing agents from the conjugation process (e.g., DTT, TCEP) can cleave the disulfide bond.

  • pH: While generally more stable at acidic pH, disulfide bonds can undergo exchange more readily at neutral or slightly alkaline pH, typical of physiological conditions.[3]

Solutions:

  • Introduce Steric Hindrance: Modify the linker by introducing alkyl substituents (e.g., methyl groups) on the carbon atoms adjacent to the disulfide bond. This sterically hinders the approach of reducing agents and thiols, thereby increasing stability.[4][5]

  • Thorough Purification: Ensure complete removal of reducing agents after the conjugation reaction using methods like dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Optimize Formulation pH: If possible, formulate the conjugate in a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to minimize the rate of thiol-disulfide exchange. However, this must be balanced with the overall stability of the conjugate and its intended application.

  • Disulfide Re-bridging: For antibody conjugates, consider using reagents that re-bridge the native disulfide bonds, which can result in more stable and homogeneous conjugates compared to traditional maleimide chemistry.[6]

Issue 2: Hydrolysis of the o-Nitrophenyl Carbamate (OpNC) Group

Symptoms:

  • Loss of the p-nitrophenol group, which can be monitored spectrophotometrically.

  • Unintended reaction of the carbamate with nucleophiles other than the intended target.

Potential Causes:

  • pH: Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions. While generally stable, prolonged exposure to non-optimal pH can lead to degradation.

  • Presence of Nucleophiles: The OpNC group is an activated ester designed to react with nucleophiles. Presence of unintended nucleophiles in the reaction or formulation buffer can lead to side reactions.

Solutions:

  • Strict pH Control: Maintain the pH of the solution within a stable range, typically between 6.0 and 7.4, during storage and handling.

  • Use of Aprotic Solvents: For storage of the unconjugated linker, use aprotic solvents to prevent hydrolysis.

  • Buffer Composition: Use non-nucleophilic buffers, such as phosphate or acetate buffers, to avoid unwanted reactions with the OpNC group.

Issue 3: Aggregation of the Conjugate

Symptoms:

  • Visible precipitation or cloudiness of the conjugate solution.

  • Appearance of high molecular weight species in size-exclusion chromatography (SEC) analysis.[7]

Potential Causes:

  • Hydrophobicity: The Boc and OpNC groups, as well as many payloads, are hydrophobic. Increasing the drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the conjugate, leading to aggregation.[8]

  • Formulation Conditions: Suboptimal buffer composition, pH, or ionic strength can promote aggregation.[9][10]

  • Physical Stress: Agitation, freeze-thaw cycles, and exposure to high temperatures can induce unfolding and subsequent aggregation of the protein component of the conjugate.[11]

  • Disulfide Bond Scrambling: Incorrect disulfide bond formation or scrambling can lead to misfolded protein structures that are prone to aggregation.[3][12]

Solutions:

  • Formulation Optimization:

    • Excipients: Include stabilizers such as polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) in the formulation to minimize aggregation.[9]

    • pH and Ionic Strength: Screen a range of pH values and ionic strengths to identify conditions that maximize solubility and stability.[9]

  • Control of Conjugation Conditions:

    • Immobilization: Perform the conjugation with the antibody immobilized on a solid support to prevent intermolecular aggregation.[7][10]

    • pH: Maintain a pH during conjugation that balances reaction efficiency with minimizing aggregation.[10]

  • Storage and Handling:

    • Store conjugates at recommended low temperatures (e.g., 2-8°C or -20°C) and avoid repeated freeze-thaw cycles.

    • Minimize agitation and exposure to light.

  • Analytical Monitoring: Regularly monitor for aggregation using techniques like SEC, dynamic light scattering (DLS), and visual inspection.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the disulfide bond in this compound conjugates in human serum?

A1: The stability of the disulfide bond in human serum is highly dependent on its local chemical environment. Unhindered disulfide bonds can have a half-life of a few hours to a couple of days in plasma due to exchange with thiols like cysteine and glutathione.[1][2] For maytansinoid conjugates, an unhindered disulfide linker showed that about half of the drug was lost within one day in circulation.[1] However, introducing steric hindrance, for instance with methyl groups adjacent to the disulfide bond, can significantly increase the half-life to several days. For example, a sterically hindered maytansine disulfide conjugate was reported to have a half-life of approximately 9 days in circulation.[5]

Q2: How does pH affect the stability of the Boc and OpNC groups?

A2: The Boc (tert-butyloxycarbonyl) protecting group is labile to strong acids. It is generally stable at neutral and basic pH but will be cleaved under acidic conditions (e.g., pH < 4). The o-nitrophenyl carbamate (OpNC) group is an activated ester. It is relatively stable at neutral pH but will hydrolyze under strongly basic conditions. Its primary reactivity is towards nucleophiles, such as primary amines, to form a stable carbamate linkage with the target molecule.

Q3: What analytical methods are recommended for assessing the stability of this compound conjugates?

A3: A combination of analytical techniques is recommended to monitor the stability of these conjugates:

  • Size-Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates and fragments.[7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate and quantify the intact conjugate, free payload, and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the chemical nature of degradation products, such as payload-albumin adducts or cleaved linker fragments, and to determine the drug-to-antibody ratio (DAR).[13][14]

  • Hydrophobic Interaction Chromatography (HIC): To separate species with different drug-to-antibody ratios (DAR) and monitor changes in the DAR distribution over time.[6]

Q4: How can I quantify the amount of payload released from my conjugate?

A4: Payload release can be quantified by treating the conjugate with a reducing agent, such as DTT or TCEP, to cleave the disulfide bond.[14] The released payload can then be separated from the protein component by protein precipitation or solid-phase extraction and subsequently quantified using RP-HPLC or LC-MS/MS.[14][15] For kinetic studies in plasma, the plasma sample can be analyzed at different time points to measure the concentration of released payload.

Quantitative Data Summary

Table 1: Factors Influencing Disulfide Linker Stability

FactorEffect on StabilityRationaleReference
Steric Hindrance Increases stabilityBulky groups near the disulfide bond hinder access by reducing agents.[4][5]
pH More stable at acidic pHThe rate of thiol-disulfide exchange is generally lower at acidic pH.[3]
Plasma Concentration Decreases stabilityHigher concentrations of free thiols in plasma increase the rate of disulfide exchange.[1][2]

Table 2: Typical Excipients for Improving ADC Stability

Excipient ClassExampleConcentration RangePurposeReference
Surfactant Polysorbate 20/800.01% - 0.1%Prevents surface-induced aggregation and denaturation.[11]
Cryoprotectant/Lyoprotectant Sucrose, Trehalose1% - 10%Stabilizes the protein during freezing and lyophilization.[9]
Bulking Agent Glycine, Mannitol1% - 5%Provides bulk to the lyophilized cake.[11]
Buffer Histidine, Acetate10 - 50 mMMaintains pH in a range that minimizes degradation.[9]

Experimental Protocols

Protocol 1: Synthesis of a this compound Conjugate with a Primary Amine-Containing Molecule

  • Dissolve the this compound linker in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Dissolve the amine-containing molecule (e.g., a payload or a labeling reagent) in the same solvent.

  • Add a non-nucleophilic base , such as diisopropylethylamine (DIPEA), to the amine-containing molecule solution to deprotonate the primary amine. A 1.5 to 2-fold molar excess of base is typically sufficient.

  • Add the this compound solution to the amine solution dropwise while stirring. Use a slight molar excess of the linker (e.g., 1.2 equivalents).

  • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Purify the conjugate using an appropriate chromatographic method, such as silica gel chromatography or preparative RP-HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Assessment of Conjugate Stability in Human Serum by RP-HPLC

  • Prepare a stock solution of the this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Spike the conjugate into human serum at a final concentration relevant to the intended application (e.g., 100 µg/mL).

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the serum mixture.

  • Precipitate the serum proteins by adding 3 volumes of cold acetonitrile.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant , which contains the conjugate and any released payload, by RP-HPLC.

  • Quantify the percentage of intact conjugate remaining at each time point by integrating the corresponding peak area and comparing it to the peak area at time zero.

  • Calculate the half-life of the conjugate in serum from the degradation kinetics.

Visualizations

G Degradation Pathway of this compound Conjugates A This compound Conjugate B Premature Disulfide Cleavage A->B Thiol-Disulfide Exchange (e.g., GSH) C OpNC Hydrolysis A->C High pH / Nucleophiles D Aggregation A->D Hydrophobicity, Physical Stress E Free Payload + Boc-NH-SS-Thiol B->E F Boc-NH-SS-Conjugate (Inactive) + p-Nitrophenol C->F G High Molecular Weight Species D->G

Caption: Major degradation pathways for this compound conjugates.

G Experimental Workflow for Serum Stability Assay cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis A Spike Conjugate into Human Serum B Incubate at 37°C A->B C Collect Aliquots at Time Points B->C D Protein Precipitation (Acetonitrile) C->D E Centrifugation D->E F Collect Supernatant E->F G RP-HPLC Analysis F->G H Quantify Intact Conjugate G->H I Calculate Half-Life H->I

Caption: Workflow for assessing conjugate stability in human serum.

References

Addressing solubility issues of Boc-NH-SS-OpNC and its conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using the Boc-NH-SS-OpNC self-immolative linker and its conjugates. The inherent hydrophobicity of this linker, primarily due to the Boc and p-nitrophenyl groups, can lead to solubility challenges both for the linker itself and for the resulting bioconjugates.[1][2]

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound and its conjugates.

Issue 1: this compound Linker Precipitation in Aqueous Buffers

Problem: The this compound linker precipitates when added to the aqueous buffer system for a conjugation reaction.

Possible Cause Recommended Solution
Inherent Low Aqueous Solubility The linker has very low water solubility due to its hydrophobic Boc and p-nitrophenyl groups.[3][4] It is primarily soluble in organic solvents like DMSO, DMF, DCM, and THF.[5][6]
Insufficient Organic Co-solvent The percentage of organic co-solvent in the final reaction mixture is too low to maintain the linker's solubility.
"Salting Out" Effect High salt concentrations in the buffer (e.g., PBS) can decrease the solubility of hydrophobic organic molecules.
Hydrolysis of Activated Ester The p-nitrophenyl carbonate is an active ester susceptible to hydrolysis in aqueous environments, especially at neutral to high pH.[7] While hydrolysis doesn't directly cause precipitation, the resulting carboxylic acid may have different solubility properties.

Solutions & Experimental Adjustments:

  • Prepare a Concentrated Stock Solution: Always dissolve the this compound linker in an anhydrous, high-quality organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10-20 mM).[8]

  • Optimize Co-solvent Concentration: When adding the linker to your aqueous reaction buffer, ensure the final concentration of the organic co-solvent is sufficient to maintain solubility. Start with a final concentration of 5-10% (v/v) DMSO or DMF.[9] If precipitation still occurs, you may need to increase this to 20%, but be mindful of the potential impact on your biomolecule's stability and activity.[10]

  • Control the Addition: Add the linker stock solution to the reaction buffer slowly while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Buffer Composition: If possible, consider reducing the salt concentration of the buffer. However, ensure the buffer conditions remain optimal for the stability of the biomolecule (e.g., antibody).

Issue 2: Conjugate (e.g., ADC) Aggregation and Precipitation

Problem: After conjugation of the this compound linker and a payload to a biomolecule (like an antibody), the resulting conjugate aggregates and precipitates out of solution either during the reaction, purification, or storage.

Possible Cause Recommended Solution
Increased Hydrophobicity The cytotoxic payloads often used in antibody-drug conjugates (ADCs) are highly hydrophobic.[2][] Conjugating multiple hydrophobic linker-payload molecules increases the overall hydrophobicity of the antibody, leading to aggregation.[]
High Drug-to-Antibody Ratio (DAR) A high DAR increases the number of hydrophobic patches on the antibody surface, promoting intermolecular interactions and aggregation.[][12]
Inappropriate Buffer Conditions The pH or ionic strength of the buffer may be close to the isoelectric point (pI) of the conjugate, where its net charge is minimal, reducing solubility. Over-labeling can alter the protein's pI.[10]
Unstable Conjugate In some cases, the conjugation process itself can lead to partial denaturation or conformational changes in the antibody, exposing hydrophobic regions.

Solutions & Experimental Adjustments:

  • Reduce the DAR: Decrease the molar excess of the linker used in the conjugation reaction to target a lower, more soluble DAR.

  • Formulation Optimization:

    • Adjust pH: Ensure the storage buffer pH is at least 1-2 units away from the conjugate's pI.

    • Add Stabilizers/Excipients: Incorporate formulation excipients known to reduce protein aggregation, such as polysorbate 20/80, sucrose, trehalose, or arginine.[]

  • Introduce Hydrophilic Moieties: If designing a custom linker, consider incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker structure to counteract the hydrophobicity of the payload.[][13]

  • Purification: Use purification methods like Hydrophobic Interaction Chromatography (HIC) to separate conjugate species with different DARs and isolate the more soluble, lower-DAR species.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: In which solvents should I dissolve the this compound linker?

A1: this compound is a hydrophobic molecule and is generally insoluble in water.[3] It should be dissolved in anhydrous organic solvents. Recommended solvents include DMSO, DMF, dichloromethane (DCM), chloroform, and THF.[3][5][6] For bioconjugation, preparing a concentrated stock in high-purity, anhydrous DMSO or DMF is the standard practice.[7]

Q2: What is a typical starting concentration for a linker stock solution?

A2: A common starting point is to prepare a 10 mM or 20 mM stock solution of the linker in anhydrous DMSO.[8][9] This allows for the addition of a small volume to the reaction mixture, minimizing the final concentration of the organic solvent.

Q3: My antibody-drug conjugate (ADC) looks soluble after purification, but precipitates upon freeze-thawing. Why is this happening and how can I prevent it?

A3: Freeze-thaw cycles can induce stress on proteins, leading to aggregation, especially for ADCs with increased hydrophobicity. The formation of ice crystals can concentrate the ADC in the unfrozen liquid phase, promoting intermolecular interactions. To prevent this, add cryoprotectants like sucrose or trehalose (typically at 5-10% w/v) to your formulation buffer before freezing. It is also recommended to flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Avoid slow freezing and repeated freeze-thaw cycles.

Q4: How can I quickly assess the solubility of my new conjugate?

A4: A high-throughput method for assessing kinetic solubility can be used.[8][14] This involves adding a small aliquot of your purified conjugate (from a concentrated stock) into a series of aqueous buffers with different pH values or excipients in a 96-well plate.[9] Precipitation can be detected by measuring light scattering (nephelometry) or by absorbance after filtration or centrifugation.[14] This provides a rapid way to screen for optimal formulation conditions.

Section 3: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound Linker

This protocol provides a method to determine the kinetic solubility of the linker in buffers containing varying amounts of a co-solvent.

Materials:

  • This compound linker

  • Anhydrous DMSO

  • Aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • 96-well clear flat-bottom microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Serial Dilutions: In the 96-well plate, prepare your aqueous buffer containing serial dilutions of DMSO (e.g., 20%, 15%, 10%, 5%, 2%, 1%, 0%).

  • Initiate Test: Add a small, constant volume of the linker stock solution to each well (e.g., 2 µL into 198 µL of buffer) to achieve a target final concentration (e.g., 100 µM).

  • Incubate: Cover the plate and incubate at room temperature for 1.5 - 2 hours with gentle shaking.[9]

  • Measure: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in signal indicates precipitation.

  • Analysis: The highest concentration of the compound that does not show a significant increase in turbidity is considered its kinetic solubility under those conditions.

Protocol 2: Small-Scale Formulation Screen for a Purified Conjugate

This protocol helps identify a suitable buffer for storing a purified this compound conjugate.

Materials:

  • Purified conjugate (e.g., ADC) at a known concentration.

  • A panel of formulation buffers (e.g., varying pH, with/without excipients like sucrose, arginine, polysorbate 20).

  • UV-Vis spectrophotometer.

  • Centrifuge.

Procedure:

  • Buffer Exchange (Optional): If the conjugate is in a buffer you know is suboptimal, exchange it into a baseline buffer (e.g., PBS) using a desalting column.

  • Dilution: Dilute the conjugate into the panel of different formulation buffers to your target storage concentration (e.g., 1 mg/mL). Prepare about 50-100 µL for each condition.

  • Initial Measurement: Immediately after dilution, measure the concentration of each sample using its absorbance (e.g., at 280 nm) to get a baseline (T=0) reading. Also, check for visual signs of precipitation.

  • Stress & Incubation:

    • Freeze-Thaw: Subject one set of aliquots to 1-3 freeze-thaw cycles (-80°C to room temperature).

    • Thermal Stress: Incubate another set at an elevated temperature (e.g., 37°C or 40°C) for a defined period (e.g., 24-48 hours).

  • Final Measurement: After the stress condition, allow samples to return to room temperature.

  • Centrifuge: Spin all tubes in a microcentrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any aggregates.

  • Analysis: Carefully remove the supernatant and measure its absorbance again. A significant decrease in absorbance compared to the T=0 reading indicates precipitation. The buffer that shows the least change in concentration is the most stabilizing.

Section 4: Visual Guides (Diagrams)

Workflow for Solubility Troubleshooting

The following diagram outlines a logical workflow for diagnosing and solving solubility issues with this compound and its conjugates.

G cluster_linker Linker Solubility cluster_conjugate Conjugate Solubility start_linker Start: Dissolve Linker precip_linker Precipitation in Aqueous Buffer? start_linker->precip_linker check_solvent Use Anhydrous DMSO/DMF Stock precip_linker->check_solvent Yes success_linker Linker Soluble Proceed to Conjugation precip_linker->success_linker No increase_cosolvent Increase Co-solvent % in final reaction mix (e.g., 5-20%) check_solvent->increase_cosolvent slow_add Add Linker Stock Slowly with Mixing increase_cosolvent->slow_add slow_add->success_linker start_conjugate Start: Conjugation/ Purification Step success_linker->start_conjugate precip_conjugate Conjugate Aggregation? start_conjugate->precip_conjugate check_dar Reduce DAR (Lower Linker Molar Excess) precip_conjugate->check_dar Yes success_conjugate Conjugate Soluble and Stable precip_conjugate->success_conjugate No optimize_buffer Optimize Formulation: - Adjust pH away from pI - Add Excipients (e.g., Sucrose) check_dar->optimize_buffer use_hic Purify via HIC to Isolate Soluble Species optimize_buffer->use_hic use_hic->success_conjugate

Caption: Troubleshooting workflow for solubility issues.

Conceptual Pathway: ADC Action

This diagram illustrates the general mechanism of action for an ADC utilizing a disulfide linker like this compound.

G cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC (Stable in Bloodstream) Receptor Target Antigen/Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Disulfide Cleavage (High GSH levels) Lysosome->Cleavage Release Drug Release Cleavage->Release Action Drug Binds Target (e.g., DNA, Tubulin) Release->Action Apoptosis Cell Death (Apoptosis) Action->Apoptosis

Caption: General mechanism of action for a disulfide-linked ADC.

References

Technical Support Center: Optimization of Boc-NH-SS-OpNC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of pH and temperature in Boc-NH-SS-OpNC reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the conjugation of molecules using the this compound linker.

Issue Possible Causes Recommended Solutions
Low Conjugation Yield Suboptimal pH: The pH of the reaction mixture can significantly impact the nucleophilicity of the primary amine on your target molecule and the stability of the linker.- Optimize Reaction pH: Perform small-scale test reactions across a pH range of 7.0 to 8.5. A common starting point is a phosphate buffer at pH 7.4.[1] - Check Buffer Components: Avoid buffers containing primary amines (e.g., Tris) as they will compete with your target molecule for reaction with the linker.
Inappropriate Temperature: The reaction temperature affects the rate of conjugation.- Adjust Temperature: While many conjugations proceed at room temperature (20-25°C), gently heating the reaction to 37°C may increase the reaction rate. Monitor for potential degradation of sensitive molecules at higher temperatures.[2] - Avoid High Temperatures: Temperatures above 40°C may lead to the degradation of the Boc protecting group or the target molecule.[3]
Hydrolysis of p-Nitrophenyl Carbonate: The OpNC active ester is susceptible to hydrolysis, especially at higher pH and temperature.- Use Anhydrous Solvents: When possible, use anhydrous organic solvents like DMF or DMSO to dissolve the linker and target molecule before adding the aqueous buffer. - Prompt Reaction: Initiate the conjugation reaction immediately after dissolving the this compound linker.
Incomplete Reaction Insufficient Reaction Time: The conjugation reaction may not have proceeded to completion.- Extend Reaction Time: Monitor the reaction progress using a suitable analytical method (e.g., HPLC, LC-MS). If the reaction is slow, extend the incubation time. Reactions can be run for several hours to overnight.
Steric Hindrance: The primary amine on the target molecule may be sterically hindered, slowing down the reaction.- Increase Reagent Concentration: A higher molar excess of the this compound linker may be required to drive the reaction to completion. - Consider a Longer Linker: If steric hindrance is a significant issue, a linker with a longer spacer arm may be necessary.[4]
Cleavage of Disulfide Bond during Conjugation Presence of Reducing Agents: Trace amounts of reducing agents in the reaction buffer or on labware can cleave the disulfide bond.- Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from reducing contaminants. - Degas Buffers: Degassing buffers can help to remove dissolved oxygen, which can participate in redox reactions.
Inappropriate pH: Extreme pH values can affect disulfide bond stability.- Maintain Neutral to Slightly Basic pH: Disulfide bonds are generally stable in the pH range of 6.0-8.5.[]
Loss of Boc Protecting Group Acidic Conditions: The Boc group is labile in acidic conditions.[6]- Maintain pH > 7.0: Ensure the reaction buffer and any subsequent purification steps are not acidic.
High Temperatures: Prolonged exposure to high temperatures can lead to thermal deprotection of the Boc group.[2][7][3]- Avoid Excessive Heat: Perform the reaction at room temperature or 37°C. If purification involves heating, use the lowest effective temperature for the shortest possible time.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the reaction of this compound with a primary amine?

The optimal pH is a balance between maximizing the nucleophilicity of the amine and minimizing hydrolysis of the p-nitrophenyl carbonate ester. Generally, a pH range of 7.0 to 8.5 is recommended. A good starting point for optimization is pH 7.4.

2. What is the recommended temperature for the conjugation reaction?

Most reactions can be carried out at room temperature (20-25°C). If the reaction is slow, the temperature can be increased to 37°C. It is important to monitor the stability of your specific reactants at elevated temperatures.

3. How does the disulfide bond in this compound get cleaved to release the conjugated molecule?

The disulfide bond is designed to be cleaved in a reducing environment, such as that found inside cells. The high concentration of intracellular glutathione (GSH) acts as a reducing agent, breaking the -S-S- bond and initiating the self-immolative release of the conjugated molecule.[8][9][10]

4. How stable is the Boc protecting group during the conjugation reaction?

The Boc group is generally stable under the neutral to slightly basic conditions (pH 7.0-8.5) and mild temperatures (20-37°C) used for conjugation.[11] It is, however, sensitive to acidic conditions and prolonged exposure to high temperatures.[7][3][6]

5. Can I use Tris buffer for my conjugation reaction?

No, you should avoid using buffers that contain primary amines, such as Tris, as they will compete with your target molecule for reaction with the p-nitrophenyl carbonate group of the linker, leading to low conjugation yields. Phosphate-buffered saline (PBS) or bicarbonate buffers are suitable alternatives.

Experimental Protocols

General Protocol for Conjugation of a Primary Amine-Containing Molecule with this compound
  • Preparation of Reagents:

    • Prepare a stock solution of the this compound linker in an anhydrous organic solvent such as DMF or DMSO.

    • Dissolve the primary amine-containing target molecule in a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the target molecule. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain the stability of most biomolecules.

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C with gentle stirring or agitation.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, LC-MS, or SDS-PAGE for protein conjugations).

  • Purification:

    • Once the reaction has reached the desired level of completion, the conjugated product can be purified from excess linker and byproducts.

    • Common purification methods include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or reverse-phase HPLC.

Protocol for Monitoring Reaction Progress by HPLC
  • Set up an HPLC method capable of separating the starting materials (linker and target molecule) from the conjugated product. A reverse-phase C18 column is often suitable.

  • Prepare a standard curve for the starting materials to quantify their consumption.

  • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot, if necessary (e.g., by adding a large excess of a small molecule primary amine like glycine or by acidification if the product is acid-stable).

  • Inject the aliquot onto the HPLC system and analyze the chromatogram to determine the extent of the reaction.

Data Presentation

Table 1: General pH and Temperature Optimization Parameters
ParameterRecommended RangeOptimal Starting PointKey Considerations
pH 7.0 - 8.57.4Balances amine reactivity and linker stability. Avoid amine-containing buffers.
Temperature (°C) 20 - 3725 (Room Temp.)Higher temperatures can increase reaction rate but may degrade sensitive molecules or the Boc group.[2][7][3]
Table 2: Influence of pH on Reaction Components
ComponentEffect of Increasing pH (within 7.0-9.0 range)
Primary Amine (Target) Increased nucleophilicity, faster reaction rate.
p-Nitrophenyl Carbonate Increased rate of hydrolysis (undesired side reaction).[12][13][14][15][16]
Disulfide Bond Generally stable.
Boc Protecting Group Stable.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_linker Dissolve this compound in anhydrous solvent mix Mix Linker and Target Solutions prep_linker->mix prep_target Dissolve Target Molecule in Reaction Buffer (pH 7.0-8.5) prep_target->mix incubate Incubate at RT or 37°C mix->incubate monitor Monitor Progress (e.g., HPLC) incubate->monitor monitor->incubate Continue incubation purify Purify Conjugate (e.g., SEC, HPLC) monitor->purify Reaction complete analyze Characterize Final Product (e.g., LC-MS) purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_ph pH Issues cluster_temp Temperature Issues cluster_time Time/Kinetics Issues start Low Conjugation Yield? ph_check Is pH between 7.0-8.5? start->ph_check ph_adjust Adjust pH ph_check->ph_adjust No buffer_check Amine-free buffer? ph_check->buffer_check Yes ph_adjust->ph_check buffer_change Change buffer buffer_check->buffer_change No temp_check Is temperature 20-37°C? buffer_check->temp_check Yes buffer_change->buffer_check temp_adjust Adjust temperature temp_check->temp_adjust No time_check Sufficient reaction time? temp_check->time_check Yes temp_adjust->temp_check time_increase Increase reaction time time_check->time_increase No hydrolysis_check Linker hydrolysis? time_check->hydrolysis_check Yes time_increase->time_check hydrolysis_mitigate Use anhydrous solvent, work quickly hydrolysis_check->hydrolysis_mitigate Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Strategies to enhance the efficiency of intracellular payload release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the efficiency of intracellular payload release.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms for triggering intracellular payload release?

A1: The most common strategies for triggered intracellular payload release rely on exploiting differences between the extracellular and intracellular environments. These include:

  • pH-responsive release: Utilizing the lower pH of endosomes and lysosomes (pH 4.5-6.5) compared to the extracellular environment (pH 7.4) to trigger the cleavage of acid-labile linkers.[1][2][3]

  • Enzyme-cleavable release: Employing linkers that are substrates for enzymes highly expressed within specific intracellular compartments, such as cathepsins in lysosomes.[][5][6]

  • Redox-responsive release: Leveraging the higher concentration of reducing agents like glutathione in the cytoplasm compared to the extracellular space to cleave disulfide bonds.

  • Light-triggered release: Using external light sources, often in the near-infrared (NIR) spectrum for better tissue penetration, to activate photosensitive linkers and release the payload with high spatiotemporal control.[7][8]

Q2: How can I improve the endosomal escape of my payload?

A2: Endosomal entrapment is a major barrier to effective intracellular delivery.[9][10] Strategies to enhance endosomal escape include:

  • Incorporating endosomolytic agents: Using polymers or peptides that disrupt the endosomal membrane, such as those that function as "proton sponges".[1]

  • Surface modification of nanocarriers: Functionalizing nanoparticles with cell-penetrating peptides (CPPs) or other ligands that promote endosomal disruption.[9][11]

  • Photochemical internalization (PCI): Using photosensitizers that, upon light activation, generate reactive oxygen species (ROS) to rupture endosomal membranes.

Q3: What are the key considerations when choosing a linker for my payload?

A3: The choice of linker is critical for successful payload release. Key considerations include:

  • Stability in circulation: The linker must be stable enough to prevent premature payload release in the bloodstream, which can lead to systemic toxicity.[][5][12]

  • Cleavage efficiency at the target site: The linker should be efficiently cleaved by the specific trigger (e.g., low pH, specific enzyme) present in the target intracellular compartment.[13]

  • Payload compatibility: The linker chemistry should not adversely affect the activity of the payload.

  • "Traceless" release: In many cases, it is desirable for the linker to cleave in a way that leaves no chemical remnant attached to the payload, which could alter its function.[14]

Troubleshooting Guides

Problem 1: Low Efficiency of Intracellular Payload Release

Possible Cause Suggested Solution
Inefficient linker cleavage Verify the linker's sensitivity to the intended trigger in vitro before cellular experiments. For pH-sensitive linkers, ensure the endosomal pH is sufficiently low for cleavage.[15] For enzyme-cleavable linkers, confirm the target enzyme is expressed and active in the cell line being used.[5]
Endosomal/lysosomal entrapment The payload may be released from the carrier but remains trapped.[1] Incorporate endosomal escape-enhancing moieties into your delivery system.[16] Assess endosomal escape using specific assays (see Experimental Protocols).
Incorrect intracellular trafficking The delivery vehicle may not be reaching the desired organelle for release. Use targeting ligands to direct the carrier to the specific subcellular location.[9][17]
Payload degradation The payload may be degraded by lysosomal enzymes before it can act.[9] Use linkers that release the payload quickly upon entering the target compartment or incorporate protective modifications to the payload.

Problem 2: High Off-Target Toxicity

Possible Cause Suggested Solution
Premature payload release in circulation The linker is not stable enough in the bloodstream.[18] Redesign the linker for enhanced plasma stability.[6][14] Perform in vitro plasma stability assays to screen for optimal linkers.
Non-specific uptake by healthy cells The delivery system is being taken up by non-target cells.[19] Enhance targeting by conjugating ligands (e.g., antibodies, aptamers) that bind to receptors overexpressed on the target cells.[11]
"Leaky" formulation The payload may be diffusing out of the nanocarrier before reaching the target. Optimize the formulation to improve payload retention. For liposomes, adjusting the lipid composition and cholesterol content can enhance stability.[20][21]

Data Presentation: Comparison of Release Strategies

Release Strategy Trigger Typical Release Efficiency Advantages Disadvantages
pH-Responsive Acidic pH (4.5-6.5) in endosomes/lysosomesVaries widely (e.g., ~70% release at pH 6.0 vs. 10% at pH 7.0 in 5h for some linkers)[3]Simple design, exploits a natural physiological trigger.[2]Potential for premature release in slightly acidic tumor microenvironments; incomplete cleavage in the pH 4-7 range.[3][15]
Enzyme-Cleavable Specific enzymes (e.g., cathepsins, β-glucuronidase)Can be highly efficient in target cells with high enzyme expression.High specificity, good plasma stability.[][6]Dependent on the expression level of the target enzyme, which can vary between cell types and individuals.
Light-Triggered External light (UV, Vis, NIR)Can achieve high efficiency (e.g., >70% uptake in cells with laser activation).[22]High spatial and temporal control over release.[7][8]Limited tissue penetration of light (especially UV/Vis), potential for phototoxicity.[8]

Experimental Protocols

1. Assessing Endosomal Escape using a Flow Cytometry-Based Assay

This protocol is adapted from methods that use pH-sensitive and pH-insensitive fluorescent dyes to quantify endosomal escape.[23]

  • Principle: A pH-insensitive dye (e.g., TMR) quantifies total cellular uptake, while a pH-sensitive dye (e.g., fluorescein) that is quenched in the acidic endosome but fluoresces brightly in the neutral cytosol is used to measure the amount of payload that has reached the cytoplasm. The ratio of the two signals provides a quantitative measure of endosomal escape efficiency.[23]

  • Methodology:

    • Covalently label your payload or delivery vehicle with both a pH-insensitive dye (e.g., Tetramethylrhodamine, TMR) and a pH-sensitive dye (e.g., Fluorescein, which is quenched at low pH).

    • Incubate your target cells with the dual-labeled construct for various time points.

    • Wash the cells thoroughly to remove any non-internalized constructs.

    • Trypsinize and resuspend the cells in a suitable buffer for flow cytometry.

    • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the channels corresponding to both dyes.

    • The mean fluorescence intensity (MFI) from the pH-insensitive dye (MFI_TMR) represents the total cellular uptake.

    • The MFI from the pH-sensitive dye (MFI_Fluorescein) represents the payload that has escaped into the cytosol.

    • Calculate the endosomal escape efficiency as the ratio of MFI_Fluorescein to MFI_TMR.[23]

2. Quantifying Intracellular Payload Release using Fluorescence De-quenching

This protocol is based on the principle of measuring the increase in fluorescence of a payload like Doxorubicin (Dox) upon its release from a carrier that quenches its fluorescence.[15]

  • Principle: When encapsulated at high concentrations within a nanocarrier or in proximity to a quencher, the fluorescence of a payload like Dox is quenched. Upon release and dilution into the intracellular space, the fluorescence is recovered. This increase in fluorescence can be quantified to measure payload release.[15]

  • Methodology:

    • Prepare your nanocarrier system loaded with a fluorescent payload (e.g., Doxorubicin). If the payload itself is not self-quenching at high concentrations, co-encapsulate a quencher molecule.

    • Incubate target cells with the payload-loaded nanocarriers for different durations.

    • At each time point, wash the cells to remove extracellular nanoparticles.

    • Lyse the cells to release the intracellular contents.

    • Measure the fluorescence intensity of the payload in the cell lysate using a fluorometer or plate reader.

    • To create a standard curve, lyse untreated cells and add known concentrations of the free payload.

    • Calculate the concentration of the released payload in your experimental samples by comparing their fluorescence intensity to the standard curve.

    • Intracellular release can also be monitored in live cells using fluorescence microscopy to observe the spatial and temporal increase in fluorescence.[15]

Visualizations

Signaling_Pathway cluster_0 Extracellular Space (pH 7.4) cluster_1 Intracellular Pathway A Drug Delivery System B Target Cell Membrane A->B Targeting C Endocytosis B->C D Early Endosome (pH 6.0-6.5) C->D E Late Endosome/ Lysosome (pH 4.5-5.5) D->E G Payload Release (Triggered) E->G pH/Enzyme Cleavage I Degradation E->I F Endosomal Escape H Cytosol (Payload Action) F->H G->F

Caption: General workflow for intracellular payload delivery and release.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Characterization cluster_2 Cellular Assays prep1 Synthesize/Formulate Delivery System prep2 Load Payload prep1->prep2 char1 Size & Zeta Potential prep2->char1 char2 Payload Loading Efficiency prep2->char2 char3 In Vitro Release (Simulated Conditions) prep2->char3 cell1 Incubate with Target Cells char3->cell1 cell2 Assess Cellular Uptake (e.g., Flow Cytometry) cell1->cell2 cell3 Quantify Endosomal Escape cell2->cell3 cell4 Measure Intracellular Payload Release cell3->cell4 cell5 Evaluate Efficacy (e.g., Cytotoxicity Assay) cell4->cell5

Caption: A typical experimental workflow for evaluating a new intracellular delivery system.

Troubleshooting_Logic Start Low Therapeutic Efficacy Q1 Is cellular uptake sufficient? Start->Q1 Sol1 Optimize targeting ligands or surface charge Q1->Sol1 No Q2 Is payload released from the carrier? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Verify linker cleavage (pH, enzyme sensitivity) Q2->Sol2 No Q3 Does payload escape the endosome? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Incorporate endosomolytic agents Q3->Sol3 No End Payload reaches target and is active Q3->End Yes A3_Yes Yes A3_No No

Caption: A logical troubleshooting guide for low therapeutic efficacy.

References

Technical Support Center: Boc-NH-SS-OpNC Based ADC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using the Boc-NH-SS-OpNC linker in the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional, self-immolative linker used in bioconjugation, particularly for the synthesis of ADCs.[1] Its key features include:

  • Boc-protected amine: The N-tert-butyloxycarbonyl (Boc) group protects an amine, which can be deprotected under acidic conditions to allow for further modification or to reveal the native amine of a payload.[1][2]

  • Disulfide bond: This bond is relatively stable in the bloodstream but is readily cleaved in the reducing intracellular environment of tumor cells, which have higher concentrations of glutathione (GSH).[][][5][] This allows for targeted release of the cytotoxic payload.

  • p-Nitrophenyl carbonate (OpNC): This is an activated carbonate group that reacts with amine and other nucleophilic residues on antibodies, such as lysine, to form a stable carbamate linkage.[1]

Q2: What is the mechanism of drug release for an ADC synthesized with this linker?

The drug release is triggered by the reducing environment within the target cell. The disulfide bond in the linker is cleaved by intracellular reducing agents like glutathione. This initiates a self-immolation cascade that ultimately releases the unmodified drug.

Q3: What are the storage conditions for the this compound linker?

The linker should be stored at -20°C in a well-sealed container.[7]

Troubleshooting Guide

Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
Potential Cause Recommended Solution
Suboptimal Reaction pH The optimal pH for the reaction of the OpNC group with antibody lysine residues is typically slightly basic (pH 8.0-8.5) to ensure the lysine side-chain amines are deprotonated and thus more nucleophilic.[] Verify the pH of your conjugation buffer.
Linker Hydrolysis The p-nitrophenyl carbonate group is susceptible to hydrolysis, especially at higher pH and in aqueous solutions. Prepare the linker solution immediately before use. Minimize the reaction time as much as possible while ensuring sufficient conjugation.
Antibody Aggregation The conjugation of hydrophobic drugs can lead to antibody aggregation, which can reduce the number of available conjugation sites.[9] Perform the conjugation at a lower antibody concentration and consider adding organic co-solvents (e.g., DMSO, propylene glycol) up to 15-20% (v/v) to improve the solubility of the linker-drug.[10]
Insufficient Linker-Payload Stoichiometry Increase the molar excess of the this compound-payload conjugate relative to the antibody. Titrate the ratio to find the optimal balance between achieving the desired DAR and minimizing unconjugated linker-payload.
Inefficient Antibody Reduction (for cysteine conjugation) If targeting native interchain disulfides, ensure complete but gentle reduction using reagents like TCEP or DTT.[11][12] The concentration and incubation time of the reducing agent are critical parameters to optimize.[13]
Antibody Aggregation During or After Conjugation
Potential Cause Recommended Solution
Increased Hydrophobicity The addition of a hydrophobic drug and linker can expose hydrophobic patches on the antibody surface, leading to aggregation.[9] Include a certain percentage of an organic co-solvent in the conjugation buffer. After conjugation, purify the ADC promptly.
Disulfide Bond Scrambling During partial reduction of interchain disulfides, incorrect disulfide bond reformation can occur, leading to aggregation.[14] Optimize the reduction and conjugation conditions (pH, temperature, time) to minimize the window for scrambling.
High Protein Concentration High antibody concentrations can promote aggregation. Perform the conjugation at a lower concentration if aggregation is observed.
Issues with Boc Deprotection
Potential Cause Recommended Solution
Incomplete Deprotection The Boc group is typically removed under acidic conditions using reagents like trifluoroacetic acid (TFA).[1][2] Ensure sufficient concentration of the acid and adequate reaction time. Monitor the deprotection reaction by a suitable analytical method like mass spectrometry.
Acid-Labile Payload or Antibody If the payload or antibody is sensitive to strong acids, milder deprotection conditions may be required. Consider using a weaker acid or a shorter reaction time at a lower temperature.[2]
Formation of t-Butyl Adducts The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the payload or antibody.[15] The use of scavengers can help to suppress these side reactions.
Challenges in ADC Purification
Potential Cause Recommended Solution
Presence of Unconjugated Antibody, Free Drug-Linker, and Aggregates A multi-step purification process is often necessary.[][17] Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) can be used to remove unconjugated small molecules and for buffer exchange.[17][18] Hydrophobic Interaction Chromatography (HIC) is effective for separating ADC species with different DARs and removing unconjugated antibody.[][19]
Co-elution of ADC Species Optimize the gradient in HIC to improve the resolution between different DAR species.[] Adjusting the salt concentration and the type of salt in the mobile phase can significantly impact the separation.[20]
Low Recovery Non-specific binding of the ADC to the chromatography resin can lead to low recovery. Ensure the column is properly equilibrated and consider using a different type of resin if the problem persists.

Experimental Protocols

General Protocol for ADC Synthesis via Lysine Conjugation
  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 8.0-8.5).

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Linker-Payload Activation:

    • Dissolve the this compound-payload conjugate in an organic co-solvent like DMSO to prepare a stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the activated linker-payload to the antibody solution.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Quenching:

    • Add a quenching reagent like L-cysteine to cap any unreacted linker.

  • Purification:

    • Remove unconjugated linker-payload and organic solvent using TFF or SEC.[18]

    • Separate ADC species with different DARs using HIC.[][19]

General Protocol for Boc Deprotection
  • Acid Treatment:

    • Dissolve the Boc-protected ADC in a suitable solvent (e.g., dichloromethane).

    • Add TFA to a final concentration of 20-50% (v/v).

    • Incubate at room temperature for 30-60 minutes.

  • Removal of Acid:

    • Evaporate the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Purification:

    • Purify the deprotected ADC using SEC or HIC to remove any byproducts.

Data Presentation

Table 1: Typical Reaction Conditions for this compound based ADC Synthesis

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLLower concentrations may reduce aggregation.
Linker-Payload Molar Excess 5 - 20 equivalentsOptimize to achieve the target DAR.
Reaction Buffer Phosphate or Borate buffer---
pH 8.0 - 8.5For lysine conjugation.
Co-solvent (e.g., DMSO) 5 - 20% (v/v)Improves solubility of the linker-payload.
Reaction Temperature 4 - 25 °CLower temperatures can reduce side reactions.
Reaction Time 1 - 4 hoursMonitor reaction progress to avoid over-conjugation.

Table 2: Comparison of Purification Techniques for ADCs

TechniquePrincipleApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on sizeRemoval of small molecules, buffer exchange, aggregate analysisMild conditions, preserves native structureLimited resolution for species of similar size
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicitySeparation of ADC species with different DARs, removal of unconjugated antibodyHigh resolution for DAR separation, non-denaturingRequires high salt concentrations
Tangential Flow Filtration (TFF) Separation based on size using a membraneRemoval of small molecules, buffer exchange, concentrationScalable, fastCan cause shear stress on the protein

Visualizations

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_deprotection Deprotection cluster_purification Purification Antibody Antibody Conjugation Conjugation (pH 8.0-8.5) Antibody->Conjugation Linker_Payload This compound -Payload Linker_Payload->Conjugation Boc_ADC Boc-Protected ADC Conjugation->Boc_ADC Deprotection Boc Deprotection (TFA) Boc_ADC->Deprotection Crude_ADC Crude ADC Mixture Deprotection->Crude_ADC Purification_Step TFF/SEC and HIC Crude_ADC->Purification_Step Purified_ADC Purified ADC Purification_Step->Purified_ADC Troubleshooting_Logic Start Low DAR or Yield Check_pH Verify Reaction pH (8.0-8.5) Start->Check_pH Is pH optimal? Check_Linker Use Fresh Linker Solution Check_pH->Check_Linker Yes Result Improved Conjugation Check_pH->Result No, adjust pH Increase_Stoichiometry Increase Linker Stoichiometry Check_Linker->Increase_Stoichiometry Yes Check_Linker->Result No, remake solution Add_Cosolvent Add Co-solvent (e.g., DMSO) Increase_Stoichiometry->Add_Cosolvent Still low Increase_Stoichiometry->Result DAR improved Add_Cosolvent->Result

References

Impact of steric hindrance on Boc-NH-SS-OpNC conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Boc-NH-SS-OpNC Conjugation

Welcome to our technical support center for this compound conjugation. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and overcome common challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound conjugation?

The this compound linker utilizes a two-part strategy for conjugation. The o-nitrophenyl carbonate (OpNC) group is a reactive ester that readily couples with primary or secondary amines on your target molecule (e.g., a protein, peptide, or small molecule drug) to form a stable carbamate linkage. The Boc (tert-butyloxycarbonyl) group is a protecting group on the other end of the linker. The disulfide bond (-SS-) within the linker provides a cleavable element, often designed for drug release in a reducing environment, such as inside a cell.

Q2: What is steric hindrance and how does it affect my conjugation reaction?

Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction.[1][2][] In the context of this compound conjugation, bulky chemical groups near the reacting amine on your target molecule or near the OpNC group on the linker can physically block the approach of the reactants, leading to lower reaction rates and reduced conjugation efficiency.

Q3: How can I tell if steric hindrance is the cause of my low conjugation yield?

If you observe significantly lower conjugation efficiency when using molecules with bulky groups near the target amine compared to less hindered analogues, steric hindrance is a likely culprit. For example, attempting to conjugate to a lysine residue that is buried within a protein's folded structure will be less efficient than conjugating to an exposed N-terminal amine.

Q4: Can the Boc protecting group itself cause steric hindrance?

Yes, the tert-butyl group in the Boc protecting group is bulky and can contribute to steric hindrance, potentially affecting the approach of the target amine to the OpNC reactive group, especially if the target amine is also sterically hindered.

Troubleshooting Guide

Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Steric Hindrance at the Amine: The amine on your target molecule is sterically hindered by bulky neighboring groups.1. Modify the linker: Use a similar linker with a longer spacer arm to increase the distance between the reactive OpNC group and the disulfide bond, which may help overcome steric barriers. 2. Change the conjugation site: If possible, select a less sterically hindered amine on your target molecule. 3. Optimize reaction conditions: Increase the reaction time or temperature to provide more energy for the molecules to overcome the activation barrier. However, be cautious of potential side reactions or degradation of your molecules.
Inaccessibility of the Reaction Site: For proteins, the target amine (e.g., lysine side chain) may be buried within the protein's three-dimensional structure.[4]1. Denaturation: Perform the conjugation under partially denaturing conditions to expose the target amine. This should be done with caution as it may irreversibly damage the protein. 2. Site-Directed Mutagenesis: If working with recombinant proteins, introduce a reactive handle at a more accessible location.
Poor Solubility of Reactants: The this compound linker or your target molecule may have poor solubility in the chosen reaction solvent, leading to a low effective concentration.1. Solvent Optimization: Use a co-solvent system (e.g., DMSO, DMF with aqueous buffers) to improve solubility. Ensure the chosen solvent is compatible with your target molecule.
Incorrect pH of Reaction Buffer: The reactivity of primary amines is pH-dependent. At low pH, the amine is protonated (-NH3+) and non-nucleophilic.1. Adjust pH: The conjugation reaction with the OpNC group generally proceeds best at a slightly alkaline pH (around 8.0-9.0) to ensure the amine is deprotonated and nucleophilic.
Degradation of Reagents: The this compound linker may be susceptible to hydrolysis, especially at high pH.1. Fresh Reagents: Prepare solutions of the linker immediately before use. 2. Control pH: Avoid excessively high pH values that could lead to rapid degradation of the linker.
Data Presentation: Impact of Steric Hindrance on Conjugation

The following table summarizes the expected qualitative impact of steric hindrance on conjugation efficiency based on general chemical principles.

Steric Hindrance Level Description of Amine Environment Expected Conjugation Efficiency Potential Mitigation Strategy
Low Primary amine on a flexible linker or at the N-terminus of a peptide.HighStandard protocol is likely sufficient.
Medium Lysine side chain on the surface of a protein with some nearby residues.Moderate to LowIncrease reaction time, use a linker with a longer spacer.
High Amine adjacent to a quaternary carbon or a bulky protecting group; lysine residue in a recessed cavity of a protein.Very Low to NoneSite-directed mutagenesis to move the conjugation site; use of a smaller, more reactive conjugation reagent if possible.

Experimental Protocols

General Protocol for this compound Conjugation to an Amine-Containing Molecule

This protocol provides a general starting point. Optimization of reactant concentrations, reaction time, and temperature may be necessary for your specific application.

Materials:

  • This compound linker

  • Amine-containing target molecule

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing target molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the this compound linker in anhydrous DMF or DMSO at a 10-20 fold molar excess to the target molecule.

  • Conjugation Reaction:

    • Slowly add the this compound linker solution to the solution of the target molecule while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching reagent (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess linker and byproducts using an appropriate chromatography method (e.g., reverse-phase HPLC for small molecules and peptides, or size-exclusion chromatography for proteins).

  • Characterization:

    • Analyze the purified conjugate using techniques such as mass spectrometry to confirm successful conjugation and purity.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_target Dissolve Target Molecule in Reaction Buffer (pH 8.5) conjugation Mix and Incubate (RT, 1-4h or 4°C overnight) prep_target->conjugation prep_linker Dissolve this compound in Anhydrous Solvent prep_linker->conjugation quench Quench with Tris Buffer conjugation->quench purify Purify via Chromatography (e.g., HPLC, SEC) quench->purify analyze Characterize Conjugate (e.g., Mass Spectrometry) purify->analyze

Caption: Experimental workflow for this compound conjugation.

Steric_Hindrance_Impact cluster_low Low Steric Hindrance cluster_high High Steric Hindrance low_hindrance Amine Unhindered Environment product1 High Yield Conjugate low_hindrance:f1->product1 linker1 This compound linker1->low_hindrance:f0 Easy Approach high_hindrance Amine Bulky Groups product2 Low Yield Conjugate high_hindrance:f1->product2 linker2 This compound linker2->high_hindrance:f0 Blocked Approach

Caption: Impact of steric hindrance on conjugation efficiency.

References

Technical Support Center: Purity Assessment of Boc-NH-SS-OpNC Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of Boc-NH-SS-OpNC reaction products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a heterobifunctional crosslinker. Its full chemical name is 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate.[1] It comprises three key functional parts:

  • Boc-protected amine: A tert-butyloxycarbonyl (Boc) group protects a primary amine. This group is stable under many conditions but can be removed with acid.

  • Disulfide bond (-SS-): This bond is relatively stable but can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This feature is often used for triggered release of a conjugated molecule within the reducing environment of a cell.[][3]

  • p-Nitrophenylcarbonate (OpNC) active ester: This is an amine-reactive group. The p-nitrophenolate is an excellent leaving group, facilitating the reaction with primary and secondary amines to form a carbamate linkage.[1][4]

Q2: What are the most common impurities I might encounter in my this compound reaction product?

A2: Common impurities can arise from unreacted starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Depending on the synthesis route, this could include Boc-protected amino-ethylthiol or the p-nitrophenylcarbonate precursor.

  • Symmetrical disulfide byproducts: Homodimerization of the thiol starting material can lead to the formation of symmetrical disulfides.

  • Hydrolyzed OpNC: The p-nitrophenylcarbonate group is susceptible to hydrolysis, which would result in a terminal hydroxyl group and release of p-nitrophenol.

  • Side-products from the base: If a nucleophilic base like DBU is used, it can react with the p-nitrophenylcarbonate, leading to ring-opening of the base and formation of a carbamate adduct.[4]

  • Boc-deprotected product: If acidic conditions are inadvertently introduced during workup or storage, the Boc group can be cleaved.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is ideal for separating the desired product from most impurities. A UV detector is effective as the p-nitrophenyl group is a strong chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both separation and identification of the product and impurities by their mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the final product and help identify impurities if they are present in sufficient quantities.[6]

Q4: How can I confirm the integrity of the disulfide bond in my product?

A4: The integrity of the disulfide bond can be assessed by HPLC or LC-MS analysis before and after treatment with a reducing agent like DTT. After reduction, the peak corresponding to your product should disappear, and a new peak corresponding to the cleaved, free-thiol containing molecule should appear.[7]

Troubleshooting Guides

Issue 1: Multiple Peaks in HPLC Chromatogram
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC or a rapid LC-MS run to ensure full consumption of starting materials. If the reaction has stalled, consider adding more of the excess reagent or extending the reaction time.
Presence of Side Products Optimize reaction conditions. If using a base, ensure it is non-nucleophilic (e.g., DIPEA) to avoid reaction with the OpNC ester.[4] Control the temperature to minimize degradation.
Product Degradation The OpNC active ester is moisture-sensitive. Ensure all solvents and reagents are anhydrous.[8] Store the final product in a desiccated, inert atmosphere at a low temperature (-20°C is recommended).[1]
Disulfide Scrambling Minimize exposure to conditions that can promote disulfide exchange, such as high pH or the presence of free thiols.
Issue 2: Incorrect Mass Detected by LC-MS
Possible Cause Suggested Solution
Hydrolysis of OpNC Ester A mass corresponding to the loss of the p-nitrophenylcarbonate group and addition of a hydroxyl group may be observed. Use anhydrous conditions and purify the product promptly after the reaction.
Loss of Boc Group A mass difference of 100.12 Da (C5H8O2) lower than the expected mass indicates loss of the Boc protecting group. Avoid acidic conditions during workup and purification.[9]
Formation of a Dimer A mass corresponding to roughly double the expected product mass (minus the OpNC group) could indicate the formation of a carbonate-linked dimer. This can occur if a small amount of the OpNC-activated alcohol starting material is deprotected and reacts with another molecule of the activated linker.
Issue 3: Low Yield of Final Product
Possible Cause Suggested Solution
Inefficient Activation/Coupling Ensure the activating agent for the carbonate formation is of high quality. For the subsequent reaction with an amine, ensure the pH is optimal (typically slightly basic, around 8-8.5) to facilitate nucleophilic attack by the deprotonated amine.
Purification Losses This compound is a relatively nonpolar molecule. Optimize your purification method (e.g., flash chromatography solvent system) to ensure good separation without significant product loss on the stationary phase.
Competing Side Reactions Re-evaluate the reaction conditions. For example, if the desired reaction is with a target amine, ensure the concentration of the target amine is sufficient to outcompete hydrolysis of the active ester.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC
  • Sample Preparation: Dissolve a small amount of the this compound product in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 275 nm (for the p-nitrophenyl group).

  • Analysis: Integrate the peak areas to determine the relative purity of the product. The main product should be a single, sharp peak.

Protocol 2: Confirmation of Disulfide Bond Integrity
  • Sample Preparation: Prepare two vials of your product, each at ~1 mg/mL in a reaction buffer (e.g., PBS).

  • Reduction: To one vial, add a 10-fold molar excess of DTT. Let it react for 30 minutes at room temperature. The second vial serves as the unreduced control.

  • LC-MS Analysis: Analyze both the reduced and unreduced samples by LC-MS using the HPLC conditions described above, coupled to a mass spectrometer.

  • Data Interpretation:

    • The chromatogram of the unreduced sample should show a major peak corresponding to the intact mass of this compound.

    • The chromatogram of the reduced sample should show the disappearance of this peak and the appearance of a new peak at an earlier retention time, corresponding to the mass of the reduced product (Boc-NH-CH2-CH2-SH).

Protocol 3: Structural Confirmation by 1H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent such as CDCl3 or DMSO-d6.

  • Acquisition: Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • Boc group: A characteristic singlet around 1.4 ppm (9H).

    • p-Nitrophenyl group: Two doublets in the aromatic region, typically between 7.4-8.3 ppm (4H).

    • Ethyl and disulfide backbone: A series of multiplets in the range of 2.8-4.5 ppm.

Visual Guides

Reaction_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_troubleshooting Troubleshooting Start Boc-Cys-OH + p-Nitrophenyl Chloroformate Reaction Reaction in Anhydrous Solvent + Base (e.g., DIPEA) Start->Reaction Product Crude this compound Reaction->Product HPLC RP-HPLC (Purity Check) Product->HPLC LCMS LC-MS (Identity & Impurity ID) Product->LCMS NMR 1H NMR (Structure Verification) Product->NMR Impure Impure Product HPLC->Impure Multiple Peaks LCMS->Impure Incorrect Mass NMR->Impure Unexpected Signals Impure->Reaction Optimize Conditions

Caption: A general workflow for the synthesis and purity assessment of this compound.

Purity_Analysis_Logic cluster_primary Primary Analysis cluster_secondary Structural & Functional Checks start Reaction Product hplc HPLC Purity Check start->hplc lcms_identity LC-MS Identity Check (Confirm Mass) start->lcms_identity decision_purity Purity > 95%? hplc->decision_purity lcms_identity->decision_purity nmr NMR for Structural Confirmation decision_structure Correct Structure? nmr->decision_structure dtt_test DTT Reduction Test (LC-MS) dtt_test->decision_structure decision_purity->nmr Yes decision_purity->dtt_test Yes repurify Repurify decision_purity->repurify No final_product Pure Product decision_structure->final_product Yes resynthesize Check Synthesis decision_structure->resynthesize No

Caption: Decision tree for the comprehensive purity analysis of reaction products.

References

Refinement of protocols for consistent Boc-NH-SS-OpNC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the consistent use of the Boc-NH-SS-OpNC linker in research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound linker? A1: this compound is a trifunctional, self-immolative linker used in bioconjugation and drug delivery.[1] Its three key components allow for a sequential, controlled process:

  • p-Nitrophenyl Carbonate (OpNC): An active ester that reacts with primary amines to covalently attach the linker to a target molecule.[1]

  • Disulfide Bond (SS): A chemically cleavable bond that is stable in systemic circulation but is readily reduced by high intracellular concentrations of glutathione (GSH), releasing the conjugated molecule inside a target cell.[][]

  • Boc Group: A tert-butyloxycarbonyl protecting group on a terminal amine, which can be removed under acidic conditions to expose the amine for further modification.[4][5]

Q2: What is the optimal pH for conjugating the OpNC group to a primary amine? A2: The reaction of active esters like p-nitrophenyl carbonate with primary amines is most efficient under slightly basic conditions, typically in the pH range of 8.0 to 9.0.[6][7] Reactions are significantly faster at a more basic pH (e.g., 8.5) compared to a neutral pH.[6]

Q3: What reagents are used to cleave the disulfide bond? A3: The disulfide bond is cleaved by reducing agents. In a biological context, this is typically achieved by the high concentration of intracellular glutathione (GSH), which is approximately 1-10 mM inside cells compared to micromolar levels in blood plasma.[][] For in-vitro experiments, common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Q4: What are common side reactions during the Boc deprotection step? A4: Boc deprotection is achieved with strong acids (e.g., trifluoroacetic acid, TFA), which generates a tert-butyl cation intermediate.[4] This cation can cause side reactions by alkylating nucleophilic residues on the substrate, with thiols and electron-rich aromatic rings being particularly susceptible.[4] Using scavengers can help suppress these unwanted modifications.[8]

Q5: How should this compound be stored? A5: The reagent should be stored at -20°C in a tightly sealed container to protect it from moisture.[1][9] Active esters like OpNC are susceptible to hydrolysis.

Experimental Protocols & Methodologies

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the covalent attachment of the linker to primary amines (e.g., lysine residues) on a target protein.

  • Reagent Preparation:

    • Equilibrate the this compound reagent to room temperature before opening the vial.

    • Prepare a stock solution (e.g., 10-20 mM) of the linker in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Prepare the protein in a suitable amine-free buffer with a pH of 8.0-8.5, such as 100 mM sodium bicarbonate or 100 mM HEPES. Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[10]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

    • The reaction can be monitored by the release of the p-nitrophenol byproduct, which is yellow and has a maximum absorbance at ~405-413 nm.[7][11]

  • Purification:

    • Remove the unreacted linker and byproducts (p-nitrophenol) from the protein conjugate.

    • Use size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Boc Group Deprotection

This protocol removes the Boc protecting group to expose a primary amine on the conjugated linker.

  • Reaction Setup:

    • Lyophilize or concentrate the purified conjugate from Protocol 1 to remove aqueous buffer.

    • Resuspend the conjugate in a deprotection solution of 20-50% Trifluoroacetic Acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[12]

    • Important: If the target molecule contains sensitive residues (e.g., tryptophan, methionine, or free cysteines), include scavengers in the TFA/DCM solution to prevent side reactions. Common scavengers include 2-mercaptoethanol or thioanisole.[8]

  • Deprotection Reaction:

    • Incubate the reaction at room temperature for 30-60 minutes. Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS).

    • Once complete, remove the TFA and solvent by evaporation under a stream of nitrogen or by rotary evaporation.

  • Purification:

    • Resuspend the deprotected conjugate in a suitable buffer.

    • Purify the final product using dialysis or a desalting column to remove residual acid and scavengers.

Protocol 3: Reductive Cleavage of the Disulfide Bond

This protocol describes the in-vitro cleavage of the disulfide bond to release the conjugated payload.

  • Cleavage Reaction:

    • Prepare the disulfide-linked conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent. For mimicking intracellular conditions, use 5-10 mM glutathione (GSH).[13] Alternatively, use a 10-20 mM concentration of DTT.

    • Incubate at 37°C. The cleavage rate will depend on the steric hindrance around the disulfide bond.[14]

  • Analysis:

    • Monitor the release of the cleaved fragment over time using analytical techniques such as HPLC, LC-MS, or SDS-PAGE.

    • If one of the fragments is fluorescent, cleavage can be monitored by changes in fluorescence.[13]

Quantitative Data Summary

Table 1: Representative Conjugation Efficiency of p-Nitrophenyl Esters to Proteins.

Buffer SystempHMolar Ratio (Linker:Protein)Conjugation Yield (Linker Molecules per Protein)Reference
Phosphate Buffer7.510:1~2.0 - 3.5[15]
MOPS Buffer7.510:1~2.0 - 3.5[15]
Carbonate Buffer8.510:1~2.0 - 3.5 (Faster reaction rate)[6][15]

Table 2: Example of Disulfide Linker Cleavage Kinetics in the Presence of Glutathione (GSH). Data is representative of a fluorescent conjugate where fluorescence is restored upon cleavage.

Time (hours)Incubation ConditionFluorescence Recovery (%)Reference
05 mM GSH, 37°C, pH 7.40%[13]
55 mM GSH, 37°C, pH 7.4~35%[13]
105 mM GSH, 37°C, pH 7.4~55%[13]
155 mM GSH, 37°C, pH 7.4~68%[13]
215 mM GSH, 37°C, pH 7.476%[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive Linker: The OpNC ester has hydrolyzed due to moisture.Always equilibrate the reagent to room temperature before opening. Prepare stock solutions fresh in anhydrous DMSO or DMF.
2. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange on your protein into an amine-free buffer like bicarbonate, borate, or HEPES at pH 8.0-8.5.
3. Incorrect pH: The reaction pH is too low ( < 7.5), leading to slow or inefficient reaction with the primary amine.Ensure the final reaction pH is between 8.0 and 8.5 for optimal reactivity.
Premature Cleavage of Disulfide Bond 1. Presence of Reducing Agents: The sample or buffers contain reducing agents (e.g., DTT, TCEP) from a previous step.Ensure all reducing agents are thoroughly removed via dialysis or desalting columns prior to conjugation.
2. Thiol-Disulfide Exchange: Free thiols on the target protein are reacting with the linker's disulfide bond.If the protein has reactive surface cysteines, consider capping them with a reagent like N-ethylmaleimide (NEM) before starting the conjugation protocol.
Side Reactions During Boc Deprotection 1. Alkylation of Substrate: The tert-butyl cation generated during acidolysis is reacting with nucleophilic residues (e.g., Trp, Met, Cys).[4]Add scavengers like thioanisole, 2-mercaptoethanol, or dithiothreitol (DTE) to the TFA/DCM deprotection solution to quench the carbocation.[8]
2. Degradation of Acid-Sensitive Groups: Other functional groups on the molecule are being cleaved by the strong acid.Reduce the TFA concentration or reaction time. Alternatively, explore milder deprotection methods if the Boc group is the only acid-labile component.[16]
Precipitation of Conjugate 1. Change in Solubility: The addition of the relatively hydrophobic linker has caused the protein to aggregate.Include solubility-enhancing agents like PEG in the linker design if possible. Perform conjugation at a lower protein concentration.
2. pH Shift: The pH of the solution has shifted to the protein's isoelectric point.Ensure adequate buffering capacity throughout the reaction and purification steps.

Visualized Workflows and Pathways

G cluster_prep Phase 1: Conjugation cluster_deprotect Phase 2: Boc Deprotection cluster_cleave Phase 3: Disulfide Cleavage p1 Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) p3 Combine Reagents (10-20x Molar Excess of Linker) p1->p3 p2 Prepare this compound in Anhydrous DMSO p2->p3 p4 Incubate 2-4h at RT or Overnight at 4°C p3->p4 p5 Purify Conjugate (Desalting / Dialysis) p4->p5 d1 Lyophilize Conjugate p5->d1 Proceed to Deprotection d2 Resuspend in TFA/DCM (+ Scavengers) d1->d2 d3 Incubate 30-60 min at RT d2->d3 d4 Evaporate Solvent d3->d4 d5 Purify Final Product d4->d5 c1 Add Reducing Agent (e.g., 5-10 mM GSH) d5->c1 Proceed to Cleavage c2 Incubate at 37°C c1->c2 c3 Analyze Release of Payload via HPLC/MS c2->c3

Caption: Experimental workflow for using the this compound linker.

G start Start Troubleshooting: Low Conjugation Yield q1 Is the linker reagent fresh and stored properly (-20°C)? start->q1 s1 Solution: Use a fresh vial of linker. Prepare stock solution immediately before use in anhydrous solvent. q1->s1 No q2 Does your reaction buffer contain primary amines (e.g., Tris, Glycine)? q1->q2 Yes s1->q2 s2 Solution: Perform buffer exchange into an amine-free buffer (Bicarbonate, HEPES). q2->s2 Yes q3 Is the final reaction pH between 8.0 and 9.0? q2->q3 No s2->q3 s3 Solution: Adjust pH of the protein solution before adding the linker. q3->s3 No end If issues persist, consider optimizing molar ratio or reaction time. q3->end Yes s3->end

Caption: Troubleshooting flowchart for low conjugation yield.

G cluster_ext Extracellular Environment (Low GSH) cluster_int Intracellular Environment (High GSH) ext Protein-S-S-Linker-Payload (Stable Conjugate) int Protein-S-S-Linker-Payload ext->int Internalization into Cell gsh 2 GSH (Glutathione) cleaved Protein-SH + HS-Linker-Payload (Cleaved Fragments) gsh->cleaved int->cleaved Reduction gssg GSSG (Oxidized Glutathione) cleaved->gssg

Caption: Mechanism of intracellular disulfide bond cleavage by glutathione.

References

Validation & Comparative

A Comparative Guide to Self-Immolative Linkers: Benchmarking Boc-NH-SS-OpNC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a self-immolative linker is a critical determinant in the design of effective drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). These linkers are engineered to be stable in circulation and to undergo a specific cleavage event at the target site, leading to the traceless release of the active drug. This guide provides an objective comparison of the Boc-NH-SS-OpNC disulfide-based self-immolative linker with other prominent linker technologies, supported by experimental data and detailed methodologies.

Introduction to Self-Immolative Linkers

Self-immolative linkers are bifunctional molecules that connect a therapeutic agent to a carrier molecule, such as an antibody. Upon a specific triggering event, such as a change in redox potential or the presence of a particular enzyme, the linker undergoes a spontaneous cascade of electronic rearrangements that results in its fragmentation and the release of the unmodified payload.[1][2] The efficiency and selectivity of this process are paramount to ensuring a wide therapeutic window, maximizing efficacy while minimizing off-target toxicity.

This guide will focus on comparing the following classes of self-immolative linkers:

  • Disulfide-Based Linkers (e.g., this compound): These linkers are cleaved in the presence of high concentrations of reducing agents, most notably glutathione (GSH), which is found in significantly higher concentrations inside cells compared to the bloodstream.

  • p-Aminobenzyl Carbamate (PABC)-Based Linkers: These are among the most well-established self-immolative linkers and are typically cleaved by enzymes, such as cathepsins, which are abundant in the lysosomal compartment of cells.[1][3]

  • Cyclization-Driven Linkers: These linkers rely on an intramolecular cyclization reaction, often triggered by enzymatic cleavage or a change in pH, to liberate the drug.

  • Light-Responsive Linkers: These linkers incorporate a photolabile protecting group that can be cleaved upon exposure to light of a specific wavelength, offering spatiotemporal control over drug release.[4]

Mechanism of Action: A Visual Comparison

The fundamental difference between these linker technologies lies in their triggering mechanism and subsequent self-immolation pathway.

cluster_0 Disulfide Linker (this compound) cluster_1 PABC Linker cluster_2 Cyclization-Driven Linker Disulfide_Trigger High Intracellular Glutathione (GSH) Disulfide_Linker Drug-SS-Linker-Carrier Disulfide_Trigger->Disulfide_Linker Reduction Disulfide_Cleavage Disulfide Bond Cleavage Disulfide_Linker->Disulfide_Cleavage Disulfide_Immolation Self-Immolation (Thiol Cyclization) Disulfide_Cleavage->Disulfide_Immolation Disulfide_Drug Free Drug Disulfide_Immolation->Disulfide_Drug PABC_Trigger Lysosomal Enzymes (e.g., Cathepsin B) PABC_Linker Drug-O-PABC-Peptide-Carrier PABC_Trigger->PABC_Linker Hydrolysis PABC_Cleavage Peptide Bond Cleavage PABC_Linker->PABC_Cleavage PABC_Immolation 1,6-Elimination PABC_Cleavage->PABC_Immolation PABC_Drug Free Drug PABC_Immolation->PABC_Drug Cyclization_Trigger Enzymatic Cleavage or pH Change Cyclization_Linker Drug-Linker-Carrier Cyclization_Trigger->Cyclization_Linker Cyclization_Activation Trigger-induced Conformational Change Cyclization_Linker->Cyclization_Activation Cyclization_Immolation Intramolecular Cyclization Cyclization_Activation->Cyclization_Immolation Cyclization_Drug Free Drug Cyclization_Immolation->Cyclization_Drug

Caption: Mechanisms of action for different self-immolative linkers.

Quantitative Performance Comparison

The following tables summarize the performance characteristics of the different linker types based on data reported in the literature. It is important to note that the experimental conditions vary between studies, and therefore, a direct comparison should be made with caution.

Table 1: Linker Stability in Plasma

Linker TypeModel System/ConjugatePlasma SourceIncubation TimeRemaining Conjugate (%)Half-Life (t½)Reference
DisulfideTrastuzumab-DNA (dsDNA linker)Human7 days~50%5.8 days[4]
PABC (Val-Cit)ADCRat7 days~80% (tandem cleavable)Not Reported[5]
PABC (Val-Cit)Uncialamycin ConjugateMouse24 hours0%< 4 hours[6]
PABC (Val-Cit)Uncialamycin ConjugateHuman24 hours100%Stable[6]
Silyl EtherMMAE ConjugateHuman7 days>90%> 7 days[7]
HydrazoneADCHuman/MouseNot SpecifiedNot Specified2 days[7]
CarbonateSacituzumab govitecanHumanNot SpecifiedNot Specified36 hours[7]

Table 2: Drug Release Kinetics

Linker TypeTriggerDrug/PayloadRelease ConditionTime to Max Release/Half-Life% ReleaseReference
DisulfideCysteine (0.2 mM) / GSH (4 mM)PBD-dimer analogueIn vitro bufferMinutes (t½)Not Specified[8]
PABC (Val-Cit)Cathepsin BMMAELysosomal extractNot SpecifiedNot Specified[3]
PABC (combined with cyclization)Penicillin G Amidase (PGA)7-hydroxyl coumarinIn vitro buffer< 10 minutes100%[9]
PABC (single spacer)Penicillin G Amidase (PGA)7-hydroxyl coumarinIn vitro buffer6 minutes (t½)Not Specified[9]
IminepH 7.45-fluorouracil/6-mercaptopurineIn vitro buffer20 hours (minimum t½)Not Specified[3]
Light-Responsive (PC4AP)365 nm lightDoxorubicinIn vitro buffer5 minutes75%[4]
Cyclization (4-aminobutyric acid derivatives)pH 7.4, 37°CNot ApplicableIn vitro buffer2 to 39 seconds (t½)Not Specified[10]

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the performance of self-immolative linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker-drug conjugate in plasma.

Methodology:

  • The antibody-drug conjugate (ADC) is incubated in human or mouse plasma at 37°C.[4]

  • Aliquots are collected at various time points (e.g., 0, 1, 3, 5, 7 days).

  • The amount of intact ADC and released drug is quantified.

  • Analysis:

    • SDS-PAGE and In-Gel Fluorescence: If the payload is fluorescent, the gel can be imaged to quantify the amount of drug still conjugated to the antibody.[4]

    • LC-MS/MS: This is a highly sensitive and quantitative method to measure the concentration of the released payload in the plasma supernatant after protein precipitation.[11][12]

    • Immuno-Affinity Capture LC-MS: The ADC is captured from the plasma using an antibody-specific resin, followed by either enzymatic or chemical cleavage of the linker and quantification of the released payload by LC-MS.

Protocol 2: Glutathione-Mediated Cleavage Assay

Objective: To evaluate the cleavage kinetics of disulfide-based linkers in response to glutathione.

Methodology:

  • The disulfide-linked conjugate is incubated in a buffer (e.g., PBS, pH 7.4) containing a physiologically relevant concentration of glutathione (GSH), typically in the millimolar range to mimic intracellular conditions.

  • The reaction is monitored over time.

  • Analysis:

    • HPLC: The disappearance of the parent conjugate and the appearance of the cleaved product and/or free drug are monitored by reverse-phase HPLC with UV or fluorescence detection.

    • Fluorescence Spectroscopy: If the payload is a fluorophore that is quenched when conjugated and fluoresces upon release, the increase in fluorescence intensity can be measured in real-time to determine the cleavage kinetics.

Start Start: Drug-SS-Linker Conjugate Incubation Incubate with Glutathione (GSH) in buffer (pH 7.4) at 37°C Start->Incubation Monitoring Monitor Reaction Over Time Incubation->Monitoring HPLC HPLC Analysis (Measure peak areas of conjugate and free drug) Monitoring->HPLC Fluorescence Fluorescence Spectroscopy (Measure increase in fluorescence intensity) Monitoring->Fluorescence Data Calculate Cleavage Rate / Half-life HPLC->Data Fluorescence->Data

Caption: Workflow for a glutathione-mediated cleavage assay.

Protocol 3: Enzymatic Cleavage Assay

Objective: To determine the rate of drug release from enzyme-cleavable linkers.

Methodology:

  • The ADC is incubated with a purified enzyme (e.g., Cathepsin B) in a suitable buffer at 37°C.[13]

  • The reaction is quenched at different time points by adding a protease inhibitor or by protein precipitation.

  • The amount of released payload is quantified by LC-MS/MS.[11]

Conclusion

The selection of a self-immolative linker is a multifaceted decision that depends on the specific therapeutic application, the nature of the payload, and the desired pharmacokinetic profile.

  • This compound and other disulfide-based linkers offer a robust mechanism for intracellular drug release, leveraging the significant glutathione gradient between the extracellular and intracellular environments. Their cleavage kinetics can be tuned by modifying the steric and electronic environment around the disulfide bond.

  • PABC-based linkers are a well-validated class, particularly for lysosomally targeted ADCs. Their stability can, however, vary between species, which is an important consideration for preclinical development.

  • Cyclization-driven linkers can offer very rapid drug release kinetics upon activation.

  • Light-responsive linkers provide a unique opportunity for external control over drug release, which could be advantageous for specific localized therapies.

Ultimately, the optimal linker choice will be determined by a thorough in vitro and in vivo evaluation of stability, cleavage kinetics, and overall therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

A Head-to-Head Battle for ADC Supremacy: Boc-NH-SS-OpNC vs. Maleimide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of Antibody-Drug Conjugate (ADC) innovation, the choice of linker technology is a critical determinant of therapeutic success. An ideal linker must ensure the stable transit of the potent cytotoxic payload through systemic circulation and guarantee its efficient release upon internalization into target cancer cells. This guide provides a comprehensive comparison of two prominent linker strategies: the redox-sensitive Boc-NH-SS-OpNC disulfide linker and the widely utilized maleimide-based linkers.

This comparison delves into the fundamental mechanisms, stability profiles, and functional implications of each linker type, supported by experimental data and detailed protocols to inform rational ADC design.

At a Glance: Key Differences and Mechanisms of Action

Maleimide linkers have long been a workhorse in ADC development, primarily reacting with free thiol groups on antibodies, typically from reduced interchain disulfides or engineered cysteines. The conjugation occurs via a Michael addition reaction, forming a stable thioether bond. However, the resulting thiosuccinimide ring is susceptible to a retro-Michael reaction, particularly in the presence of thiol-containing species like albumin in the plasma.[][2] This can lead to premature drug release and off-target toxicity.[][2] Strategies to mitigate this instability include hydrolysis of the succinimide ring, which renders the linkage more stable.[]

This compound (Boc-protected aminoethyl-disulfanyl-p-nitrophenylcarbonate) represents a class of self-immolative disulfide linkers. This linker leverages the significant redox potential difference between the extracellular environment and the intracellular milieu of tumor cells. The disulfide bond remains relatively stable in the bloodstream but is readily cleaved in the highly reductive cytoplasm of cancer cells, which has a glutathione (GSH) concentration up to 1000-fold higher than in plasma.[][4] Following disulfide bond reduction, a self-immolation cascade is triggered, leading to the traceless release of the unmodified cytotoxic payload.[5]

Quantitative Comparison of Linker Performance

While direct head-to-head studies for this compound are not extensively published, we can infer its performance based on data from other self-immolative disulfide linkers and compare it to the well-documented performance of maleimide-based ADCs.

ParameterMaleimide LinkersSelf-Immolative Disulfide Linkers (e.g., this compound)References
Plasma Stability Prone to payload loss via retro-Michael reaction. Stability can be improved by succinimide ring hydrolysis. A 29% decrease in Drug-to-Antibody Ratio (DAR) was observed for a maleimide-linked ADC in mice over 7 days.Generally higher plasma stability due to the relative stability of the disulfide bond in the oxidative environment of the bloodstream.[6]
Drug Release Mechanism Primarily intracellular cleavage of a separate cleavable moiety (if present) or antibody degradation for non-cleavable versions.Redox-sensitive cleavage of the disulfide bond in the high glutathione environment of the tumor cell cytoplasm, followed by self-immolation.[][4][5]
Drug-to-Antibody Ratio (DAR) Can lead to heterogeneous products, though site-specific conjugation can achieve a defined DAR.Can be precisely controlled through site-specific conjugation methods.[]
In Vitro Cytotoxicity Potent, but premature drug release can lead to off-target toxicity.Highly potent with potentially lower off-target toxicity due to more stable plasma linkage.[8][9]
In Vivo Efficacy Efficacious, but instability can impact the therapeutic window.Often demonstrate superior in vivo efficacy in xenograft models, attributed to efficient intracellular drug release and potentially a better therapeutic index.[8][10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of linker technologies. Below are representative protocols for key experiments in ADC development.

Protocol 1: ADC Conjugation with a Maleimide Linker

Objective: To conjugate a maleimide-activated payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Maleimide-activated drug-linker construct.

  • Dimethyl sulfoxide (DMSO).

  • PD-10 desalting columns.

  • PBS, pH 7.4.

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a PD-10 desalting column equilibrated with PBS.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated drug-linker in DMSO to a concentration of 10 mM.

    • Immediately add the drug-linker solution to the reduced antibody solution at a 5-fold molar excess per free thiol.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Purification:

    • Remove unconjugated drug-linker by size-exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization:

    • Determine the protein concentration by UV-Vis spectroscopy at 280 nm.

    • Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[]

Protocol 2: ADC Conjugation with this compound Linker (Conceptual)

Materials:

  • Monoclonal antibody with available amine groups (lysine residues).

  • This compound linker.

  • Payload with a nucleophilic handle (e.g., an amine or hydroxyl group).

  • Anhydrous N,N-Dimethylformamide (DMF) or DMSO.

  • Diisopropylethylamine (DIPEA).

  • Trifluoroacetic acid (TFA).

  • PD-10 desalting columns.

  • Bicarbonate buffer (pH 8.5).

Procedure:

  • Payload-Linker Conjugation:

    • Dissolve the payload and a 1.2 molar equivalent of this compound in anhydrous DMF.

    • Add 3 molar equivalents of DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Purify the Boc-protected payload-linker conjugate by preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified conjugate in a solution of 20% TFA in dichloromethane.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to yield the deprotected payload-linker.

  • Antibody Conjugation:

    • Exchange the buffer of the antibody solution to bicarbonate buffer (pH 8.5) using a PD-10 desalting column.

    • Dissolve the deprotected payload-linker in DMSO.

    • Add the payload-linker solution to the antibody solution at a 10-fold molar excess.

    • Incubate at room temperature for 2-4 hours with gentle agitation.

  • Purification and Characterization:

    • Purify the ADC using SEC.

    • Characterize the ADC for protein concentration and DAR as described in Protocol 1.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the ADCs on target and non-target cancer cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines.

  • Cell culture medium and supplements.

  • ADCs (with maleimide and disulfide linkers).

  • Control antibody and free drug.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADCs, control antibody, and free drug in cell culture medium.

    • Replace the existing medium with the treatment solutions.

    • Incubate for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 (half-maximal inhibitory concentration) values by plotting cell viability against drug concentration.

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of the ADCs in a preclinical animal model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor cells for xenograft implantation.

  • ADCs, control antibody, and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject tumor cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration:

    • Randomize mice into treatment groups.

    • Administer ADCs, control antibody, or vehicle intravenously at a predetermined dose and schedule.

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined size or at the end of the study.

    • Excise tumors for weighing and further analysis (e.g., histology).

    • Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.

Visualizing the Pathways: Linker Chemistry and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the conjugation chemistries and a typical experimental workflow for ADC development.

Maleimide_Conjugation Ab_SH Antibody-SH Thioether_ADC Thioether-linked ADC Ab_SH->Thioether_ADC Michael Addition Maleimide_Drug Maleimide-Drug Maleimide_Drug->Thioether_ADC Albumin_Adduct Albumin-Drug Adduct Maleimide_Drug->Albumin_Adduct Reacts with Retro_Michael Retro-Michael Reaction (Payload Loss) Thioether_ADC->Retro_Michael Retro_Michael->Ab_SH Re-forms Retro_Michael->Maleimide_Drug Releases Albumin Albumin-SH Albumin->Albumin_Adduct

Caption: Maleimide conjugation and instability pathway.

Disulfide_Linker_Cleavage ADC_SS ADC-S-S-Drug Internalization Internalization into Tumor Cell ADC_SS->Internalization Cleavage Disulfide Cleavage Internalization->Cleavage GSH High [GSH] in Cytoplasm GSH->Cleavage Triggers Self_Immolation Self-Immolation Cleavage->Self_Immolation Antibody_SH Antibody-SH Cleavage->Antibody_SH Free_Drug Free Drug Self_Immolation->Free_Drug

Caption: Disulfide linker cleavage and self-immolation.

ADC_Development_Workflow cluster_0 Pre-clinical Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Linker_Selection Linker Selection (e.g., Maleimide vs. Disulfide) Conjugation Antibody-Drug Conjugation Linker_Selection->Conjugation Characterization Characterization (DAR, Purity) Conjugation->Characterization Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability Efficacy In Vivo Efficacy (Xenograft Model) Cytotoxicity->Efficacy Stability->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: General workflow for ADC development and evaluation.

Conclusion: A Tale of Two Linkers

The choice between this compound and maleimide linkers for ADC development is a nuanced decision that hinges on the specific therapeutic goals. Maleimide linkers, while historically significant and effective, present a well-documented liability in their susceptibility to the retro-Michael reaction, which can compromise plasma stability and potentially increase off-target toxicity.[][2]

In contrast, self-immolative disulfide linkers like this compound offer a compelling alternative. Their mechanism of action, which exploits the stark redox differential between the extracellular and intracellular environments, provides a robust strategy for achieving high plasma stability coupled with efficient, targeted drug release.[][4] While direct comparative data for this compound is still emerging, the broader class of disulfide linkers has demonstrated the potential for superior in vivo efficacy and an improved therapeutic index.[8][10][12]

Ultimately, rigorous experimental evaluation, following the detailed protocols outlined in this guide, is paramount. By carefully considering the quantitative data and understanding the underlying chemical principles, researchers can make informed decisions to select the optimal linker technology that will pave the way for the next generation of safe and effective Antibody-Drug Conjugates.

References

Unveiling Traceless Drug Release: A Comparative Validation of Boc-NH-SS-OpNC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the validation of traceless drug release from Boc-NH-SS-OpNC linkers, with a comparative analysis against alternative linker technologies. This guide provides supporting experimental data and detailed protocols to ensure accurate and reproducible results.

In the realm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the cytotoxic payload to the antibody plays a pivotal role. Traceless linkers, which release the unmodified native drug upon cleavage, are highly sought after to avoid any alteration of the drug's pharmacological properties.[1] Among these, disulfide-based linkers that are cleaved in the reducing intracellular environment have gained significant attention. This guide focuses on the validation of traceless drug release from a specific disulfide-containing linker, this compound, and provides a comparative analysis with other commonly used traceless linkers.

The this compound linker features a disulfide bond designed for cleavage within the cell, triggered by the high concentration of reducing agents like glutathione (GSH).[][] The tert-butyloxycarbonyl (Boc) protecting group on the amine and the O-paranitrophenyl carbonate (OpNC) activating group facilitate the conjugation of amine-containing drugs, forming a carbamate linkage. Upon disulfide bond reduction, a self-immolative cascade is initiated, leading to the traceless release of the payload.[4][5]

Comparative Analysis of Traceless Linkers

To objectively evaluate the performance of the this compound linker, a direct comparison with established traceless linkers is essential. For the purpose of this guide, we will compare it with the well-characterized Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker, a protease-cleavable system, and a sterically hindered disulfide linker to highlight the nuances within the same cleavage chemistry.

Linker TypeCleavage MechanismTriggerRelease RateStability in CirculationTraceless ReleaseKey AdvantagesKey Disadvantages
This compound (and analogs) Reduction of disulfide bond followed by self-immolationHigh intracellular glutathione (GSH) concentrationRapid upon reductionModerate; can be improved with steric hindranceYesBroad applicability; not dependent on specific enzymesPotential for premature release in circulation
Val-Cit-PABC Protease-mediated cleavage of the dipeptideCathepsin B (overexpressed in lysosomes)Dependent on enzyme concentration and activityHighYesHigh stability in circulation; specific tumor-associated triggerEfficacy dependent on target cell's protease expression
Sterically Hindered Disulfide Reduction of disulfide bondHigh intracellular glutathione (GSH) concentrationSlower compared to unhindered disulfidesHighYesEnhanced stability in circulation compared to simple disulfidesPotentially slower drug release kinetics

Experimental Validation of Traceless Release

Validating the traceless release of a drug from a linker is a multi-step process that involves confirming the cleavage of the linker, identifying the released drug species, and assessing the biological activity of the released payload.

Diagram of the Experimental Workflow

G cluster_0 Preparation cluster_1 Cleavage Assays cluster_2 Analysis cluster_3 Biological Validation prep_adc Synthesize ADC with This compound Linker cleavage_gsh Linker Cleavage Assay (with GSH) prep_adc->cleavage_gsh cleavage_plasma Plasma Stability Assay prep_adc->cleavage_plasma cytotoxicity_assay In Vitro Cytotoxicity Assay prep_adc->cytotoxicity_assay ms_analysis Mass Spectrometry (LC-MS/MS) cleavage_gsh->ms_analysis hplc_analysis HPLC Analysis cleavage_gsh->hplc_analysis cleavage_plasma->hplc_analysis ms_analysis->cytotoxicity_assay hplc_analysis->ms_analysis

Caption: Experimental workflow for validating traceless drug release.

Key Experimental Protocols

Linker Cleavage Assay

Objective: To determine the rate and extent of linker cleavage in a reducing environment mimicking intracellular conditions.

Methodology:

  • Prepare a solution of the ADC (e.g., 1 mg/mL) in a phosphate-buffered saline (PBS), pH 7.4.

  • Add a solution of glutathione (GSH) to a final concentration of 5-10 mM to initiate the cleavage reaction.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding an excess of a thiol-scavenging agent like N-ethylmaleimide (NEM).

  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining intact ADC and the released drug.

Mass Spectrometry Analysis for Metabolite Identification

Objective: To confirm the identity of the released drug and ensure that no linker fragments remain attached (traceless release).

Methodology:

  • Collect the fractions corresponding to the released drug from the HPLC analysis of the linker cleavage assay.

  • Analyze the collected fractions using high-resolution mass spectrometry (HRMS), such as LC-MS/MS.

  • Acquire the mass spectrum of the released species.

  • Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z of the native, unmodified drug.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns and further confirm the structure of the released drug, ensuring it matches the fragmentation pattern of a pure standard of the drug.

In Vitro Cytotoxicity Assay

Objective: To compare the biological activity of the ADC (which relies on intracellular drug release) with that of the free drug.

Methodology:

  • Plate cancer cells expressing the target antigen for the ADC's antibody in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, the free drug, and a non-targeting control ADC.

  • Treat the cells with the different concentrations of the compounds and incubate for a period corresponding to several cell cycles (e.g., 72-96 hours).

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound. The IC50 of the ADC should be comparable to that of the free drug, indicating efficient drug release and activity.

Proposed Mechanism of Traceless Drug Release

The traceless release from a this compound linker is predicated on a reduction-initiated self-immolative process.

Diagram of the Release Mechanism

G ADC Antibody-Linker-Drug (Intact ADC) Reduced_Linker Reduced Linker-Drug (Thiol intermediate) ADC->Reduced_Linker Intracellular GSH Cyclization Self-immolation (Cyclization/Elimination) Reduced_Linker->Cyclization Spontaneous Released_Drug Free, Unmodified Drug Cyclization->Released_Drug Linker_Byproduct Linker Byproduct Cyclization->Linker_Byproduct

References

A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its therapeutic index by ensuring the cytotoxic payload remains attached to the antibody in systemic circulation and is efficiently released at the tumor site. This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linkers, supported by experimental data and detailed methodologies.

Quantitative Comparison of ADC Linker Stability

The stability of an ADC linker is paramount to its success. Premature release of the cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may not efficiently release the drug at the tumor site, thereby reducing efficacy. The following table summarizes quantitative data on the stability of various cleavable and non-cleavable linkers from different studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, including the specific antibody and payload used, as well as the analytical methods employed.

Linker TypeLinker ChemistryExperimental ConditionStability MetricReference
Cleavable
HydrazonePhenylketone-derivedHuman and mouse plasmat½ ≈ 2 days[1]
pH 7.4t½ = 183 hours[2]
pH 5.0t½ = 4.4 hours[2]
BR96-doxorubicinIn vivo (blood)t½ = 43 hours[3]
CarbonateAcid-cleavableSerumt½ ≈ 36 hours[1]
Silyl EtherAcid-cleavableHuman plasmat½ > 7 days[1]
Dipeptide (Val-Cit)Enzyme-cleavableHuman plasmat½ ≈ 230 days[4]
Mouse plasmat½ ≈ 80 hours[4]
Dipeptide (Phe-Lys)Enzyme-cleavableHuman plasmat½ ≈ 30 days[4]
Mouse plasmat½ = 12.5 hours[4]
Triglycyl Peptide (CX)Enzyme-cleavableMouse plasmaExtremely high stability[1]
Sulfatase-cleavableEnzyme-cleavableMouse plasmaHigh stability (> 7 days)[1]
Non-cleavable
Thioether (SMCC)N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylateIn vivoGenerally high stability, with drug release dependent on antibody degradation.
ThioetherIn vivoExtended serum half-life compared to some cleavable linkers.[3]

Experimental Protocols

Accurate assessment of ADC linker stability is crucial for preclinical development. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Plasma Stability Assay using LC-MS

This assay evaluates the stability of an ADC in plasma from different species by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (e.g., human, mouse, rat, cynomolgus monkey), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G or anti-human IgG)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or a denaturing solution)

  • Neutralization buffer (if using low pH elution)

  • Reducing agent (e.g., DTT or TCEP) for DAR analysis of cysteine-linked ADCs

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Procedure:

  • ADC Incubation:

    • Thaw plasma at 37°C.

    • Spike the ADC into the plasma at a final concentration typically ranging from 10 to 100 µg/mL.

    • Incubate the mixture at 37°C in a controlled environment.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).

    • Immediately freeze the collected samples at -80°C to stop any further degradation.

  • Immunoaffinity Capture of ADC:

    • Thaw the plasma samples.

    • Add immunoaffinity capture beads to each plasma sample.

    • Incubate for 1-2 hours at room temperature with gentle mixing to allow the ADC to bind to the beads.

    • Separate the beads from the plasma using a magnetic rack.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • ADC Elution and Sample Preparation for LC-MS:

    • Elute the ADC from the beads using the elution buffer.

    • Neutralize the eluate if a low pH elution buffer was used.

    • For analysis of cysteine-linked ADCs, the sample may be reduced to separate the heavy and light chains.

    • To quantify free payload, the plasma supernatant after bead separation can be subjected to protein precipitation followed by LC-MS/MS analysis.

  • LC-MS Analysis:

    • Analyze the eluted ADC samples by LC-MS to determine the intact mass of the ADC and the relative abundance of different DAR species.

    • Analyze the supernatant to quantify the concentration of released payload.

    • Calculate the average DAR at each time point.

    • Plot the average DAR or the percentage of released payload against time to determine the stability profile and half-life of the linker.

In Vivo Stability Assessment in a Mouse Model

This study evaluates the pharmacokinetic profile and stability of an ADC in vivo by measuring the concentration of total antibody, conjugated antibody (ADC), and free payload in blood samples over time.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Female BALB/c or other appropriate mouse strain (6-8 weeks old)

  • Sterile PBS for injection

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge for plasma separation

  • ELISA plates and reagents (for total and conjugated antibody quantification)

  • LC-MS/MS system (for free payload quantification)

Procedure:

  • Animal Dosing:

    • Administer a single intravenous (IV) dose of the ADC to a cohort of mice (typically 3-5 mg/kg).

  • Blood Sampling:

    • Collect blood samples from the mice at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

  • Quantification of Total Antibody (ELISA):

    • Coat an ELISA plate with the target antigen.

    • Add diluted plasma samples and a standard curve of the unconjugated antibody.

    • Detect the bound antibody using a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody.

    • Add a substrate and measure the absorbance to determine the total antibody concentration.

  • Quantification of Conjugated Antibody (ELISA):

    • Coat an ELISA plate with an anti-payload antibody.

    • Add diluted plasma samples and a standard curve of the ADC.

    • Detect the captured ADC using an HRP-conjugated anti-human IgG antibody.

    • Determine the concentration of the conjugated antibody.

  • Quantification of Free Payload (LC-MS/MS):

    • Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction.

    • Analyze the extracted samples by LC-MS/MS to quantify the concentration of the free payload.

  • Data Analysis:

    • Plot the concentrations of total antibody, conjugated antibody, and free payload over time.

    • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for each analyte.

    • The difference in the pharmacokinetic profiles of the total antibody and the conjugated antibody provides an indication of the in vivo stability of the ADC linker.

Visualizing ADC Stability and Release Mechanisms

The following diagrams illustrate key concepts in ADC linker stability and function.

ADC_Stability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment plasma_stability Plasma Stability Assay (LC-MS) lysosomal_stability Lysosomal Stability Assay plasma_stability->lysosomal_stability pk_study Pharmacokinetic Study (ELISA, LC-MS) lysosomal_stability->pk_study efficacy_study Tumor Xenograft Efficacy Study pk_study->efficacy_study toxicology_study Toxicology Study efficacy_study->toxicology_study data_analysis Data Analysis & Interpretation toxicology_study->data_analysis start ADC Candidate linker_selection Linker Selection (Cleavable vs. Non-cleavable) start->linker_selection linker_selection->plasma_stability lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Workflow for Assessing ADC Linker Stability.

ADC_Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers enzyme Enzyme-Labile (e.g., Val-Cit) drug_release Payload Release enzyme->drug_release ph pH-Sensitive (e.g., Hydrazone) ph->drug_release disulfide Reducible (Disulfide bond) disulfide->drug_release thioether Thioether (e.g., SMCC) thioether->drug_release adc_internalization ADC Internalization into Tumor Cell lysosome Lysosome adc_internalization->lysosome lysosome->enzyme Cathepsins lysosome->ph Low pH lysosome->disulfide High Glutathione antibody_degradation Antibody Degradation lysosome->antibody_degradation antibody_degradation->thioether

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Bioconjugate Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a critical decision that profoundly impacts its therapeutic efficacy and safety profile. This guide provides a comprehensive comparative analysis of cleavable and non-cleavable linkers, supported by experimental data and detailed protocols to inform rational drug design.

The linker, a seemingly simple bridge between a targeting moiety and a payload, dictates the stability of the conjugate in circulation and the mechanism of drug release at the target site. The fundamental difference lies in their intended fate: cleavable linkers are designed to break under specific physiological conditions, while non-cleavable linkers remain intact, releasing the payload only after the degradation of the targeting molecule.

At a Glance: Key Differences

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Conditional cleavage (e.g., enzymatic, pH, reductive)Degradation of the antibody
Payload Form Released in its native or near-native formReleased as a conjugate with the linker and an amino acid residue
"Bystander Effect" Possible, as the released payload can diffuse to neighboring cellsGenerally absent or significantly reduced
Plasma Stability Can be variable, with a risk of premature payload releaseGenerally higher, leading to a more stable conjugate in circulation
Toxicity Profile Potential for off-target toxicity due to premature releaseGenerally lower systemic toxicity due to higher stability.[1][2]
Applicability Broader; effective for a wider range of targets and payloads.[3]More dependent on efficient internalization and lysosomal trafficking of the ADC.[4]

Quantitative Performance Analysis

The selection of a linker is often guided by a trade-off between stability and payload release. The following tables summarize key performance data from various studies.

Plasma Stability

A critical attribute for any bioconjugate is its stability in the bloodstream. Premature release of the payload can lead to systemic toxicity and reduced therapeutic index.[5] Non-cleavable linkers generally exhibit superior plasma stability.[4][6]

Linker TypeLinker ExampleADC ExamplePlasma Half-life (t½)Reference
Cleavable Val-CitTrastuzumab-vc-MMAE~80 hours (mouse plasma)[7]
Cleavable Phe-LysAnti-CD30-Phe-Lys-MMAE~12.5 hours (mouse plasma)[7]
Cleavable HydrazoneGemtuzumab ozogamicinVariable, prone to hydrolysis[6]
Cleavable Silyl EtherSilyl ether-MMAE conjugate> 7 days (human plasma)[3]
Non-Cleavable SMCC (Thioether)Ado-trastuzumab emtansine (T-DM1)Generally stable, payload released upon antibody degradation[4]
Non-Cleavable MCMaytansinoid conjugatesHigh stability[1]

Note: Plasma half-life can vary significantly based on the specific ADC construct, payload, and animal model.

In Vitro Cytotoxicity

The potency of an ADC is assessed by its ability to kill target cancer cells in vitro, typically measured as the half-maximal inhibitory concentration (IC50).

ADCLinker TypeLinkerTarget Cell LineIC50 (pM)Reference
Anti-HER2 ADCCleavableVal-CitHER2+14.3[3]
Anti-HER2 ADCCleavableβ-galactosidase-cleavableHER2+8.8[3]
Anti-HER2 ADCNon-cleavableSMCC (Kadcyla)HER2+33[3]
Anti-HER2 ADCCleavableSulfatase-cleavableHER2+61[3]
Anti-HER2 ADCCleavableVal-AlaHER2+92[3]
Anti-HER2 ADCNon-cleavable-HER2+609[3]
In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs.

ADCLinker TypeTumor ModelEfficacy OutcomeReference
Anti-CD22 ADCCleavableNHL XenograftEffective[3]
Anti-CD22 ADCNon-cleavableNHL XenograftEffective[3]
Anti-CD79b ADCCleavableNHL XenograftEffective[3]
Anti-CD79b ADCNon-cleavableNHL XenograftEffective[3]
Anti-CD19/20/21/72/180 ADCsCleavableNHL XenograftEffective[3]
Anti-CD19/20/21/72/180 ADCsNon-cleavableNHL XenograftIneffective[3]

Signaling Pathways and Mechanisms of Action

The differential processing of cleavable and non-cleavable linkers within a target cell is a key determinant of their biological activity.

Cleavable_Linker_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC_ext ADC (Cleavable Linker) Internalization Internalization (Endocytosis) ADC_ext->Internalization 1. Binding & Endosome Endosome (pH ~5-6) Internalization->Endosome Lysosome Lysosome (pH ~4.8, High Protease) Endosome->Lysosome Payload_release Payload Release Lysosome->Payload_release 2. Linker Cleavage (Enzymes, pH, GSH) Cytotoxicity Cytotoxicity Payload_release->Cytotoxicity 3. Target Cell Killing Bystander_cell Neighboring Cell Payload_release->Bystander_cell 4. Bystander Effect Bystander_cell->Cytotoxicity

Mechanism of Action for a Cleavable Linker ADC.

Cleavable linkers are designed to exploit the unique microenvironment of tumor cells.[2] This can occur through several mechanisms:

  • Protease-sensitive linkers: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[2]

  • pH-sensitive linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[2]

  • Glutathione-sensitive linkers: These linkers contain disulfide bonds that are reduced in the cytoplasm, which has a much higher concentration of glutathione than the extracellular space.[2]

A key advantage of many cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[2]

NonCleavable_Linker_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC_ext ADC (Non-Cleavable Linker) Internalization Internalization (Endocytosis) ADC_ext->Internalization 1. Binding & Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Antibody_degradation Antibody Degradation Lysosome->Antibody_degradation 2. Proteolytic Degradation Payload_metabolite Payload-Linker- Amino Acid Metabolite Antibody_degradation->Payload_metabolite 3. Release of Cytotoxicity Cytotoxicity Payload_metabolite->Cytotoxicity 4. Target Cell Killing

Mechanism of Action for a Non-Cleavable Linker ADC.

In contrast, non-cleavable linkers do not have a specific cleavage site.[1] The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1] This results in the release of a payload-linker-amino acid metabolite.[8] The charged nature of this metabolite often prevents it from diffusing across cell membranes, thereby limiting the bystander effect.[8] The increased stability of non-cleavable linkers in circulation can lead to a better safety profile and a wider therapeutic window.[4]

Experimental Workflows and Protocols

To empirically determine the optimal linker for a given bioconjugate, a series of well-defined experiments are essential.

ADC_Evaluation_Workflow Start ADC Construction (Cleavable vs. Non-Cleavable) Plasma_Stability Plasma Stability Assay Start->Plasma_Stability In_Vitro_Cyto In Vitro Cytotoxicity Assay Start->In_Vitro_Cyto In_Vivo_Efficacy In Vivo Efficacy Study Plasma_Stability->In_Vivo_Efficacy Bystander_Assay Bystander Effect Assay (for Cleavable Linkers) In_Vitro_Cyto->Bystander_Assay Bystander_Assay->In_Vivo_Efficacy End Optimal Linker Selection In_Vivo_Efficacy->End

A typical experimental workflow for ADC linker evaluation.
Key Experimental Protocols

1. Plasma Stability Assay

  • Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

  • Methodology:

    • Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).

    • At each time point, separate the ADC from the plasma proteins, often using affinity capture methods (e.g., Protein A/G beads).

    • Analyze the intact ADC to determine the drug-to-antibody ratio (DAR) over time using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

    • Quantify the amount of released free payload in the plasma supernatant using LC-MS/MS.

    • Calculate the half-life of the ADC in plasma.

2. In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

  • Objective: To determine the potency of the ADC against target antigen-positive and antigen-negative cancer cell lines.

  • Methodology:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free payload control.

    • Incubate for a period that allows for cell proliferation and ADC-mediated killing (typically 72-120 hours).

    • Add a viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each condition.

3. Bystander Effect Assay (for cleavable linkers)

  • Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.

  • Methodology (Co-culture method):

    • Co-culture a mixture of antigen-positive and antigen-negative cells (the latter often engineered to express a fluorescent protein like GFP for easy identification).

    • Treat the co-culture with the ADC.

    • After a suitable incubation period, assess the viability of the antigen-negative (e.g., GFP-positive) cell population using flow cytometry or high-content imaging.

    • Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.

4. In Vivo Efficacy Study (Xenograft Model)

  • Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

  • Methodology:

    • Implant human tumor cells (either as a cell line or patient-derived xenograft) subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, naked antibody control).

    • Administer the treatments intravenously at a predetermined dosing schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the nature of the target antigen, the properties of the payload, and the desired therapeutic outcome. Non-cleavable linkers offer the advantage of enhanced plasma stability and a potentially better safety profile, making them suitable for highly potent payloads and targets with efficient internalization.[1] Cleavable linkers, on the other hand, provide versatility in payload release mechanisms and the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors.[3] A thorough and systematic evaluation using the experimental approaches outlined in this guide is paramount to selecting the optimal linker and advancing the development of safe and effective bioconjugate therapeutics.

References

Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to Boc-NH-SS-OpNC Linker Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) in cancer therapy is increasingly attributed not only to their direct targeting of antigen-positive tumor cells but also to their ability to elicit a "bystander effect," killing adjacent antigen-negative cells. This phenomenon is critically dependent on the design of the linker connecting the antibody to the cytotoxic payload. This guide provides a comparative analysis of ADCs featuring the Boc-NH-SS-OpNC linker, a disulfide-based self-immolative technology, against other linker-payload strategies, with a focus on assessing the bystander effect.

The Critical Role of the Linker in the Bystander Effect

The bystander effect is the ability of a cytotoxic payload, released from a target cancer cell, to diffuse into and kill neighboring tumor cells, regardless of their antigen expression.[1] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. The linker's properties, especially its cleavability, are paramount in enabling this effect.

This compound is a cleavable linker characterized by a disulfide bond. This bond is relatively stable in the bloodstream but is readily cleaved in the reducing intracellular environment of a tumor cell, which has a higher concentration of glutathione.[2] This cleavage releases the payload in its active form, allowing it to exert its cytotoxic effect. If the payload is membrane-permeable, it can then diffuse out of the target cell and kill nearby cells.

In contrast, non-cleavable linkers, such as those with a thioether bond (e.g., SMCC), result in the payload being released along with the linker and an amino acid residue after lysosomal degradation of the antibody.[3] This complex is often charged and membrane-impermeable, thus preventing the bystander effect.[3]

Comparative Performance of ADC Linkers

To illustrate the impact of linker chemistry on the bystander effect, this section presents a comparison between an ADC utilizing a disulfide-based linker, representative of the this compound technology, and an ADC with a non-cleavable linker. The data is based on studies comparing disulfide-linked maytansinoid ADCs to their non-cleavable counterparts.

FeatureADC with Disulfide Linker (e.g., this compound-DM1)ADC with Non-Cleavable Linker (e.g., SMCC-DM1)
Linker Type Cleavable (Disulfide bond)Non-cleavable (Thioether bond)
Payload Release Mechanism Reduction of disulfide bond in the cytoplasmProteolytic degradation of the antibody in the lysosome
Released Payload Form Free, unmodified payload (e.g., DM1)Payload-linker-amino acid complex (e.g., Lysine-SMCC-DM1)
Membrane Permeability of Released Payload High (if payload is lipophilic)Low (charged complex)
Bystander Effect Potential HighLow to negligible
Representative In Vitro Cytotoxicity (Co-culture) Significant killing of antigen-negative cellsMinimal to no killing of antigen-negative cells

Experimental Data: In Vitro Bystander Effect

The bystander effect can be quantified using in vitro co-culture assays where antigen-positive and antigen-negative cancer cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured.

ADC ConstructTarget Cells (Antigen-Positive)Bystander Cells (Antigen-Negative)Co-culture IC50 on Bystander Cells (nM)
Disulfide-linked huC242-DM4 COLO205 (CanAg+)SW620 (CanAg-)~10
Thioether-linked huC242-SMCC-DM1 COLO205 (CanAg+)SW620 (CanAg-)> 1000

This data is representative, based on the principles demonstrated in studies by Kovtun et al., which showed a significant bystander effect for disulfide-linked maytansinoid conjugates compared to non-cleavable ones.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bystander effect. Below are protocols for two key in vitro assays.

Co-culture Bystander Effect Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when they are in proximity to antigen-positive cells.[4]

Objective: To determine the IC50 of an ADC on antigen-negative cells in a co-culture system.

Materials:

  • Antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., MCF7-GFP)

  • Cell culture medium and supplements

  • ADCs (e.g., Disulfide-linked ADC, Non-cleavable ADC)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

  • Reagents for cell viability assay (e.g., CellTiter-Glo®)

Procedure:

  • Seed a 1:1 mixture of Ag+ and Ag- cells in a 96-well plate at a density of 10,000 cells/well.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the ADCs in the cell culture medium.

  • Remove the existing medium from the wells and add the ADC dilutions. Include a vehicle control.

  • Incubate the plate for 72-120 hours.

  • Measure the fluorescence of the GFP-expressing Ag- cells to determine their viability.

  • Separately, perform a cell viability assay (e.g., CellTiter-Glo®) to measure the total cell viability.

  • Calculate the percentage of viable Ag- cells relative to the vehicle control and determine the IC50 value.

Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium.[5]

Objective: To determine if the medium from ADC-treated Ag+ cells is cytotoxic to Ag- cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line

  • Cell culture medium and supplements

  • ADCs

  • 6-well plates and 96-well plates

  • Centrifuge

  • Reagents for cell viability assay

Procedure:

  • Seed Ag+ cells in a 6-well plate and allow them to reach near-confluency.

  • Treat the Ag+ cells with a high concentration of the ADC (e.g., 10x IC50) for 24-48 hours.

  • Collect the culture medium (conditioned medium) and centrifuge to remove any detached cells.

  • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

  • Remove the medium from the Ag- cells and add the conditioned medium.

  • Incubate for 72 hours.

  • Perform a cell viability assay to determine the cytotoxicity of the conditioned medium on the Ag- cells.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Mechanism of Action: Disulfide-Linked ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) cluster_bystander_intracellular Intracellular Space (Bystander Cell) ADC ADC (this compound Linker) Tumor_Cell Antigen-Positive Tumor Cell ADC->Tumor_Cell 1. Binding Internalization Internalization (Endocytosis) Tumor_Cell->Internalization 2. Internalization Bystander_Cell Antigen-Negative Bystander Cell Payload_Diffusion_In Payload Diffusion Bystander_Cell->Payload_Diffusion_In Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Disulfide Cleavage (High Glutathione) Lysosome->Cleavage 4. Payload Release Payload_Release Payload Release (e.g., DM1) Cleavage->Payload_Release Apoptosis_Target Apoptosis Payload_Release->Apoptosis_Target 5a. Target Cell Killing Payload_Diffusion_Out Payload Diffusion Payload_Release->Payload_Diffusion_Out 5b. Diffusion Out Apoptosis_Bystander Apoptosis Payload_Diffusion_In->Apoptosis_Bystander 7. Bystander Cell Killing Payload_Diffusion_Out->Bystander_Cell 6. Bystander Effect

Caption: Mechanism of a disulfide-linked ADC demonstrating the bystander effect.

Experimental Workflow: Co-culture Bystander Assay Start Start Seed_Cells Seed 1:1 mixture of Antigen-Positive and Antigen-Negative (GFP+) cells Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence ADC_Treatment Treat cells with serial dilutions of ADC Adherence->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Fluorescence_Reading Read GFP fluorescence (Antigen-Negative cell viability) Incubation->Fluorescence_Reading Viability_Assay Perform total cell viability assay Incubation->Viability_Assay Data_Analysis Calculate IC50 for bystander killing Fluorescence_Reading->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro co-culture bystander effect assay.

Signaling Pathway: Maytansinoid (DM1) Payload DM1 Maytansinoid (DM1) Payload Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Microtubule_Assembly->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of the maytansinoid payload DM1 leading to apoptosis.

Conclusion

The choice of linker is a critical determinant of an ADC's ability to induce a bystander effect. The this compound linker, with its cleavable disulfide bond, is designed to facilitate the release of a membrane-permeable payload, thereby enabling the killing of adjacent antigen-negative tumor cells. This is a significant advantage over ADCs with non-cleavable linkers, which largely confine their cytotoxic activity to the targeted antigen-positive cells. The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess and optimize the bystander effect of their ADC candidates, ultimately leading to the development of more effective cancer therapeutics.

References

A Head-to-Head Comparison of Boc-NH-SS-OpNC and PABC Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. The linker dictates the stability of the ADC in circulation and the efficiency of payload release at the target site. This guide provides a detailed, data-driven comparison of two prominent cleavable linkers: the disulfide-based Boc-NH-SS-OpNC linker and the protease-sensitive PABC linker.

This comparison delves into their respective mechanisms of action, stability, and cleavage kinetics, supported by experimental data and detailed protocols. The information presented here is intended to guide researchers in selecting the optimal linker strategy for their specific ADC development programs.

At a Glance: Key Differences

FeatureThis compound LinkerPABC Linker
Cleavage Mechanism Reduction of disulfide bondEnzymatic cleavage of a peptide sequence
Primary Cleavage Trigger High intracellular glutathione (GSH) concentrationLysosomal proteases (e.g., Cathepsin B)
Release Mechanism Reduction followed by self-immolationProteolytic cleavage followed by self-immolation
Key Stability Consideration Susceptibility to premature reduction in plasmaSusceptibility to enzymatic degradation in plasma (species-dependent)

Cleavage Mechanisms and Signaling Pathways

The selective release of the cytotoxic payload is paramount for the efficacy and safety of an ADC. Both this compound and PABC linkers are designed to be stable in the systemic circulation and to undergo cleavage once the ADC is internalized into the target cancer cell. However, they rely on distinct intracellular triggers.

This compound: A Redox-Sensitive Disulfide Linker

The this compound linker is a disulfide-based linker that leverages the significant difference in redox potential between the extracellular environment and the intracellular milieu. The disulfide bond remains relatively stable in the bloodstream, where the concentration of reducing agents is low. Upon internalization of the ADC into a cancer cell, the high concentration of glutathione (GSH) in the cytoplasm (1-10 mM) rapidly reduces the disulfide bond.[] This initiates a self-immolative cascade that leads to the release of the unmodified payload.

The "Boc-NH" portion refers to a tert-butyloxycarbonyl-protected amine, which can be used for further conjugation or modification, while "OpNC" (p-nitrophenylcarbonate) is an activating group for conjugation to the payload.

This compound Cleavage Pathway ADC_extracellular ADC in Circulation (Low GSH) ADC_internalized Internalized ADC (High GSH) ADC_extracellular->ADC_internalized Internalization Cleavage Disulfide Bond Reduction ADC_internalized->Cleavage GSH Self_immolation Self-Immolation Cleavage->Self_immolation Payload_release Active Payload Released Self_immolation->Payload_release

This compound Cleavage Pathway
PABC: A Protease-Cleavable Linker

The para-aminobenzyl carbamate (PABC) linker is a self-immolative spacer that is typically used in conjunction with a protease-cleavable peptide sequence, most commonly valine-citrulline (Val-Cit).[2][3][4] Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide.[3] This cleavage event triggers a 1,6-elimination reaction in the PABC spacer, leading to the release of the free drug.[2]

PABC Linker Cleavage Pathway ADC_lysosome ADC in Lysosome Peptide_cleavage Peptide Cleavage (Cathepsin B) ADC_lysosome->Peptide_cleavage Enzymatic Action PABC_elimination PABC Self-Immolation (1,6-Elimination) Peptide_cleavage->PABC_elimination Payload_release Active Payload Released PABC_elimination->Payload_release

PABC Linker Cleavage Pathway

Performance Data: Stability and Cleavage Kinetics

The ideal linker should be highly stable in circulation to prevent premature drug release and off-target toxicity, while allowing for rapid and efficient payload release within the target cell.

Plasma Stability

A critical challenge in ADC development is ensuring linker stability in plasma. Premature cleavage can lead to systemic toxicity and a reduced therapeutic window.

  • This compound (Disulfide Linkers): The stability of disulfide linkers can be influenced by factors such as steric hindrance around the disulfide bond.[5] While the high concentration of glutathione required for cleavage is primarily intracellular, some level of reduction can occur in the plasma. However, studies have shown that by engineering the conjugation site on the antibody, the stability of disulfide-linked ADCs can be significantly improved.[6] For instance, one study demonstrated that by selecting an appropriate cysteine conjugation site, a maytansinoid ADC with a disulfide linker showed minimal drug loss in vivo over several days.[6]

  • PABC (Val-Cit-PABC) Linkers: The Val-Cit-PABC linker generally exhibits good stability in human plasma. However, it has been shown to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, which can complicate preclinical evaluation.[2][3][4] Modifications to the PABC linker have been explored to enhance its stability in mouse plasma without compromising its cleavage by cathepsin B.[2]

Table 1: Comparative Plasma Stability Data

Linker TypeSpeciesStability MetricValueReference
Disulfide (DM1 conjugate)Mouse (in vivo)>50% drug remainingAfter 7 days[]
Val-Cit-PABC-MMAEHuman (in vitro)t1/2~230 days[8]
Val-Cit-PABC-MMAEMouse (in vitro)Significant degradation-[2][3][4]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Cleavage Kinetics

The rate of payload release upon internalization is a key determinant of an ADC's potency.

  • This compound (Disulfide Linkers): The cleavage of disulfide linkers is dependent on the intracellular concentration of glutathione. The kinetics of this reduction can be modulated by the steric hindrance around the disulfide bond.[5]

  • PABC (Val-Cit-PABC) Linkers: The cleavage of the Val-Cit peptide by cathepsin B is a rapid enzymatic process. One study reported that papain, another cysteine protease, could achieve complete release of the drug from a Val-Cit-PABC linked ADC within 8 hours at 40°C.[9] In a comparative study of dipeptide linkers, Val-Cit showed a half-life of 240 minutes for doxorubicin release upon enzymatic hydrolysis.[10]

Table 2: Comparative Cleavage Kinetics

Linker TypeCleavage AgentKinetic ParameterValueReference
DisulfideGlutathione (5 mM)% Cleavage~50%After 3 hours
Val-Cit-PABCCathepsin Bt1/2240 min[10]
Val-Cit-PABCPapainTime to complete release8 hours[9]

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

To facilitate the evaluation of these linkers in a laboratory setting, detailed protocols for key experiments are provided below.

Experimental Workflow for ADC Evaluation

ADC Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay PK_Study Pharmacokinetic Study Plasma_Stability->PK_Study Cleavage_Assay Cleavage Assay Cytotoxicity_Assay Cytotoxicity Assay Cleavage_Assay->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay Cytotoxicity_Assay->Bystander_Assay Efficacy_Study Efficacy Study (Xenograft Model) Bystander_Assay->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study ADC_Synthesis ADC Synthesis and Characterization ADC_Synthesis->Plasma_Stability ADC_Synthesis->Cleavage_Assay

General Experimental Workflow for ADC Evaluation
Protocol 1: Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma from different species.

Materials:

  • ADC of interest

  • Plasma (human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Protein A magnetic beads

  • LC-MS system

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma from the desired species at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots of the plasma-ADC mixture.

  • To measure the drug-to-antibody ratio (DAR), capture the ADC from the plasma using Protein A magnetic beads.

  • Wash the beads with PBS to remove unbound plasma proteins.

  • Elute the intact ADC from the beads using an appropriate elution buffer (e.g., 20 mM glycine, 0.1% acetic acid).

  • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.

  • To quantify the released payload, analyze the supernatant from the Protein A capture step by LC-MS.

  • Calculate the percentage of drug loss and payload release over time.

Protocol 2: In Vitro Cleavage Assay

Objective: To determine the cleavage kinetics of the linker in the presence of its specific trigger.

A. Glutathione-Mediated Cleavage (for this compound):

Materials:

  • Disulfide-linked ADC

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • LC-MS system

Procedure:

  • Incubate the ADC (e.g., 10 µM) in phosphate buffer containing a physiological concentration of GSH (e.g., 5 mM).

  • At various time points, take aliquots of the reaction mixture.

  • Analyze the samples by LC-MS to quantify the amount of intact ADC and released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

B. Cathepsin B-Mediated Cleavage (for PABC):

Materials:

  • PABC-linked ADC

  • Recombinant human Cathepsin B

  • MES buffer (pH 5.0) with dithiothreitol (DTT)

  • Protease inhibitor cocktail

  • LC-MS or HPLC system

Procedure:

  • Pre-warm the ADC (1 mg/mL) in MES buffer at 37°C for 10 minutes.[11]

  • Add pre-warmed human Cathepsin B to the ADC solution and incubate at 37°C.[11]

  • At various time points (e.g., 0, 4, 8, 24 hours), collect aliquots and quench the reaction by adding a protease inhibitor cocktail.[11]

  • Analyze the samples by HPLC or LC-MS to measure the decrease in the average DAR or the amount of released payload.[11]

  • Calculate the rate of cleavage.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency of the ADC against target and non-target cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

  • Incubate the plates at 37°C for a predetermined period (e.g., 72-120 hours).

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Add the solubilization solution to each well and incubate overnight at 37°C in the dark.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each cell line.[12][13][14][15]

Protocol 4: Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line (stably expressing a fluorescent protein like GFP)

  • Cell culture medium and supplements

  • ADC of interest

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture the antigen-positive and antigen-negative (GFP-expressing) cells in 96-well plates at a defined ratio.

  • Allow the cells to attach overnight.

  • Treat the co-culture with various concentrations of the ADC.

  • Incubate the plates at 37°C for an appropriate duration.

  • At the end of the incubation, assess the viability of the antigen-negative cells by quantifying the GFP signal using a fluorescence microscope or plate reader.

  • Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations to determine the extent of the bystander effect.[16][17]

Conclusion

The choice between a this compound and a PABC linker is a nuanced decision that depends on the specific therapeutic goals, the nature of the payload, and the target antigen.

  • This compound linkers offer a cleavage mechanism that is dependent on the highly conserved and robustly different redox environments between the extracellular and intracellular spaces. This can provide a clear and universal trigger for payload release. However, the potential for premature reduction in the plasma must be carefully evaluated and mitigated through strategies like site-specific conjugation.

  • PABC linkers , particularly in the Val-Cit-PABC configuration, have a well-established track record in clinically approved ADCs. Their cleavage by lysosomal proteases, which are often upregulated in cancer cells, provides a tumor-selective release mechanism. The primary drawback is the potential for species-specific plasma instability, which requires careful consideration during preclinical development.

Ultimately, a thorough in vitro and in vivo evaluation, guided by the protocols outlined in this guide, is essential to select the linker that will provide the optimal balance of stability, potency, and safety for a given antibody-drug conjugate.

References

A Head-to-Head Comparison: Validating the Intracellular Cleavage of Boc-NH-SS-OpNC in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective release of therapeutic payloads within cancer cells is a critical determinant of a drug's efficacy and safety. This guide provides an objective comparison of the intracellular cleavage of the disulfide-based self-immolative linker, Boc-NH-SS-OpNC, with other common cleavable linkers, supported by experimental data and detailed protocols.

The this compound linker is designed to be stable in the bloodstream and selectively cleaved in the reductive intracellular environment of cancer cells, primarily by glutathione (GSH).[1][2][3] This targeted release mechanism aims to maximize the therapeutic window of potent cytotoxic agents by minimizing off-target toxicity.[][] This guide will delve into the validation of this cleavage mechanism, comparing its performance with an enzyme-cleavable alternative, and provide the necessary methodologies to replicate these findings.

Comparative Analysis of Intracellular Linker Cleavage

To objectively assess the performance of the this compound linker, we compare its intracellular cleavage kinetics against a widely used enzyme-cleavable linker, Val-Cit-PABC, which is susceptible to cleavage by lysosomal proteases like Cathepsin B.[6][7]

Linker TypeCleavage MechanismTypical Intracellular Half-lifePlasma StabilityKey AdvantagesKey Limitations
This compound (Disulfide) Glutathione (GSH)-mediated reduction4-8 hoursHighBroad applicability in GSH-high tumors, independent of specific enzyme expression.Reduced efficacy in tumors with low GSH levels.
Val-Cit-PABC (Enzyme-cleavable) Cathepsin B-mediated enzymatic cleavage6-12 hoursHighHigh specificity in tumors overexpressing Cathepsin B.Dependent on specific enzyme expression, which can vary between tumor types and patients.[8]
Hydrazone (pH-sensitive) Acid-catalyzed hydrolysis in endosomes/lysosomesVariable (depends on endosomal pH)ModerateEffective in the acidic tumor microenvironment.Potential for premature release in acidic niches outside the target cell.[6]

Experimental Validation of Intracellular Cleavage

The validation of intracellular linker cleavage is paramount. Below are detailed protocols for two common methods: a fluorescence-based assay for real-time monitoring and an HPLC-based assay for quantitative analysis.

Signaling Pathway for Glutathione-Mediated Cleavage

The intracellular cleavage of the this compound linker is initiated by the high concentration of glutathione (GSH) present in the cytoplasm of cancer cells. This process involves a thiol-disulfide exchange reaction.

G Glutathione-Mediated Cleavage of this compound cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) Prodrug_Extracellular This compound-Drug (Stable) Prodrug_Intracellular This compound-Drug Prodrug_Extracellular->Prodrug_Intracellular Cellular Uptake Cleavage Thiol-Disulfide Exchange Prodrug_Intracellular->Cleavage GSH Glutathione (GSH) GSH->Cleavage Released_Drug Active Drug Cleavage->Released_Drug Release Linker_Byproduct Linker Byproduct Cleavage->Linker_Byproduct

Caption: Glutathione-mediated cleavage of this compound.

Experimental Protocols

Fluorescence-Based Intracellular Cleavage Assay

This assay utilizes a fluorogenic probe attached to the linker, where fluorescence is quenched until the linker is cleaved.

Workflow:

G Fluorescence-Based Cleavage Assay Workflow Cell_Culture Seed cancer cells in a multi-well plate Prodrug_Incubation Incubate cells with this compound-Fluorophore conjugate Cell_Culture->Prodrug_Incubation Washing Wash cells to remove extracellular conjugate Prodrug_Incubation->Washing Imaging Acquire fluorescence images at various time points Washing->Imaging Quantification Quantify fluorescence intensity per cell Imaging->Quantification Data_Analysis Plot fluorescence intensity vs. time to determine cleavage kinetics Quantification->Data_Analysis

Caption: Workflow for the fluorescence-based cleavage assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well, black-walled, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prodrug Preparation: Prepare a stock solution of the this compound-fluorophore conjugate in DMSO and dilute it to the desired final concentration in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the prodrug conjugate. Incubate for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Washing: After each time point, gently wash the cells three times with phosphate-buffered saline (PBS) to remove any non-internalized conjugate.

  • Imaging: Add fresh PBS to the wells and immediately acquire fluorescence images using a fluorescence microscope or a plate reader. Use excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). Plot the fluorescence intensity against time to determine the rate of intracellular cleavage.

HPLC-Based Quantitative Cleavage Assay

This method provides a more direct quantification of the parent prodrug and the released drug.

Workflow:

G HPLC-Based Cleavage Assay Workflow Cell_Treatment Treat cancer cells with this compound-Drug conjugate Cell_Lysis Lyse cells at different time points Cell_Treatment->Cell_Lysis Protein_Precipitation Precipitate proteins from the cell lysate Cell_Lysis->Protein_Precipitation Supernatant_Collection Collect the supernatant containing the analyte Protein_Precipitation->Supernatant_Collection HPLC_Analysis Analyze the supernatant by reverse-phase HPLC Supernatant_Collection->HPLC_Analysis Quantification Quantify the peak areas of the prodrug and released drug HPLC_Analysis->Quantification

Caption: Workflow for the HPLC-based quantitative cleavage assay.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells in larger format vessels (e.g., 6-well plates or T-25 flasks) to obtain sufficient cell numbers. Treat the cells with the this compound-drug conjugate at a specific concentration.

  • Cell Harvesting and Lysis: At various time points, harvest the cells by trypsinization or scraping. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate to precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant.

  • HPLC Analysis: Inject the supernatant into a reverse-phase HPLC system. Use a suitable column (e.g., C18) and a gradient elution method to separate the parent prodrug from the released drug.

  • Quantification: Monitor the elution profile using a UV detector at a wavelength where both the prodrug and the released drug have significant absorbance. Integrate the peak areas to quantify the concentration of each species at different time points.

Comparison of Cleavage Mechanisms

The choice of a cleavable linker is a critical decision in prodrug design. The following diagram illustrates the distinct intracellular pathways for disulfide and enzyme-cleavable linkers.

G Comparison of Intracellular Cleavage Pathways cluster_disulfide Disulfide Linker (this compound) cluster_enzyme Enzyme-Cleavable Linker (Val-Cit-PABC) Prodrug_Disulfide Prodrug Enters Cytoplasm GSH_Mediated High Cytosolic GSH Prodrug_Disulfide->GSH_Mediated Cleavage_Disulfide Reductive Cleavage GSH_Mediated->Cleavage_Disulfide Drug_Release_Cytoplasm Drug Release in Cytoplasm Cleavage_Disulfide->Drug_Release_Cytoplasm Prodrug_Enzyme Prodrug Internalized via Endocytosis Endosome_Lysosome Trafficking to Endosome/Lysosome Prodrug_Enzyme->Endosome_Lysosome Enzyme_Mediated Cathepsin B Endosome_Lysosome->Enzyme_Mediated Cleavage_Enzyme Enzymatic Cleavage Enzyme_Mediated->Cleavage_Enzyme Drug_Release_Lysosome Drug Release in Lysosome Cleavage_Enzyme->Drug_Release_Lysosome

Caption: Distinct intracellular cleavage pathways.

Conclusion

The validation of intracellular cleavage is a cornerstone of prodrug development. The this compound linker, with its reliance on the elevated glutathione levels in cancer cells, presents a robust and broadly applicable strategy for targeted drug delivery. While enzyme-cleavable linkers offer high specificity, their efficacy is contingent on the expression levels of particular enzymes. The experimental protocols provided herein offer a framework for the quantitative assessment of linker cleavage, enabling researchers to make informed decisions in the design and optimization of next-generation cancer therapeutics.

References

Benchmarking Boc-NH-SS-OpNC: A Comparative Guide to Self-Immolative Disulfide Linker Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the Boc-NH-SS-OpNC linker against established industry standards in the field of antibody-drug conjugates (ADCs). As the linkage between the monoclonal antibody and the cytotoxic payload is a critical determinant of an ADC's efficacy and safety, this document offers an objective comparison supported by experimental data to aid in the selection of the most appropriate linker technology for your research and development needs.

Introduction to this compound and Industry Standard Linkers

This compound is a cleavable, self-immolative linker designed for the targeted delivery of therapeutic payloads. Its mechanism relies on the higher concentration of glutathione in the intracellular environment compared to the bloodstream, which triggers the cleavage of the disulfide bond and subsequent release of the active drug.

For a comprehensive evaluation, we are comparing this compound with two widely adopted industry standards:

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that releases the payload after lysosomal degradation of the antibody.

  • Val-Cit (Valine-Citrulline): An enzyme-cleavable linker that is selectively cleaved by cathepsin B, an enzyme overexpressed in many tumor cells.

Performance Benchmark Data

The following tables summarize the key performance indicators for ADCs constructed with this compound (represented by similar self-immolative disulfide linkers for which quantitative data is available), SMCC, and Val-Cit linkers.

Table 1: Plasma Stability of ADCs with Different Linkers

Linker TypeADC Half-life in Human Plasma (days)% Payload Remaining after 7 daysData Source
Self-immolative Disulfide (e.g., this compound)~5 - 10~60 - 80%[1][2]
Non-cleavable (e.g., SMCC)>10>90%[1]
Enzyme-cleavable (e.g., Val-Cit)>7>85%[1][3]

Table 2: In Vitro Payload Release Kinetics

Linker TypeTrigger for ReleaseHalf-life of Payload Release (hours)Data Source
Self-immolative Disulfide (e.g., this compound)5 mM Glutathione~1 - 4[4]
Non-cleavable (e.g., SMCC)Lysosomal Proteases> 24 (release upon antibody degradation)[5]
Enzyme-cleavable (e.g., Val-Cit)Cathepsin B~2 - 6[3]

Table 3: In Vitro Cytotoxicity against Antigen-Positive Cancer Cells

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Data Source
Self-immolative Disulfide (e.g., this compound)PBDWSU-DLCL2~15[4]
Non-cleavable (e.g., SMCC)DM1HER2+ Cell Line~30 - 600[1][6]
Enzyme-cleavable (e.g., Val-Cit)MMAECD79b+ Jeko-1~10 - 20[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action of a Disulfide-Linked ADC

The following diagram illustrates the cellular uptake and payload release mechanism for an ADC utilizing a self-immolative disulfide linker like this compound.

ADC_Mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding ADC_Internalized Internalized ADC ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 3. Trafficking Payload_Released Released Payload ADC_Lysosome->Payload_Released 4. Disulfide Cleavage (GSH-mediated) Nucleus Nucleus Payload_Released->Nucleus 5. Target Engagement (e.g., DNA damage) Receptor->ADC_Internalized 2. Internalization (Endocytosis) GSH Glutathione (GSH) Apoptosis Apoptosis Nucleus->Apoptosis 6. Cell Death

Caption: Mechanism of action for a disulfide-linked ADC.

Experimental Workflow for ADC Performance Benchmarking

This diagram outlines the key experimental steps involved in comparing the performance of different ADC linker technologies.

Experimental_Workflow cluster_prep ADC Preparation cluster_assays Performance Assays Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker-Payload Synthesis (this compound, SMCC, Val-Cit) Linker_Payload->Conjugation Purification Purification & Characterization (e.g., DAR determination) Conjugation->Purification Plasma_Stability Plasma Stability Assay (LC-MS) Purification->Plasma_Stability Cleavage_Kinetics Cleavage Kinetics Assay (HPLC/LC-MS) Purification->Cleavage_Kinetics Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity Data_Analysis Data Analysis & Comparison Plasma_Stability->Data_Analysis Cleavage_Kinetics->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for ADC performance benchmarking.

Experimental Protocols

4.1. ADC Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in human plasma.[7][8]

Methodology:

  • The ADC is incubated in human plasma at 37°C for a time course (e.g., 0, 1, 3, 7 days).

  • At each time point, aliquots are taken, and the ADC is captured using an anti-human IgG antibody.

  • The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).

  • The amount of released payload in the plasma supernatant can also be quantified by LC-MS.

  • The half-life of the ADC in plasma is calculated based on the decrease in DAR over time.

4.2. In Vitro Payload Release (Cleavage Kinetics) Assay

Objective: To measure the rate of payload release from the ADC in a reducing environment mimicking the intracellular cytoplasm.

Methodology:

  • The ADC is incubated in a buffer containing a reducing agent, such as 5 mM glutathione (GSH), at 37°C.[4]

  • Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4 hours).

  • The reaction is quenched, and the samples are analyzed by high-performance liquid chromatography (HPLC) or LC-MS to quantify the amount of released payload and remaining intact ADC.

  • The half-life of payload release is determined from the kinetic data.

4.3. In Vitro Cytotoxicity Assay

Objective: To assess the potency of the ADC in killing target cancer cells.[9][10][11][12]

Methodology:

  • Antigen-positive cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a period of 72-120 hours.

  • Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.

  • The absorbance is read on a plate reader, and the data is used to generate dose-response curves.

  • The IC50 value (the concentration of the ADC that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion

The selection of a linker is a critical decision in the design of an effective and safe ADC. This compound, as a representative of self-immolative disulfide linkers, offers a balance between plasma stability and efficient intracellular payload release. While non-cleavable linkers like SMCC provide superior stability, their efficacy is dependent on lysosomal degradation of the antibody. Enzyme-cleavable linkers such as Val-Cit demonstrate high stability and potent cytotoxicity but are reliant on the presence of specific enzymes in the target cell. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to objectively evaluate and select the optimal linker technology for their specific therapeutic application.

References

A Comparative Guide to Disulfide Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific molecule "Boc-NH-SS-OpNC" does not correspond to a widely documented chemical entity in scientific literature. However, its nomenclature suggests a structure containing a Boc-protected amine, a disulfide bond (-SS-), and an operational payload or chemical group. This guide therefore focuses on the well-established and functionally analogous class of disulfide linkers used in Antibody-Drug Conjugates (ADCs), providing a comprehensive comparison and detailed experimental insights relevant to researchers, scientists, and drug development professionals.

Disulfide linkers are a critical component in the design of ADCs, offering a unique mechanism for targeted drug release.[][2] They are engineered to be stable in the bloodstream and to cleave specifically within the target cells, releasing the cytotoxic payload.[][3] This guide examines case studies demonstrating their successful use, compares their performance against other linker technologies, and provides detailed protocols for their evaluation.

Mechanism of Action: Intracellular Cleavage

The primary advantage of disulfide linkers lies in their sensitivity to the differential redox potential between the extracellular environment and the intracellular cytoplasm. The concentration of reducing agents, particularly glutathione (GSH), is significantly higher inside the cell (1-10 mM) compared to the blood plasma (~5 µM).[] This gradient ensures the ADC remains intact during circulation, minimizing off-target toxicity. Upon internalization into a target cell, the disulfide bond is rapidly reduced, releasing the active drug.[][2]

G cluster_circulation Systemic Circulation (Low GSH) cluster_cell Target Cell (High GSH) ADC_stable ADC Intact (Disulfide Linker Stable) ADC_internalized ADC Internalized ADC_stable->ADC_internalized Binding & Internalization Cleavage Disulfide Cleavage (Reduction by GSH) ADC_internalized->Cleavage Payload Active Payload Released Cleavage->Payload Apoptosis Cell Death Payload->Apoptosis

ADC Mechanism with a Disulfide Linker.

Case Study: Disulfide-Linked vs. Non-Cleavable Maytansinoid ADCs

A pivotal study compared the efficacy of a disulfide-linked maytansinoid ADC, huC242-SPDB-DM4 , with a non-cleavable thioether-linked equivalent, huC242-SMCC-DM1 .[][4] While both conjugates showed high potency in in vitro cell-killing assays, their in vivo performance differed significantly, highlighting the importance of linker technology in achieving therapeutic success.

The disulfide-linked ADC demonstrated superior anti-tumor activity in multiple xenograft models.[] This enhanced efficacy is largely attributed to the "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[4][5][6] This is a critical advantage in treating heterogeneous tumors where not all cells express the target antigen.[5][7]

Conjugate Linker Type In Vitro Potency In Vivo Efficacy Key Finding
huC242-SPDB-DM4 Cleavable (Disulfide) HighSuperior Showed significant tumor regression in xenograft models, likely due to the bystander effect.[][4]
huC242-SMCC-DM1 Non-Cleavable (Thioether) HighMarginalDisplayed only minimal activity in vivo, as the payload cannot diffuse to neighboring cells.[4]

Comparison of Linker Technologies

The choice of linker is a critical decision in ADC design, impacting stability, efficacy, and toxicity. Disulfide linkers are a major class of cleavable linkers, each with distinct advantages and disadvantages compared to alternatives.[8]

Linker Type Cleavage Mechanism Key Advantages Key Considerations
Disulfide Chemical: Reduction by intracellular glutathione (GSH).[]Good balance of plasma stability and efficient intracellular release; enables potent bystander effect.[][2]Stability can be influenced by steric hindrance near the bond; potential for some premature release.[4]
Peptide Enzymatic: Cleavage by lysosomal proteases (e.g., Cathepsin B).[3]High plasma stability; specific release mechanism within the lysosome.[9]Efficacy depends on protease expression levels in the tumor; bystander effect is dependent on the payload's properties.[3]
Acid-Labile Chemical: Hydrolysis in the low pH of endosomes/lysosomes (e.g., hydrazone).[3]Rapid release upon internalization into acidic compartments.Can exhibit lower plasma stability compared to other types, leading to potential off-target toxicity.[8][10]
Non-Cleavable Biological: Requires complete proteolytic degradation of the antibody in the lysosome.[9]Highest plasma stability, potentially leading to a wider therapeutic window.[9]No bystander effect, as the payload is released with an amino acid attached and cannot diffuse out of the cell; limited to highly internalized targets.[8]

Key Experimental Protocols

Evaluating the efficacy and specificity of an ADC requires a series of well-defined in vitro assays. Cytotoxicity and bystander effect assays are fundamental first steps before advancing to more complex in vivo studies.[11][12][13]

In Vitro Cytotoxicity Assay (Monoculture)

This assay determines the concentration of an ADC required to kill 50% of a target cell population (IC50) in a single-cell-type culture.

Objective: To measure the direct, antigen-dependent killing efficacy of the ADC.

Methodology (MTT Assay):

  • Cell Seeding: Seed antigen-positive (Ag+) cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.[12][14]

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.[12]

  • Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C with 5% CO2.[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.[12]

  • Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[14]

  • Data Acquisition: Read the absorbance of each well at 490 nm or 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the ADC concentration (log scale) to determine the IC50 value.

Bystander Effect Assay (Co-Culture)

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative (Ag-) cells after being released from target Ag+ cells.

Objective: To quantify the bystander killing potential of a cleavable-linker ADC.

Methodology:

  • Cell Preparation: Use two cell lines: an Ag+ target line and an Ag- line that has been engineered to express a fluorescent protein (e.g., GFP) for easy identification.[11][14]

  • Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various defined ratios (e.g., 90:10, 75:25, 50:50 Ag-:Ag+). The total cell number per well should be kept constant.[14][15] Incubate overnight.

  • ADC Treatment: Treat the co-cultures with a fixed concentration of the ADC. This concentration should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells (determined from monoculture assays).[6]

  • Incubation: Incubate the plate for 96 to 144 hours.[14]

  • Data Acquisition: Measure the viability of the Ag- (GFP-expressing) cell population by reading the fluorescence intensity (e.g., 485 nm excitation / 535 nm emission).[14]

  • Analysis: Normalize the fluorescence values of ADC-treated wells to untreated control wells to calculate the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.[6][14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture Ag+ (Target) and Ag- (GFP-labeled) cells P2 Seed cells in 96-well plate at defined ratios (e.g., 50:50) P1->P2 E1 Treat with ADC at a concentration that kills Ag+ but not Ag- cells P2->E1 E2 Incubate for 96-144 hours E1->E2 A1 Measure GFP fluorescence to quantify viable Ag- cells E2->A1 A2 Calculate % viability of Ag- cells vs. untreated control A1->A2 A3 Decreased viability indicates bystander killing A2->A3

Workflow for a Co-Culture Bystander Effect Assay.

References

A Critical Appraisal of Boc-NH-SS-OpNC and its Role in Modern Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics and drug delivery, the choice of a linker molecule is paramount to ensure efficacy and minimize off-target toxicity. This guide provides a critical appraisal of Boc-NH-SS-OpNC (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate), a Boc-protected, disulfide-based self-immolative linker. We will delve into its mechanism of action, compare its performance with alternative linker technologies, and provide insights into the experimental validation of such systems, catering to researchers, scientists, and professionals in drug development.

Introduction to this compound: A Glutathione-Triggered Linker

This compound is a heterobifunctional linker designed for the traceless delivery of therapeutic payloads. Its structure incorporates three key features:

  • A Boc (tert-Butyloxycarbonyl) protecting group on a primary amine, which allows for selective deprotection and subsequent conjugation to a carrier molecule.

  • A disulfide bond (-S-S-) , which serves as the trigger for cleavage in a reductive environment.

  • A p-nitrophenylcarbonate (OpNC) activated ester , facilitating the conjugation of the linker to a payload containing a primary or secondary amine.

The central premise of this linker's utility lies in the significant difference in glutathione (GSH) concentration between the extracellular environment (micromolar range) and the intracellular cytosol (millimolar range).[1] This differential allows for the stable circulation of the drug conjugate in the bloodstream and selective cleavage of the disulfide bond upon internalization into the target cell, initiating a self-immolation cascade that releases the unmodified drug.[1][2]

Mechanism of Action: A Two-Step Release Pathway

The drug release mechanism from a conjugate employing a this compound-type linker is a sequential process initiated by the cleavage of the disulfide bond.

  • Reductive Cleavage: In the high glutathione concentration of the cell's cytoplasm, the disulfide bond is reduced, generating a free thiol.

  • Self-Immolation: The newly formed thiol initiates an intramolecular cyclization, attacking the adjacent carbonate ester. This cyclization is a thermodynamically favorable process that results in the formation of a stable cyclic byproduct and the release of the drug in its active, unmodified form. This "traceless" release is a significant advantage as it does not leave a linker remnant attached to the drug, which could otherwise alter its pharmacological activity.

Boc-NH-SS-OpNC_Mechanism cluster_Extracellular Extracellular Space (Low GSH) cluster_Intracellular Intracellular Space (High GSH) Conjugate_Stable Carrier-NH-CO-O-CH2-CH2-S-S-CH2-CH2-NH-Drug Conjugate_Internalized Carrier-NH-CO-O-CH2-CH2-S-S-CH2-CH2-NH-Drug Conjugate_Stable->Conjugate_Internalized Internalization Cleavage Disulfide Cleavage (GSH) Conjugate_Internalized->Cleavage Thiol_Intermediate Carrier-NH-CO-O-CH2-CH2-SH Cleavage->Thiol_Intermediate Cyclization Intramolecular Cyclization Thiol_Intermediate->Cyclization Released_Drug Active Drug (H2N-Drug) Cyclization->Released_Drug Byproduct Cyclic Byproduct Cyclization->Byproduct

Figure 1. Glutathione-mediated drug release from a disulfide self-immolative linker.

Performance Comparison with Alternative Linkers

Linker TypeCleavage TriggerAdvantagesDisadvantages
Disulfide Self-Immolative (e.g., this compound) High intracellular glutathione (GSH) concentration[1]- High specificity for intracellular release- Traceless release of the payload- Good serum stability[]- Efficacy can be limited in tumors with low GSH levels- Potential for premature release via thiol-disulfide exchange in plasma[4]
Hydrazone Acidic pH (endosomes, lysosomes)- Effective in targeting acidic intracellular compartments- Susceptible to hydrolysis in systemic circulation, leading to premature drug release- Can exhibit poor stability[5]
Peptide (e.g., Val-Cit) Cathepsin B (overexpressed in lysosomes of tumor cells)- High stability in circulation- Specific cleavage by tumor-associated enzymes- Efficacy depends on the level of enzyme expression- Incomplete cleavage can lead to inactive drug-linker metabolites[6]
Non-Cleavable (e.g., Thioether) Proteolytic degradation of the antibody- High stability in plasma- Reduced "bystander" killing effect- Requires internalization and degradation of the entire antibody-drug conjugate- Active metabolite contains the linker and an amino acid residue, which may affect activity[7]

Experimental Protocols for Evaluation

To critically appraise a linker like this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on methodologies reported for similar disulfide-based self-immolative linkers.

Synthesis and Conjugation

The first step involves the synthesis of the drug-linker conjugate.

Synthesis_Workflow Boc_Linker This compound Conjugation1 Conjugation (Amine nucleophilic attack) Boc_Linker->Conjugation1 Drug Amine-containing Drug Drug->Conjugation1 Boc_Drug_Linker Boc-NH-SS-Drug Linker Conjugation1->Boc_Drug_Linker Deprotection Boc Deprotection (e.g., TFA) Boc_Drug_Linker->Deprotection Amine_Drug_Linker H2N-SS-Drug Linker Deprotection->Amine_Drug_Linker Conjugation2 Conjugation Amine_Drug_Linker->Conjugation2 Carrier Activated Carrier (e.g., Antibody with NHS-ester) Carrier->Conjugation2 Final_Conjugate Carrier-Drug Conjugate Conjugation2->Final_Conjugate

Figure 2. General workflow for the synthesis of a carrier-drug conjugate.
Stability and Drug Release Studies

Objective: To determine the stability of the conjugate in simulated physiological conditions and its release profile in the presence of a reducing agent.

Protocol:

  • Prepare solutions of the drug-conjugate in phosphate-buffered saline (PBS) at pH 7.4, with and without the addition of glutathione (GSH) at concentrations representative of extracellular (e.g., 10 µM) and intracellular (e.g., 10 mM) environments.

  • Incubate the solutions at 37°C.

  • At various time points, take aliquots from each solution.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact conjugate and released drug.

Expected Outcome: The conjugate should remain stable in the low GSH solution, with minimal drug release. In the high GSH solution, a time-dependent decrease in the conjugate concentration and a corresponding increase in the free drug concentration should be observed.

In Vitro Cytotoxicity Assay

Objective: To assess the efficacy of the drug-conjugate against cancer cells.

Protocol:

  • Culture a relevant cancer cell line (e.g., one that overexpresses a target for the carrier molecule).

  • Treat the cells with varying concentrations of the free drug, the drug-conjugate, and a control conjugate with a non-cleavable linker.

  • After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Expected Outcome: The drug-conjugate should exhibit potent cytotoxicity, ideally with an IC50 value comparable to or better than the free drug, demonstrating efficient intracellular drug release. The non-cleavable linker control should show significantly lower cytotoxicity.

Case Study: A Glutathione-Responsive Camptothecin-Biotin Conjugate

A study by Singh et al. (2021) provides valuable insights into the performance of a self-immolative disulfide linker, structurally similar to the class of linkers that includes this compound. They synthesized a conjugate of camptothecin (an anticancer drug) and biotin (a targeting moiety) linked by a disulfide bond (CPT-SS-Biotin).

ParameterCamptothecin (Free Drug)CPT-SS-Biotin Conjugate
IC50 in 4T1 cells > 30 µM8.44 µM
Cellular Uptake Baseline10.6% higher than free drug
In vivo Tumor Suppression ModerateSignificantly higher than free drug

Data summarized from Singh et al. (2021).

These results demonstrate the potential of this linker strategy. The conjugate showed enhanced cytotoxicity and cellular uptake compared to the free drug, and importantly, was stable under physiological conditions but released the drug in the presence of GSH.

Conclusion

This compound represents a valuable tool in the arsenal of drug development professionals for creating targeted therapies. Its reliance on the intracellular glutathione gradient for cleavage provides a robust mechanism for selective drug release. While direct comparative data for this specific linker is limited in the public scientific literature, the principles of disulfide-based self-immolative linkers are well-established and have been successfully applied in numerous studies. The key to its successful implementation lies in the careful experimental validation of stability, release kinetics, and in vitro/in vivo efficacy for each specific drug conjugate. The methodologies outlined in this guide provide a framework for such a critical appraisal.

References

A Comparative Guide to Payload Release from Boc-NH-SS-OpNC: A Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise control of payload release is a critical factor in the efficacy and safety of targeted therapeutics. This guide provides a quantitative analysis of the payload release kinetics from the self-immolative disulfide linker, Boc-NH-SS-OpNC, and compares its performance with other common linker technologies. The data presented herein is synthesized from publicly available research to facilitate an objective comparison.

Executive Summary

This compound is a Boc-protected, self-immolative linker that utilizes a disulfide bond for triggered payload release in a reductive environment. This mechanism offers high stability in systemic circulation and rapid cleavage within the intracellular space, where the concentration of reducing agents like glutathione (GSH) is significantly elevated. This guide will delve into the quantitative release kinetics, the experimental protocols for their determination, and a comparative analysis against other linker types.

Quantitative Payload Release Kinetics

The payload release from this compound is contingent on the concentration of reducing agents. The intracellular environment has a glutathione (GSH) concentration of approximately 1-10 mM, whereas the extracellular environment has a much lower concentration of 2-10 µM.[1][2] This differential provides a large therapeutic window for targeted drug delivery.

Linker TypeStimulusTypical Half-life (t½) of Payload ReleasePayload Release at 24h (%)Key Characteristics
This compound (inferred) 10 mM GSH (intracellular)Minutes to hours> 90%High intracellular release rate, self-immolative mechanism ensures traceless release of the payload.
2 µM GSH (extracellular)Days< 10%High stability in circulation, minimizing off-target toxicity.
Hindered Disulfide Linker 10 mM GSH (intracellular)Hours to days50-80%Slower release kinetics compared to unhindered linkers, potentially offering a more sustained therapeutic effect.
2 µM GSH (extracellular)Weeks< 5%Enhanced stability in circulation due to steric hindrance around the disulfide bond.
Valine-Citrulline (VC) Linker Cathepsin B (lysosomal enzyme)Hours> 90%Cleavage is dependent on enzymatic activity within the lysosome, offering a different release trigger.
Hydrazone Linker Acidic pH (pH 5.0-6.5 in endosomes/lysosomes)Hours> 80%Release is triggered by the lower pH of endosomal and lysosomal compartments.
Non-cleavable Linker Proteolytic degradationDaysVariablePayload is released after the complete degradation of the antibody carrier, leading to a slower and potentially less efficient release.

Experimental Protocols

The quantitative analysis of payload release from linkers like this compound typically involves in vitro assays that mimic physiological conditions.

In Vitro Payload Release Assay in the Presence of Glutathione (GSH)

Objective: To quantify the rate of payload release from a drug conjugate in the presence of a reducing agent.

Materials:

  • Drug conjugate (e.g., Antibody-Drug Conjugate with this compound linker)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) stock solution

  • Quenching solution (e.g., N-ethylmaleimide)

  • HPLC-grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Prepare solutions of the drug conjugate in PBS at a known concentration.

  • Prepare GSH solutions in PBS at various concentrations to mimic extracellular (e.g., 10 µM) and intracellular (e.g., 5 mM, 10 mM) conditions.

  • Initiate the release experiment by mixing the drug conjugate solution with the GSH solutions at a 1:1 ratio.

  • Incubate the reaction mixtures at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding a quenching solution to cap any free thiols and prevent further disulfide exchange.

  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact drug conjugate, the released payload, and any intermediates.

  • Quantify the concentration of the released payload by integrating the peak area and comparing it to a standard curve of the pure payload.

  • Plot the percentage of released payload against time to determine the release kinetics.

Spectrophotometric Monitoring of Linker Cleavage

For some self-immolative linkers, the cleavage process releases a chromogenic byproduct that can be monitored spectrophotometrically to determine the cleavage kinetics. For linkers that release a pyridine-2-thione leaving group, its appearance can be monitored at approximately 343 nm.[3][4]

Visualizing the Process

To better understand the mechanisms and workflows, the following diagrams have been generated using Graphviz.

Payload_Release_Mechanism cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) ADC_stable Drug Conjugate (Stable) ADC_internalized Drug Conjugate (Internalized) ADC_stable->ADC_internalized Internalization Cleavage Disulfide Cleavage (GSH-mediated) ADC_internalized->Cleavage High [GSH] Self_immolation Self-Immolation Cleavage->Self_immolation Payload Released Payload Self_immolation->Payload Linker_byproduct Linker Byproduct Self_immolation->Linker_byproduct

Caption: Mechanism of payload release from a disulfide self-immolative linker.

Experimental_Workflow Start Start: Drug Conjugate Solution Incubation Incubate with GSH (37°C) Start->Incubation Sampling Aliquots taken at various time points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Data Quantify Released Payload Analysis->Data

Caption: Experimental workflow for quantitative analysis of payload release.

Release_Kinetics_Comparison cluster_stimuli Release Stimuli cluster_linkers Linker Types cluster_release Payload Release Reductive Reductive (e.g., GSH) Disulfide Disulfide Linkers (e.g., this compound) Reductive->Disulfide Enzymatic Enzymatic (e.g., Cathepsin B) Peptide Peptide Linkers (e.g., VC) Enzymatic->Peptide pH Acidic pH Hydrazone Hydrazone Linkers pH->Hydrazone Fast Fast Release Disulfide->Fast Peptide->Fast Moderate Moderate Release Hydrazone->Moderate

Caption: Comparison of different cleavable linker technologies and their stimuli.

Conclusion

The this compound linker represents a sophisticated technology for targeted drug delivery, leveraging the significant difference in reductive potential between the extracellular and intracellular environments. This allows for high stability in circulation and rapid, traceless payload release upon internalization into target cells. While direct comparative kinetic data for this specific linker is limited in the public domain, the principles of disulfide self-immolative linkers, supported by extensive research, demonstrate their potential for developing highly effective and targeted therapeutics. The experimental protocols outlined provide a framework for the quantitative evaluation of this and other linker technologies, enabling researchers to make informed decisions in the design of next-generation drug conjugates.

References

Comparative Performance Analysis of Boc-NH-SS-OpNC in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Self-Immolative Disulfide Linker.

In the landscape of targeted drug delivery, the choice of a linker molecule is critical to the efficacy and safety of a drug conjugate. This guide provides a comprehensive cross-validation of experimental results obtained with Boc-NH-SS-OpNC, a Boc-protected self-immolative disulfide linker. Through a detailed comparison with alternative linker technologies, supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions in the design of novel drug delivery systems.

Executive Summary

This compound is a chemical tool designed for the temporary linkage of a drug molecule to a carrier, which is engineered to release the drug under specific physiological conditions. The key feature of this linker is its disulfide bond, which remains stable in the bloodstream but is cleaved in the highly reductive environment inside cells, such as in the presence of glutathione (GSH).[1][] This targeted release mechanism aims to enhance the therapeutic window of potent drugs by maximizing their effect at the site of action while minimizing systemic toxicity.[1] This guide will delve into the quantitative performance of drug conjugates synthesized with linkers analogous to this compound, comparing their cytotoxicity, drug release kinetics, and stability against other common linker types.

Comparative Data Analysis

The following tables summarize the performance of drug-linker conjugates from various studies. While direct head-to-head comparisons involving this compound are limited in publicly available literature, data from structurally similar disulfide-based self-immolative linkers used with common anticancer drugs like paclitaxel and camptothecin provide valuable insights into its expected performance.

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Drug Conjugate/Free DrugCell LineIC50 (nM)Reference
PaclitaxelMDA-MB-231~10[3]
Paclitaxel-Disulfide ConjugateHeLa~100[4]
Paclitaxel-Disulfide ConjugateHEK-293>1000[4]
CamptothecinDLD114,140 ± 2,480[5]
CamptothecinHCT-116510 ± 100[5]
Camptothecin-Peptide Conjugate (CPT1)MCF-7>5,000[6]
Camptothecin-Peptide Conjugate (CPT2)MCF-7>5,000[6]
Camptothecin Derivative (095)SHP-7714.39[7]
7300-LP1003 (ADC with 095)SHP-77186.6[7]
7300-LP2004 (ADC with 095)SHP-7732.17[7]
7300-LP3004 (ADC with 095)SHP-7739.74[7]

Note: The specific disulfide linker used in the paclitaxel-disulfide conjugate study was a polymer-based conjugate, not this compound itself, but provides a relevant comparison for a disulfide-linked paclitaxel.

Table 2: In Vitro Drug Release under Reductive Conditions

This table illustrates the percentage of drug released from a disulfide-linked conjugate when exposed to a reducing agent, mimicking the intracellular environment.

Drug ConjugateReducing Agent (Concentration)Time% Drug ReleaseReference
Aptamer-Gemcitabine-Disulfide6 mM Glutathione30 min~100%[8]
MPEG-SS-PCPT NPsGlutathione (GSH)Not SpecifiedFaster release than without GSH[9]
Thiovinylketone Linker Conjugate5 mM Glutathione60 minSignificant release[10]
Table 3: Stability in Plasma

The stability of the drug-linker conjugate in plasma is crucial to prevent premature drug release and off-target toxicity.

Conjugate TypePlasma Stability MetricResultReference
Disulfide-linked Antibody-Maytansine Conjugate% Drug Loss after 7 days in vivo~50%[11]
Hydrazone LinkerPlasma half-life at pH 7.4183 hours[12]
Maleimide-based ADCAssessment of linker-payload migrationMethod described for quantitative assessment[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate drug-linker conjugates.

Synthesis of a Drug-Disulfide Linker Conjugate (General Protocol)

This protocol provides a general framework for conjugating a drug containing a hydroxyl or amine group to a disulfide linker like this compound.

  • Activation of the Drug: If the drug does not have a suitable functional group for direct conjugation, it may need to be derivatized. For instance, a drug with a hydroxyl group can be reacted with an anhydride to introduce a carboxylic acid.

  • Linker Activation: The this compound linker is activated by removing the Boc protecting group under acidic conditions (e.g., using trifluoroacetic acid) to expose the primary amine.

  • Conjugation: The activated drug (with a carboxylic acid) is then coupled to the deprotected linker's amine group using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS. The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Purification: The resulting drug-linker conjugate is purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the free drug, the drug-linker conjugate, and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the drug concentration to determine the IC50 value.

In Vitro Drug Release Assay

This assay measures the release of the drug from the conjugate in the presence of a reducing agent.

  • Sample Preparation: Prepare solutions of the drug-linker conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Initiation of Release: Add a reducing agent, such as glutathione (GSH) or dithiothreitol (DTT), to the conjugate solution to mimic the intracellular reducing environment. A control sample without the reducing agent should also be prepared.

  • Incubation: Incubate the samples at 37°C.

  • Sampling: At various time points, take aliquots from the reaction mixture.

  • Analysis: Analyze the samples by HPLC to quantify the amount of released drug and remaining intact conjugate. A standard curve of the free drug is used for quantification.

  • Data Analysis: Plot the percentage of cumulative drug release against time.

Plasma Stability Assay

This assay evaluates the stability of the conjugate in a biological matrix.

  • Incubation: Incubate the drug-linker conjugate in plasma (e.g., human, mouse, or rat plasma) at 37°C.

  • Sampling: Collect aliquots at different time points.

  • Sample Preparation: Precipitate the plasma proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.

  • Analysis: Analyze the supernatant by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the amount of intact conjugate and any released drug.

  • Data Analysis: Plot the percentage of the remaining intact conjugate against time to determine the stability profile.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the underlying processes.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space (Cytosol) Drug_Carrier Drug-Linker-Carrier (Intact Conjugate) Cleavage Disulfide Bond Cleavage (Reduction by Glutathione) Drug_Carrier->Cleavage Internalization Self_Immolation Self-Immolation of Linker Cleavage->Self_Immolation Drug_Release Active Drug Release Self_Immolation->Drug_Release

Caption: Mechanism of intracellular drug release from a self-immolative disulfide linker conjugate.

G cluster_synthesis Conjugate Synthesis cluster_testing Performance Testing Drug Drug Molecule Conjugate Drug-Linker-Carrier Conjugate Drug->Conjugate Linker This compound Linker->Conjugate Carrier Carrier Molecule Carrier->Conjugate Cytotoxicity In Vitro Cytotoxicity Assay Conjugate->Cytotoxicity Release In Vitro Drug Release Assay Conjugate->Release Stability Plasma Stability Assay Conjugate->Stability

Caption: Experimental workflow for the synthesis and evaluation of a drug-linker conjugate.

Conclusion

The experimental data for disulfide-based self-immolative linkers, analogous to this compound, demonstrate their potential in developing targeted drug delivery systems. The key advantage of these linkers is their ability to selectively release the drug payload in the reducing environment of the cell, which can lead to a significant therapeutic advantage, particularly for highly potent cytotoxic agents.

However, the performance of these conjugates is highly dependent on the specific drug, the carrier molecule, and the overall design of the conjugate. As evidenced by the compiled data, factors such as steric hindrance around the disulfide bond and the nature of the self-immolative moiety can influence the stability and release kinetics.

Researchers and drug developers are encouraged to consider the following when evaluating this compound or similar linkers for their applications:

  • Comparative Studies: Whenever possible, direct comparative studies against other linker technologies (e.g., non-cleavable linkers, enzyme-cleavable linkers, hydrazone linkers) should be conducted to objectively assess the benefits and drawbacks for a specific application.

  • Thorough Characterization: Comprehensive in vitro and in vivo characterization, including detailed pharmacokinetic and biodistribution studies, is essential to fully understand the behavior of the drug conjugate.

  • Optimization: The linker structure itself can be optimized to fine-tune the drug release rate and stability, potentially leading to improved therapeutic outcomes.

This guide serves as a starting point for the evaluation of this compound. Further dedicated experimental work is necessary to fully elucidate its performance characteristics in any new drug delivery system.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-NH-SS-OpNC: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A clear understanding of a compound's properties is the first step toward safe handling. Key data for Boc-NH-SS-OpNC is summarized below.

PropertyValue
Chemical Name 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate[1]
CAS Number 2040301-00-4[1]
Molecular Formula C₁₆H₂₂N₂O₇S₂[1]
Molecular Weight 418.48 g/mol [1]
Storage Temperature -20°C[1]

Hazard Identification and Personal Protective Equipment (PPE)

Based on the safety data for similar chemical structures, this compound is presumed to present potential hazards. The following GHS classifications are based on a related compound, Boc-NH-O-C1-NHS ester, and should be considered as a precautionary measure.[2]

  • Skin Corrosion/Irritation (Category 2) [2]

  • Serious Eye Damage/Eye Irritation (Category 2A) [2]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) [2]

Mandatory Personal Protective Equipment (PPE) when handling this compound includes:

  • Protective gloves (e.g., nitrile)[2]

  • Safety goggles or face shield[2]

  • Laboratory coat[2]

  • Use in a well-ventilated area or with a fume hood to avoid inhalation of dust or fumes[2]

Step-by-Step Disposal Protocol

The following disposal procedure should be followed to mitigate risks and ensure compliance with local regulations.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • Do not mix with other chemical waste unless compatibility is confirmed.
  • Collect all contaminated materials, including pipette tips, weighing paper, and gloves, in this designated container.

2. Decontamination of Glassware and Surfaces:

  • Rinse contaminated glassware and surfaces thoroughly with a suitable organic solvent (e.g., acetone, ethanol) followed by soap and water.
  • Collect the initial rinsate as chemical waste.

3. Inactivation (if required by institutional policy):

  • For larger quantities, chemical inactivation may be necessary. A common method for compounds with reactive groups is quenching with a suitable nucleophile. However, this should only be performed by trained personnel following a validated institutional protocol.

4. Final Disposal:

  • Dispose of the sealed waste container through your institution's hazardous waste management program.[2]
  • Ensure the container is properly labeled with the chemical name and associated hazards.
  • Consult your institution's environmental health and safety (EHS) office for specific guidelines and regulations.

Experimental Workflow for Disposal

The logical flow of the disposal process is outlined in the diagram below.

A Identify Waste (this compound and contaminated materials) B Segregate into a Designated, Labeled, Sealed Container A->B E Store Waste Container in a Secure, Ventilated Area B->E C Decontaminate Work Area and Glassware D Collect Rinsate as Chemical Waste C->D D->B F Arrange for Pickup by Institutional Hazardous Waste Management E->F G Complete Waste Disposal Manifest F->G

Caption: A logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Boc-NH-SS-OpNC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-NH-SS-OpNC (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 2040301-00-4

  • Molecular Formula: C₁₆H₂₂N₂O₇S₂

  • Molecular Weight: 418.48 g/mol

Storage Temperature: -20°C

Hazard Identification and Personal Protective Equipment (PPE)

Core Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles or Face ShieldMust provide protection against chemical splashes. A face shield should be used in combination with goggles for maximum protection.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect against skin contact.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator is required.

Operational and Handling Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1].

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach inside the fume hood.

  • Weighing: When weighing the solid compound, use a spatula and perform the task within the fume hood to minimize the risk of inhaling dust particles.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: All reactions involving this compound should be conducted in closed systems or within the fume hood.

  • Post-Handling: After handling, wash hands thoroughly with soap and water[1]. Clean all contaminated surfaces.

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal[1].

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, secondary containment area away from incompatible materials.

  • Disposal Request: Contact your institution's environmental health and safety department to arrange for pickup and disposal.

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B Secure Area C Weigh Solid B->C Begin Work D Prepare Solution C->D E Conduct Reaction D->E F Decontaminate Workspace E->F Complete Experiment G Segregate Waste F->G H Dispose of Waste G->H Disposal_Plan Waste Contaminated Materials (PPE, Glassware, etc.) Collection Sealed & Labeled Hazardous Waste Container Waste->Collection Collect Storage Designated Secondary Containment Area Collection->Storage Store Pickup EHS Disposal Pickup Storage->Pickup Request

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.